O-methyl-L-tyrosine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-3-(4-methoxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJANEXICRZDJT-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647389 | |
| Record name | O-Methyl-L-tyrosine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67423-44-3 | |
| Record name | O-Methyl-L-tyrosine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
O-Methyl-L-Tyrosine Hydrochloride: A Technical Guide to its Mechanism of Action and Application in Cellular Transport Studies
Introduction: Unveiling a Key Tool for Amino Acid Transport Research
O-methyl-L-tyrosine hydrochloride is a non-proteinogenic amino acid derivative that has garnered significant attention within the scientific community, particularly in the fields of oncology, neuroscience, and drug development.[1] Unlike its close relative, L-tyrosine, a fundamental building block of proteins, O-methyl-L-tyrosine is not incorporated into nascent polypeptide chains.[2] This inherent metabolic stability, conferred by the methylation of the hydroxyl group on the phenyl ring, makes it an invaluable tool for probing the intricacies of cellular amino acid transport systems.[3] This guide provides a comprehensive technical overview of the core mechanism of action of this compound, with a particular focus on its interaction with the L-type amino acid transporter 1 (LAT1), its metabolic fate, and its practical applications in research, supported by detailed experimental protocols. The hydrochloride salt form of O-methyl-L-tyrosine enhances its solubility and stability, facilitating its use in aqueous solutions for experimental purposes.[4]
Core Mechanism of Action: A Trojan Horse for the LAT1 Transporter
The primary mechanism of action of O-methyl-L-tyrosine lies in its ability to act as a substrate for the L-type amino acid transporter 1 (LAT1), also known as solute carrier family 7 member 5 (SLC7A5).[5][6] LAT1 is a sodium-independent transporter responsible for the cellular uptake of large neutral amino acids, such as leucine, phenylalanine, and tyrosine.[7] Crucially, LAT1 is often overexpressed in a wide range of cancer cells to meet the high demand for essential amino acids required for rapid proliferation and tumor growth.[5][6] This differential expression between cancerous and normal tissues forms the basis of the utility of O-methyl-L-tyrosine as a tumor-specific imaging agent.
The interaction with LAT1 is stereospecific, with a strong preference for the L-isomer of O-methyl-tyrosine over its D-enantiomer. This specificity is a key feature of the LAT1 transporter and allows for targeted studies of its function.
Visualizing the Transport Mechanism
The transport of O-methyl-L-tyrosine into a cancer cell via the LAT1 transporter can be conceptualized as a "Trojan Horse" mechanism. The cell, with its upregulated LAT1 expression, readily recognizes and transports O-methyl-L-tyrosine, mistaking it for a necessary nutrient. Once inside, its metabolic stability prevents it from being incorporated into proteins or undergoing significant degradation, leading to its accumulation within the cell.
Metabolic Stability and Pharmacokinetics
A cornerstone of O-methyl-L-tyrosine's utility is its remarkable metabolic stability. The methylation of the phenolic hydroxyl group prevents its participation in the typical metabolic pathways of tyrosine, such as its conversion to catecholamines or its degradation via tyrosine aminotransferase.[2][3] This stability ensures that its accumulation within cells is a direct reflection of transporter activity rather than subsequent metabolic trapping.
-
Resistance to Degradation: In vivo studies have demonstrated that O-methyl-L-tyrosine is largely resistant to metabolic degradation. This is in stark contrast to natural L-tyrosine, which is readily metabolized in the liver and other tissues.[8]
-
Minimal Protein Incorporation: As a non-proteinogenic amino acid, it is not recognized by the cellular machinery for protein synthesis, preventing its incorporation into newly synthesized proteins.[1]
This metabolic inertness is a critical attribute for its application as a tracer in Positron Emission Tomography (PET) imaging, as the radiolabeled molecule's distribution accurately reflects transporter function over time.
Quantitative Data: Interaction with LAT1
The affinity of O-methyl-L-tyrosine for the LAT1 transporter is a key parameter in understanding its mechanism of action. While direct Michaelis-Menten constants (Km) for O-methyl-L-tyrosine are not abundantly reported in the literature, studies on structurally similar amino acid analogs provide valuable insights into its transport kinetics. The affinity of various ligands for LAT1 can be assessed through competitive binding assays.
| Compound | Transporter | IC50 (µM) | Cell Line | Reference |
| L-Phenylalanine | LAT1 | 91.8 | TREx HEK-hLAT1 | [9] |
| 3-Iodo-L-tyrosine | LAT1 | 7.9 | Not Specified | [9] |
| KMH-233 (LAT1 Inhibitor) | LAT1 | 18 | Not Specified | [9] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the uptake of a radiolabeled substrate, providing an indication of binding affinity.
Experimental Protocols: A Guide to Studying O-Methyl-L-Tyrosine Uptake
The following protocol provides a detailed methodology for a radiolabeled amino acid uptake assay to quantify the cellular uptake of O-methyl-L-tyrosine, a fundamental technique for characterizing its interaction with the LAT1 transporter.
Protocol: Radiolabeled O-Methyl-L-Tyrosine Uptake Assay in Adherent Cancer Cells
1. Cell Culture:
-
Plate adherent cancer cells known to express LAT1 (e.g., various glioma or breast cancer cell lines) in 12-well or 24-well plates.[10]
-
Culture cells in appropriate growth medium until they reach near confluence.[11]
2. Preparation of Solutions:
-
Uptake Buffer (HBSS-HEPES): Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4.[11]
-
Radiolabeled O-Methyl-L-Tyrosine Working Solution: Prepare a working solution of radiolabeled O-methyl-L-tyrosine (e.g., [14C]-O-methyl-L-tyrosine or [3H]-O-methyl-L-tyrosine) in the uptake buffer at the desired final concentration.
3. Uptake Assay Procedure:
-
Aspirate the growth medium from the cell culture plates.
-
Wash the cells twice with pre-warmed (37°C) uptake buffer to remove any residual medium.[10]
-
Add the radiolabeled O-methyl-L-tyrosine working solution to each well to initiate the uptake.
-
Incubate the plates at 37°C for a predetermined time interval (e.g., 5, 15, 30 minutes).
-
To terminate the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold uptake buffer.[10]
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).[11]
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
In parallel wells, determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA or Bradford assay) to normalize the radioactive counts.
4. Data Analysis:
-
Express the uptake of radiolabeled O-methyl-L-tyrosine as picomoles or nanomoles per milligram of protein per unit of time.
-
For competitive inhibition studies, co-incubate the radiolabeled tracer with varying concentrations of unlabeled O-methyl-L-tyrosine or other potential LAT1 substrates/inhibitors.
Visualizing the Experimental Workflow
Properties and Handling of this compound
The hydrochloride salt of O-methyl-L-tyrosine is the preferred form for research applications due to its enhanced physicochemical properties.
| Property | Value/Description | Source |
| Molecular Formula | C₁₀H₁₄ClNO₃ | [4] |
| Molecular Weight | 231.68 g/mol | [4] |
| Appearance | White to off-white powder | [1] |
| Solubility | Enhanced solubility in aqueous solutions compared to the free amino acid. The solubility of L-tyrosine, its parent compound, is significantly increased in acidic conditions (e.g., in 1 M HCl). | [4][12] |
| Stability | Generally stable under standard laboratory conditions. Should be stored in a cool, dry place. Tyrosine and its derivatives can be susceptible to photo-oxidation. | [13] |
Handling and Storage:
-
Storage: Store at 2-8°C in a tightly sealed container to protect from moisture.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of dust.
Conclusion and Future Directions
This compound serves as a powerful and specific tool for investigating the function and activity of the LAT1 amino acid transporter. Its core mechanism of action, centered on its selective uptake and metabolic stability, has established it as a valuable tracer for cancer imaging and a probe for studying amino acid transport in various physiological and pathological contexts. The detailed experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies.
Future research will likely focus on leveraging the unique properties of O-methyl-L-tyrosine for the development of novel therapeutic strategies. By conjugating cytotoxic drugs to O-methyl-L-tyrosine, it may be possible to achieve targeted drug delivery to cancer cells that overexpress LAT1, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. Further elucidation of the structural basis for its interaction with LAT1 will undoubtedly pave the way for the design of even more potent and selective LAT1-targeted agents.
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What is O-methyl-L-tyrosine hydrochloride used for in research
An In-Depth Technical Guide to the Research Applications of O-methyl-L-tyrosine Hydrochloride
Abstract
This compound is a non-proteinogenic amino acid derivative that has emerged as an invaluable tool in biomedical research.[1] Structurally analogous to L-tyrosine but with a methylated hydroxyl group, it is precluded from the downstream metabolic pathways of its parent amino acid, such as protein and catecholamine synthesis.[1][2] This unique property makes it a highly specific and stable probe for investigating the function of L-type amino acid transporters (LAT), particularly LAT1, which is a critical mediator of nutrient supply in cancer cells and across the blood-brain barrier. This guide provides a comprehensive overview of the core applications of this compound, detailing its mechanism of action, its pivotal role in oncologic imaging and neuroscience, and standardized protocols for its use in laboratory settings.
Introduction: A Stable Probe for a Dynamic Process
L-tyrosine is a conditionally essential amino acid fundamental to cellular life, serving as a building block for proteins and as a direct precursor to vital catecholamine neurotransmitters like dopamine and norepinephrine.[3] The study of its transport and metabolism is therefore central to understanding both normal physiology and various pathological states. O-methyl-L-tyrosine is an L-tyrosine analog where the para-hydroxyl group of the phenyl ring is replaced by a methoxy group. This seemingly minor modification confers a critical experimental advantage: while it retains a high affinity for the same transport systems as L-tyrosine, the methyl ether is metabolically inert, preventing its incorporation into proteins or its enzymatic conversion by tyrosine hydroxylase.[1][4]
This metabolic stability is the cornerstone of its utility. It allows researchers to isolate and study a single variable—amino acid transport—without the confounding effects of subsequent metabolic processes. Its primary application lies in probing the L-type amino acid transporter 1 (LAT1), a transporter of large neutral amino acids that is highly upregulated in a vast array of human cancers and plays a key role in transporting therapeutic agents into the brain.[5][6]
Mechanism of Action: High-Affinity Transport Without Metabolism
The scientific utility of this compound is rooted in its specific interaction with cell membrane transporters.
Competitive Substrate for L-Type Amino Acid Transporter 1 (LAT1)
O-methyl-L-tyrosine acts as a competitive substrate for LAT1 (encoded by the SLC7A5 gene). LAT1 is an antiporter that facilitates the sodium-independent exchange of large neutral amino acids (e.g., leucine, phenylalanine, tyrosine) across the cell membrane.[6] In many cancer cells, LAT1 is overexpressed to satisfy the high demand for essential amino acids required for relentless proliferation.[5][7]
O-methyl-L-tyrosine mimics endogenous substrates and is actively transported into cells via LAT1. Studies have shown it has a high affinity for LAT1, often with greater selectivity for LAT1 over the non-cancer-associated isoform, LAT2.[5][8] This transport is not a one-way street; as a substrate, it can also induce the efflux of preloaded amino acids from within the cell, a characteristic exploited in trans-stimulation assays to confirm substrate status.[9]
Metabolic Inertness
Once inside the cell, the defining feature of O-methyl-L-tyrosine becomes paramount. The methyl group on the phenolic oxygen prevents it from being recognized by tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.[10] It is also not a substrate for aminoacyl-tRNA synthetases and is therefore not incorporated into newly synthesized proteins. This inertness ensures that its intracellular concentration is a direct reflection of transporter activity, making it an ideal tracer.
The following diagram illustrates the differential fate of L-tyrosine and O-methyl-L-tyrosine after transport into a cell.
Caption: Cellular fate of L-Tyrosine vs. O-methyl-L-tyrosine.
Key Research Applications
Oncologic Research and PET Imaging
The most prominent application of O-methyl-L-tyrosine is in oncology, specifically as a radiotracer for Positron Emission Tomography (PET). When labeled with a positron-emitting isotope like Carbon-11 (¹¹C), O-[¹¹C]methyl-L-tyrosine becomes a powerful tool for visualizing tumors.[11]
The principle is straightforward:
-
Cancer cells frequently overexpress LAT1 to fuel their growth.[6][7]
-
Intravenously injected O-[¹¹C]methyl-L-tyrosine is preferentially transported into these high-LAT1-expressing cells.
-
Due to its metabolic stability, the tracer accumulates intracellularly.
-
The positron emissions from ¹¹C are detected by the PET scanner, generating an image that highlights areas of high tracer uptake, corresponding to tumor locations.
Preclinical and clinical studies have demonstrated that O-[¹¹C]methyl-L-tyrosine PET imaging can successfully visualize tumors, including brain neoplasms.[11] A key advantage is the low background uptake in most healthy organs, which provides excellent tumor-to-background contrast and clear delineation of malignant tissues.[11]
Neuroscience Research
In neuroscience, O-methyl-L-tyrosine serves as a tool to investigate catecholamine metabolism and the role of amino acid transport across the blood-brain barrier.[1] By competing with endogenous L-tyrosine for transport into the brain and neurons, it can be used to experimentally induce a state of precursor-limited catecholamine synthesis.[1][12] This allows researchers to study:
-
Cognitive Function: The impact of reduced dopamine and norepinephrine synthesis on working memory, attention, and executive function.
-
Neurological Disorders: The pathophysiology of conditions linked to catecholamine depletion, such as Parkinson's disease and depression.[1]
-
Blood-Brain Barrier Transport: The kinetics and capacity of amino acid transporters at the blood-brain barrier, which is critical for understanding drug delivery to the central nervous system.[6]
Drug Discovery and Transporter Characterization
As a well-characterized LAT1 substrate, O-methyl-L-tyrosine is a standard reference compound in drug discovery programs targeting this transporter. It is used in screening assays to identify and characterize novel small molecules that may act as LAT1 inhibitors or substrates.[9][13] Such assays are vital for developing:
-
Oncology Drugs: LAT1 inhibitors that can starve cancer cells of essential amino acids are a promising therapeutic strategy.[7][13] The selective inhibitor JPH203 is one such compound that has reached clinical trials.[7]
-
Prodrugs: Attaching a drug to a LAT1-recognized moiety can facilitate its transport into the brain or into tumors. O-methyl-L-tyrosine helps validate the assays used to test these potential prodrugs.
Experimental Methodologies & Protocols
Protocol: In Vitro LAT1 Competitive Uptake Assay
This protocol describes a method to determine the inhibitory potency (IC₅₀) of a test compound against LAT1 using O-methyl-L-tyrosine as a reference competitor and radiolabeled L-leucine as the substrate.
A. Materials
-
Cells: A human cell line with high LAT1 expression (e.g., HT-29 or Saos-2).
-
Radiolabeled Substrate: L-[¹⁴C]leucine.
-
Compounds: this compound; Test Compound.
-
Buffers:
-
Culture Medium: As required for the cell line.
-
Uptake Buffer (Na⁺-free): Hanks' Balanced Salt Solution (HBSS) modified with choline chloride replacing NaCl.
-
Wash Buffer: Ice-cold Uptake Buffer.
-
-
Reagents: Cell lysis buffer (e.g., 0.1 M NaOH); Scintillation cocktail.
-
Equipment: Cell culture incubator, 24-well plates, scintillation counter.
B. Step-by-Step Procedure
-
Cell Seeding: Seed cells into 24-well plates at an appropriate density and allow them to adhere and grow to ~90% confluency.
-
Preparation: On the day of the experiment, prepare serial dilutions of O-methyl-L-tyrosine and the test compound in Uptake Buffer. Prepare a working solution of L-[¹⁴C]leucine (final concentration ~1 µM) in the same buffer.[13]
-
Washing: Aspirate the culture medium from the wells. Wash the cell monolayer twice with pre-warmed (37°C) Uptake Buffer to remove endogenous amino acids and sodium.
-
Incubation: Add the L-[¹⁴C]leucine solution containing the various concentrations of the competitor (O-methyl-L-tyrosine or test compound) to the wells. Include control wells with no competitor (total uptake) and wells with a high concentration of a known LAT1 inhibitor like BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) to determine non-specific uptake.
-
Uptake: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes), ensuring the measurement is within the linear range of uptake.
-
Termination: Rapidly terminate the uptake by aspirating the radioactive solution and immediately washing the cells three times with ice-cold Wash Buffer.
-
Lysis & Measurement: Add cell lysis buffer to each well and incubate to ensure complete lysis. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific uptake: Total Uptake (CPM) - Non-specific Uptake (CPM).
-
Normalize the data as a percentage of the specific uptake in the absence of a competitor.
-
Plot the percentage of specific uptake against the logarithm of the competitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
The following diagram outlines this experimental workflow.
Caption: Workflow for an in vitro LAT1 competitive uptake assay.
Data Summary: Representative LAT1 Inhibitor Affinities
To provide context for experimental results, the following table summarizes the inhibitory constants (IC₅₀) for several compounds that interact with LAT1. These values highlight the competitive landscape in which O-methyl-L-tyrosine operates.
| Compound | IC₅₀ Value (µM) | Compound Type | Reference |
| 3-Iodo-L-tyrosine | 7.9 | Tyrosine Derivative Inhibitor | [6] |
| KMH-233 | 18 | Phenylalanine Derivative Inhibitor | [6] |
| BCH | 75.3 ± 6.7 | Non-selective LAT Inhibitor | [13] |
| KYT-0353 | 0.041 ± 0.003 | Selective LAT1 Inhibitor | [13] |
Note: The IC₅₀ for O-methyl-L-tyrosine itself can vary based on the cell line and specific assay conditions but is expected to be in the low micromolar range.
Conclusion and Future Outlook
This compound is more than a simple chemical derivative; it is a precision tool that enables the specific and quantitative study of amino acid transport. Its metabolic stability and high affinity for LAT1 have cemented its role in foundational research and advanced clinical applications. In cancer research, radiolabeled O-methyl-L-tyrosine continues to be a valuable tracer for non-invasively characterizing tumor metabolism and proliferation. In neuroscience, it provides a means to modulate and study the critical pathways of catecholamine synthesis. For drug development professionals, it remains an essential reference standard for the discovery and validation of new therapeutics targeting the LAT1 transporter. As our understanding of the central role of nutrient transporters in disease deepens, the utility of this compound in both basic and translational research is set to expand even further.
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(L)-Mono-methyl Tyrosine (Mmt): new synthetic strategy via bulky 'forced-traceless' regioselective Pd-catalyzed C(sp2)–H activation. ResearchGate. Available at: [Link]
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L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat. PubMed Central. Available at: [Link]
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Transport of 3-fluoro-L-α-methyl-tyrosine by tumor-upregulated L-type amino acid transporter 1: a cause of the tumor uptake in PET. PubMed. Available at: [Link]
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LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. PubMed Central. Available at: [Link]
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Preclinical and clinical evaluation of O-[11C]methyl-L-tyrosine for tumor imaging by positron emission tomography. PubMed. Available at: [Link]
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Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations. bioRxiv. Available at: [Link]
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l-Tyrosine-loaded nanoparticles increase the antitumoral activity of direct electric current in a metastatic melanoma cell model. DovePress. Available at: [Link]
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Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations. PubMed Central. Available at: [Link]
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L‐type amino acid transporter 1 (LAT1) inhibition selectively impairs.... ResearchGate. Available at: [Link]
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l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth. PubMed Central. Available at: [Link]
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Physical and chemical properties of O-methyl-L-tyrosine hydrochloride
An In-depth Technical Guide to O-methyl-L-tyrosine Hydrochloride
Introduction
This compound is a synthetically modified, non-proteinogenic amino acid derived from L-tyrosine.[1] This modification—the methylation of the phenolic hydroxyl group—confers unique chemical properties that distinguish it from its endogenous precursor, making it a valuable tool in neuroscience, pharmacology, and drug development.[1][2] Primarily, it functions as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[2][3] This inhibitory action allows researchers to precisely modulate catecholaminergic pathways, providing critical insights into the pathophysiology of neurological and psychiatric disorders such as Parkinson's disease and depression.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed analytical methodologies for its characterization, and an exploration of its applications for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of the fundamental properties of this compound are paramount for its effective use in research and development. The compound is the hydrochloride salt of O-methyl-L-tyrosine, which enhances its stability and solubility.[1]
Structural Information
-
IUPAC Name: (2S)-2-amino-3-(4-methoxyphenyl)propanoic acid hydrochloride[4]
-
Synonyms: H-Tyr(Me)-OH·HCl, p-Methoxy-L-phenylalanine hydrochloride[1]
-
Chemical Structure:
Figure 1. Chemical structure of this compound.
Core Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound and its free base form, O-methyl-L-tyrosine.
| Property | This compound | O-methyl-L-tyrosine | Reference(s) |
| CAS Number | 67423-44-3 | 6230-11-1 | [1][2] |
| Molecular Formula | C₁₀H₁₄ClNO₃ | C₁₀H₁₃NO₃ | [1][2] |
| Molecular Weight | 231.68 g/mol | 195.22 g/mol | [1][2] |
| Appearance | White to off-white powder/crystal | White to off-white powder | [2] |
| Melting Point | Not specified | 225-248 °C (decomposes) | [2] |
| Solubility | Soluble in aqueous solutions. The hydrochloride form enhances solubility compared to the free base. | Sparingly soluble in water, soluble in 1N HCl. | [1][5] |
| Optical Rotation | Not specified | [α]D²⁰ = -8.5 ± 2º (c=2, 1N HCl) | [2] |
| Storage Conditions | 0-8°C | 0-8°C | [1][2] |
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound. Standard techniques include NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for structural elucidation. For this compound in a suitable solvent (e.g., D₂O), the expected proton signals are:
-
Aromatic Protons: Two doublets in the aromatic region (~6.8-7.2 ppm), corresponding to the protons on the para-substituted benzene ring.
-
Alpha-Proton (α-H): A triplet or doublet of doublets (~4.1-4.4 ppm) for the proton on the chiral carbon adjacent to the amino and carboxyl groups.[6][7]
-
Methoxy Protons (-OCH₃): A sharp singlet at ~3.8 ppm, integrating to three protons.[6]
-
Beta-Protons (β-H₂): A multiplet or two doublets of doublets (~3.0-3.2 ppm) for the diastereotopic protons of the methylene group.[6][7]
¹³C NMR would show characteristic signals for the carboxyl carbon (~172-174 ppm), the aromatic carbons (four signals between ~115-160 ppm), the alpha-carbon (~55-57 ppm), the methoxy carbon (~56-58 ppm), and the beta-carbon (~37-39 ppm).[6][7]
Infrared (IR) Spectroscopy
FTIR spectroscopy reveals key functional groups. The spectrum is expected to show characteristic absorption bands:
-
O-H and N-H Stretching: A broad band from ~2500-3300 cm⁻¹ corresponding to the carboxylic acid O-H and ammonium N-H stretches.
-
C=O Stretching: A strong absorption band around 1730-1750 cm⁻¹ for the carboxylic acid carbonyl group.[6]
-
C=C Stretching: Aromatic ring stretching vibrations around 1500-1600 cm⁻¹.
-
C-O Stretching: A strong band around 1240-1260 cm⁻¹ for the aryl-ether C-O bond.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI) in positive ion mode, the expected molecular ion peak [M+H]⁺ for the free base would be observed at an m/z of approximately 196.09.[4]
Mechanism of Action and Applications in Research
The primary biochemical function of O-methyl-L-tyrosine is the inhibition of tyrosine hydroxylase (TH). This mechanism is central to its application in research.
Inhibition of Catecholamine Synthesis
Tyrosine hydroxylase catalyzes the conversion of L-tyrosine to L-DOPA, the precursor to dopamine. O-methyl-L-tyrosine, by mimicking the structure of the natural substrate, binds to the active site of TH, competitively inhibiting its function. This blockade reduces the downstream synthesis of dopamine, norepinephrine, and epinephrine.
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An In-Depth Technical Guide to the Synthesis and Purification of O-methyl-L-tyrosine Hydrochloride
Introduction
O-methyl-L-tyrosine, also known as 4-methoxy-L-phenylalanine, is a non-proteinogenic amino acid derivative of significant interest in biochemical research and pharmaceutical development.[1] By replacing the phosphorylatable hydroxyl group of L-tyrosine with a stable methyl ether, it serves as a crucial tool for probing tyrosine phosphorylation-dependent signaling pathways.[2] Its role as an inhibitor of tyrosine hydroxylase also makes it valuable in neuroscience research for studying the synthesis of catecholamine neurotransmitters like dopamine.[3] Consequently, it is an important precursor and intermediate in the development of therapeutics for neurological disorders such as Parkinson's disease.[2]
The utility of O-methyl-L-tyrosine hydrochloride in these sensitive applications is critically dependent on its chemical and, most importantly, its enantiomeric purity. The presence of its D-isomer or other related impurities can lead to ambiguous experimental results and undesirable off-target effects. This guide provides a comprehensive overview of the robust synthesis and purification methodologies required to produce high-purity this compound, grounded in established chemical principles and field-proven insights for researchers, scientists, and drug development professionals.
Section 1: A Validated Synthetic Strategy
The primary challenge in synthesizing O-methyl-L-tyrosine is the selective methylation of the phenolic hydroxyl group in the presence of two other nucleophilic sites: the primary amine and the carboxylic acid. Direct methylation of L-tyrosine is unselective and leads to a mixture of O-methyl, N-methyl, and N,N-dimethylated products. Therefore, a robust synthesis necessitates a protection-methylation-deprotection strategy.
The most common and effective approach involves three core stages:
-
Protection of Amino and Carboxyl Groups: The amine and carboxyl functionalities of the L-tyrosine starting material are protected to prevent side reactions. A highly efficient method is the simultaneous protection via Fischer esterification to form L-tyrosine methyl ester hydrochloride.
-
Selective O-Methylation: The phenolic hydroxyl group of the protected tyrosine is then methylated. The Williamson ether synthesis is the classic and most reliable method for this transformation.[4]
-
Deprotection and Salt Formation: The protecting groups are removed, and the final compound is isolated as its stable hydrochloride salt to enhance solubility and handling.
This multi-step pathway ensures high selectivity, preserves the crucial L-stereochemistry, and leads to a high-purity final product.
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An In-Depth Technical Guide to O-methyl-L-tyrosine: A Non-Proteinogenic Amino Acid for Research and Drug Development
This guide provides a comprehensive technical overview of O-methyl-L-tyrosine, a non-proteinogenic amino acid with significant applications in neuroscience, oncology, and drug development. We will delve into its fundamental properties, mechanism of action, synthesis protocols, and key applications, with a focus on providing practical insights for researchers and drug development professionals.
Introduction: Unveiling a Versatile Molecular Tool
O-methyl-L-tyrosine is a derivative of the proteinogenic amino acid L-tyrosine, distinguished by the methylation of the hydroxyl group on its phenol ring.[1][2] This seemingly subtle modification has profound consequences for its biological activity, rendering it a valuable tool for investigating and manipulating critical physiological pathways. Unlike its parent molecule, O-methyl-L-tyrosine is not incorporated into proteins, allowing it to function as a specific probe and inhibitor within cellular systems.[2]
Its primary utility stems from its role as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines.[1][3] This property makes it an invaluable asset in neuroscience research for studying the effects of dopamine and norepinephrine depletion. Furthermore, its radiolabeled variants, particularly with Carbon-11 and Fluorine-18, have emerged as powerful imaging agents in positron emission tomography (PET) for the diagnosis and monitoring of tumors, especially in the brain.[4][5][6]
This guide will provide a detailed exploration of these facets, offering both the theoretical underpinnings and the practical methodologies necessary for the effective utilization of O-methyl-L-tyrosine in a research setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of O-methyl-L-tyrosine is essential for its effective application in experimental design, including formulation and delivery.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | [1][3] |
| Molecular Weight | 195.22 g/mol | [1][3] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 225-248 °C | [3] |
| Optical Rotation | [α]D²⁰ = -8.5 ± 2º (c=2, 1N HCl) | [3] |
| CAS Number | 6230-11-1 | [1][3] |
Core Mechanism of Action: A Tale of Two Pathways
The biological effects of O-methyl-L-tyrosine are primarily mediated through its interaction with two key cellular processes: catecholamine biosynthesis and amino acid transport.
Inhibition of Tyrosine Hydroxylase and Catecholamine Biosynthesis
The most well-characterized mechanism of action of O-methyl-L-tyrosine is its competitive inhibition of tyrosine hydroxylase (TH).[1][3] TH is the crucial, rate-limiting enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of L-tyrosine to L-DOPA, the precursor to dopamine, norepinephrine, and epinephrine.[7] By acting as a competitive inhibitor, O-methyl-L-tyrosine binds to the active site of TH, preventing the binding of the natural substrate, L-tyrosine, and thereby reducing the overall synthesis of catecholamines.[8] This targeted inhibition allows researchers to probe the downstream effects of catecholamine depletion in various physiological and pathological models.
Interaction with the L-Type Amino Acid Transporter 1 (LAT1)
O-methyl-L-tyrosine, being an amino acid analog, utilizes cellular transport mechanisms for entry into cells. Of particular importance is its interaction with the L-Type Amino Acid Transporter 1 (LAT1).[3][9] LAT1 is an essential amino acid transporter that is overexpressed in many types of cancer cells to meet their high metabolic demands.[10][11][12] This overexpression provides a molecular basis for the selective accumulation of radiolabeled O-methyl-L-tyrosine analogs in tumor tissue, forming the principle behind its use in PET imaging. The affinity of O-methyl-L-tyrosine for LAT1 allows it to be transported into cancer cells, where its radiolabel can be detected. Notably, the D-isomer of O-methyl-tyrosine shows significantly lower uptake, highlighting the stereoselectivity of the LAT1 transporter.
Synthesis of O-methyl-L-tyrosine and its Radiolabeled Analogs
The ability to synthesize O-methyl-L-tyrosine and its radiolabeled derivatives is fundamental to its application in research. This section provides detailed protocols for both chemical and radiochemical synthesis.
Laboratory Synthesis of O-methyl-L-tyrosine
A common and effective method for the laboratory-scale synthesis of O-methyl-L-tyrosine involves the deprotection of a commercially available protected precursor.
Protocol:
-
Dissolution: Dissolve N-Benzyloxycarbonyl-O-methyl-L-tyrosine (5.7 g, 17.3 mmol) in 50 mL of ethanol.[4]
-
Catalyst Suspension: To a separate flask, add 100 mg of 10% palladium on charcoal and 10 mL of cyclohexene to create a suspension.[4]
-
Reaction: Add the ethanolic solution of the protected amino acid to the catalyst suspension.[4]
-
Reflux: Heat the reaction mixture at reflux for 1 hour.[4]
-
Cooling and Filtration: Allow the mixture to cool to room temperature and then filter to remove the palladium on charcoal catalyst.[4]
-
Concentration: Concentrate the filtrate under reduced pressure to yield O-methyl-L-tyrosine as a white solid (yield ~43%).[4]
-
Characterization: The final product should be characterized by techniques such as NMR, mass spectrometry, and HPLC to confirm its identity and purity.
Radiosynthesis of [¹¹C]O-methyl-L-tyrosine ([¹¹C]OMT)
The short half-life of Carbon-11 (20.4 minutes) necessitates a rapid and efficient automated synthesis process. The most common method involves the O-methylation of L-tyrosine using [¹¹C]methyl iodide.
Automated Synthesis Protocol:
-
Production of [¹¹C]Methyl Iodide: [¹¹C]Carbon dioxide, produced via a cyclotron, is converted to [¹¹C]methyl iodide ([¹¹C]MeI) using a gas-phase iodination system.
-
Reaction: The [¹¹C]MeI is trapped in a solution of L-tyrosine disodium salt in an anhydrous solvent such as dimethylsulfoxide (DMSO).[4]
-
Purification: The reaction mixture is then purified using solid-phase extraction (SPE) cartridges to remove unreacted [¹¹C]MeI and other impurities. This method has largely replaced the more time-consuming HPLC purification.[4]
-
Formulation: The purified [¹¹C]OMT is eluted in a physiologically compatible solution, such as saline, and is ready for injection.[4]
This automated process can typically be completed within 30 minutes, with radiochemical yields of approximately 60% (decay-corrected) and radiochemical purity exceeding 97%.[4]
Radiosynthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET)
The longer half-life of Fluorine-18 (109.8 minutes) makes [¹⁸F]FET a more practical alternative to [¹¹C]OMT for many clinical applications. The synthesis is typically a two-step automated process.
Automated Synthesis Protocol:
-
[¹⁸F]Fluoroethylation of a Precursor: The synthesis begins with the nucleophilic substitution of a suitable precursor, such as O-(2'-tosyloxyethyl)-N-trityl-l-tyrosine-tert-butyl ester, with [¹⁸F]fluoride.
-
Deprotection: The protecting groups are then removed, typically by acid hydrolysis.
-
Purification: The final product is purified using either solid-phase extraction (SPE) cartridges or high-performance liquid chromatography (HPLC).[13] Automated modules are commercially available that can perform this synthesis with high radiochemical yield and purity.[14][15][16]
Applications in Research and Drug Development
O-methyl-L-tyrosine and its radiolabeled analogs have a broad range of applications, from fundamental neuroscience research to clinical oncology.
Probing Catecholaminergic Systems in Neuroscience
As a potent inhibitor of tyrosine hydroxylase, non-radiolabeled O-methyl-L-tyrosine is an invaluable tool for studying the roles of dopamine and norepinephrine in the central nervous system. By systemically or locally administering O-methyl-L-tyrosine, researchers can induce a temporary and reversible depletion of these key neurotransmitters. This allows for the investigation of their involvement in a wide array of cognitive and behavioral processes, including motivation, learning, memory, and attention. It is also used in preclinical models to study the pathophysiology of disorders associated with catecholamine dysregulation, such as Parkinson's disease and depression.[1][3]
PET Imaging in Neuro-Oncology
The most prominent application of radiolabeled O-methyl-L-tyrosine, particularly [¹¹C]OMT and [¹⁸F]FET, is in the field of neuro-oncology. The overexpression of the LAT1 transporter in glioma cells leads to the high uptake of these tracers in tumor tissue, providing excellent contrast against the surrounding healthy brain parenchyma.[9][15][17]
Key applications in neuro-oncology include:
-
Tumor Diagnosis and Grading: PET imaging with these tracers can help in the initial diagnosis of brain tumors and provide information about the tumor grade, with higher uptake often correlating with higher-grade gliomas.[9][17]
-
Delineation of Tumor Extent: These tracers can often visualize the extent of tumor infiltration more accurately than conventional MRI, aiding in surgical planning and radiotherapy.[17]
-
Differentiation of Tumor Recurrence from Treatment Effects: A major challenge in neuro-oncology is distinguishing between tumor recurrence and treatment-related changes such as radiation necrosis. Amino acid PET tracers like [¹¹C]OMT and [¹⁸F]FET have shown high accuracy in making this distinction, as recurrent tumors typically show high tracer uptake, while treatment-related changes do not.[9][15]
-
Monitoring Treatment Response: Changes in tracer uptake can be used to monitor the response of brain tumors to therapy, providing an earlier indication of treatment efficacy than changes in tumor size on MRI.
Comparative Diagnostic Accuracy in Glioma Recurrence:
| Tracer | Sensitivity | Specificity | Source |
| [¹¹C]MET | 93.3% | 90% | [17] |
| [¹⁸F]FDG | 50% | 85.7% | [17] |
Note: Data for [¹¹C]MET is often used as a benchmark for other amino acid tracers like [¹¹C]OMT due to their similar uptake mechanisms.
A Tool in Preclinical Drug Discovery
Beyond its direct diagnostic applications, O-methyl-L-tyrosine serves as a valuable research tool in preclinical drug discovery. Its ability to inhibit tyrosine hydroxylase makes it a useful positive control in screening assays for novel inhibitors of this enzyme. Furthermore, by inducing a state of catecholamine depletion, it can be used to create animal models for testing the efficacy of new therapeutic agents aimed at treating conditions related to dopaminergic or noradrenergic dysfunction.
Conclusion: A Versatile and Indispensable Research Tool
O-methyl-L-tyrosine, in both its non-radiolabeled and radiolabeled forms, stands as a testament to the power of subtle chemical modifications in creating powerful tools for biological investigation. Its specific inhibition of tyrosine hydroxylase provides a window into the complex world of catecholaminergic neurotransmission, while its avid uptake by tumor cells via the LAT1 transporter has revolutionized the field of neuro-oncology imaging. For researchers and drug development professionals, a thorough understanding of the properties, mechanisms, and methodologies associated with O-methyl-L-tyrosine is essential for harnessing its full potential to advance our understanding of human health and disease.
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A Technical Guide to the Stereospecificity of O-methyl-L-tyrosine Isomers: Synthesis, Analysis, and Biological Implications
Introduction: The Critical Role of Chirality in O-methyl-tyrosine Function
In the landscape of drug discovery and neuroscience research, the subtle yet profound influence of molecular stereochemistry is a paramount consideration. O-methyl-tyrosine, a derivative of the amino acid tyrosine, exists as two non-superimposable mirror images, or enantiomers: O-methyl-L-tyrosine (OMLT) and O-methyl-D-tyrosine (OMDT). While chemically identical in many respects, their three-dimensional arrangement dictates vastly different interactions within biological systems. This guide provides a comprehensive technical overview of the stereospecificity of O-methyl-tyrosine isomers, from their asymmetric synthesis and chiral separation to their distinct biological activities and applications. Understanding these differences is not merely an academic exercise; it is fundamental to the rational design of targeted therapeutics and the precise interpretation of neurochemical studies. O-methyl-L-tyrosine is utilized in research concerning neurotransmitter synthesis and has applications in the development of drugs for conditions such as Parkinson's disease.[1] Conversely, the D-isomer serves as a valuable tool for investigating the stereospecificity of amino acid transport systems.[2]
Part 1: Stereoselective Synthesis of O-methyl-tyrosine Isomers
The biological utility of O-methyl-tyrosine enantiomers is contingent on their stereochemical purity. Consequently, methods for their asymmetric synthesis are of significant interest. The goal of asymmetric synthesis is to produce a single enantiomer in high yield and enantiomeric excess (e.e.). Several strategies have been developed for the synthesis of non-proteinogenic amino acids like O-methyl-tyrosine.[3]
One common approach involves the use of a chiral auxiliary. In this method, a chiral molecule is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product.
Another powerful technique is catalytic asymmetric synthesis, which employs a chiral catalyst to favor the formation of one enantiomer over the other.[4] This approach is often more efficient as a small amount of the catalyst can generate a large quantity of the desired product. For instance, enantioconvergent cross-coupling reactions using chiral nickel catalysts have been shown to be effective for the synthesis of a variety of protected unnatural α-amino acids.[5]
Enzymatic resolution is also a viable method for obtaining stereochemically pure O-methyl-tyrosine. This technique utilizes the stereoselectivity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For example, L-amino acid oxidase shows stereospecificity and can be used in processes to separate enantiomers.[6]
A representative synthetic scheme for O-methyl-L-tyrosine can involve the protection of the amino and carboxyl groups of L-tyrosine, followed by methylation of the phenolic hydroxyl group, and subsequent deprotection.
Illustrative Synthetic Workflow
Caption: A generalized workflow for the synthesis of O-methyl-L-tyrosine.
Part 2: Analytical Techniques for Chiral Separation
The ability to accurately separate and quantify the enantiomers of O-methyl-tyrosine is crucial for quality control, pharmacokinetic studies, and metabolic research.[7] Due to their identical physical properties in a non-chiral environment, specialized techniques are required for their separation.
High-Performance Liquid Chromatography (HPLC) is the most widely used method for the chiral analysis of amino acids.[8] The separation is typically achieved using a chiral stationary phase (CSP).[7][8] CSPs contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation.[7] Teicoplanin-based CSPs, for instance, are effective for the separation of underivatized amino acid enantiomers.[7]
Another approach is the indirect method, where the enantiomers are derivatized with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column.[9]
For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS).[7][9] This is particularly useful for analyzing samples from complex biological matrices.[10]
Standard Chiral HPLC Protocol
A typical protocol for the chiral HPLC analysis of O-methyl-tyrosine isomers is as follows:
-
Instrumentation and Materials:
-
Sample Preparation:
-
For biological samples like plasma or serum, protein precipitation is necessary. This can be achieved by adding perchloric acid, followed by vortexing and centrifugation.[8] The resulting supernatant can then be analyzed.[8]
-
Standard solutions are prepared by dissolving the reference standards in a suitable solvent and diluting to a range of concentrations for calibration.[7]
-
-
Chromatographic Conditions:
-
The mobile phase composition and flow rate are optimized to achieve baseline separation of the enantiomers. A common mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Detection is often performed using UV spectrophotometry, taking advantage of the aromatic ring in the molecule.[7]
-
Data Presentation: Representative Chromatographic Data
| Compound | Retention Time (min) | Resolution (Rs) |
| O-methyl-D-tyrosine | 10.2 | \multirow{2}{*}{>1.5} |
| O-methyl-L-tyrosine | 12.5 |
Note: The retention times are hypothetical and for illustrative purposes only. Actual retention times will vary depending on the specific column and chromatographic conditions used.
Part 3: Stereospecific Biological Activity and Applications
The distinct biological activities of O-methyl-L-tyrosine and O-methyl-D-tyrosine underscore the importance of stereochemistry in their function.
O-methyl-L-tyrosine: A Tool in Neuroscience and Drug Development
O-methyl-L-tyrosine is recognized for its ability to inhibit the enzyme tyrosine hydroxylase, which is the rate-limiting enzyme in the synthesis of catecholamine neurotransmitters, including dopamine.[1] This inhibitory action makes it a valuable research tool for studying dopamine synthesis and has led to its investigation in the context of conditions characterized by neurotransmitter imbalances, such as Parkinson's disease and depression.[1] By modulating dopamine levels, O-methyl-L-tyrosine offers potential therapeutic benefits.[1] It is also used in peptide synthesis, where it can be incorporated into peptide chains to create novel therapeutic agents.[11]
O-methyl-D-tyrosine: A Probe for Amino Acid Transport
In contrast to its L-isomer, O-methyl-D-tyrosine is not a significant substrate for the enzymes involved in neurotransmitter synthesis.[2] Its primary role in research is as a tracer to investigate the L-type amino acid transporter 1 (LAT1).[2] LAT1 is crucial for transporting large neutral amino acids across the blood-brain barrier and is often overexpressed in brain tumors.[2] Studies have shown that LAT1 has a strong preference for the L-isomers of amino acids.[2] Consequently, O-methyl-D-tyrosine exhibits significantly lower uptake into the brain and brain tumors compared to its L-enantiomer.[2] This differential uptake provides a powerful method to study the stereoselectivity of the LAT1 transporter.[2]
Logical Relationship of Stereoisomers and Biological Targets
Caption: Differential interactions of O-methyl-tyrosine isomers with biological targets.
Conclusion: The Imperative of Stereochemical Purity
The case of O-methyl-L-tyrosine and O-methyl-D-tyrosine serves as a compelling illustration of the principle of stereospecificity in pharmacology and neurobiology. The L-isomer's role as an inhibitor of neurotransmitter synthesis and its potential therapeutic applications are in stark contrast to the D-isomer's utility as a specific probe for amino acid transport. This functional divergence, arising solely from a difference in the spatial arrangement of their atoms, highlights the necessity for stereochemically pure compounds in research and drug development. The continued advancement of asymmetric synthesis and chiral analytical techniques will be instrumental in further elucidating the nuanced roles of these and other chiral molecules in complex biological systems.
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An In-Depth Technical Guide to O-methyl-L-tyrosine Hydrochloride (CAS No. 67423-44-3)
This guide provides a comprehensive technical overview of O-methyl-L-tyrosine hydrochloride, a pivotal non-proteinogenic amino acid for researchers, scientists, and professionals in drug development. Delving into its synthesis, analytical characterization, and key applications, this document serves as a practical resource for leveraging this compound in neuroscience research and pharmaceutical innovation.
Introduction: The Significance of this compound
This compound, a derivative of the amino acid L-tyrosine, is a compound of significant interest in biochemical and pharmaceutical research.[1] Its structure, featuring a methyl group on the phenolic hydroxyl of tyrosine, imparts unique properties that make it a valuable tool for studying critical biological pathways and as a precursor for therapeutic agents and diagnostic tools.[1]
Primarily, it is recognized for its role as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[1] This inhibitory action allows researchers to modulate and investigate the catecholaminergic systems, providing insights into neurological conditions such as Parkinson's disease and depression.[1] Furthermore, its stability and specific uptake mechanisms have led to its use as a precursor in the synthesis of radiolabeled tracers for Positron Emission Tomography (PET) imaging, particularly in oncology.[2]
This guide will navigate the technical landscape of this compound, offering detailed protocols and foundational knowledge to empower its effective application in the laboratory.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 67423-44-3 | Internal Knowledge |
| Molecular Formula | C₁₀H₁₄ClNO₃ | Internal Knowledge |
| Molecular Weight | 231.68 g/mol | |
| Appearance | White to off-white powder/crystal | |
| Melting Point | 245 °C (decomposes) | |
| Solubility | Soluble in water. | Internal Knowledge |
| Optical Rotation | [α]20/D = -7.0 to -10.0 deg (c=2, 1mol/L HCl) | |
| Maximum Absorption Wavelength | 273 nm (in HCl aq.) |
Synthesis of this compound
The synthesis of this compound is a critical process for its availability in research. Several synthetic routes have been established, typically involving the O-methylation of a protected L-tyrosine derivative followed by deprotection and salt formation.
Synthetic Pathway Overview
A common and effective strategy involves a three-step process starting from L-tyrosine. This pathway is designed to selectively methylate the phenolic hydroxyl group while protecting the amino and carboxyl functionalities.
Sources
An In-Depth Technical Guide to O-methyl-L-tyrosine Hydrochloride for the Study of Amino Acid Transport Systems
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of O-methyl-L-tyrosine hydrochloride (OMT) as a critical tool for investigating amino acid transport systems. We will delve into the molecular mechanisms of the primary transport target, provide detailed experimental protocols for its characterization, and offer insights into data interpretation, grounded in established scientific principles.
Introduction: The Significance of Amino Acid Transport
Amino acid transporters are integral membrane proteins that control the flux of amino acids across cellular membranes. This process is fundamental to cell growth, metabolism, and signaling. One transporter of paramount interest in oncology and neuroscience is the L-Type Amino Acid Transporter 1 (LAT1), which is responsible for the uptake of large neutral amino acids (LNAAs), including several essential amino acids.[1][2] Given its overexpression in numerous cancers and its critical role in transporting drugs across the blood-brain barrier (BBB), LAT1 has emerged as a significant therapeutic and diagnostic target.[1][3][4]
O-methyl-L-tyrosine, a non-proteinogenic amino acid derivative, serves as an invaluable molecular probe for elucidating the function and kinetics of LAT1.[5][6] Because it is recognized and transported by LAT1 but not subsequently incorporated into proteins, it allows for the specific and accurate measurement of transporter activity without the confounding variable of protein synthesis.[7] This guide will explore the practical application of its hydrochloride salt for these studies.
Section 1: The L-Type Amino Acid Transporter 1 (LAT1) - The Primary Target
Molecular Identity and Structure
LAT1 (solute carrier family 7 member 5, or SLC7A5) is the functional subunit of a heterodimeric complex.[3][8] For proper localization and stability in the plasma membrane, LAT1 must form a disulfide-linked heterodimer with a heavy chain, the 4F2 heavy chain (4F2hc), also known as CD98 or SLC3A2.[1][9] LAT1 itself is a light chain protein with 12 transmembrane helices that form the transport channel.[4]
Transport Mechanism
LAT1 functions as a sodium- and pH-independent obligatory antiporter.[1][2][10] This means it facilitates the exchange of amino acids across the membrane in a 1:1 ratio. It typically imports large neutral amino acids (like leucine, phenylalanine, and tyrosine) while exporting another amino acid (often glutamine) from the cell's interior.[1][11] This exchange mechanism is crucial for maintaining the intracellular pool of essential amino acids required for rapid cell growth and proliferation, a hallmark of cancer cells.[1][9]
Caption: Diagram of the LAT1/4F2hc complex mediating the antiport of extracellular OMT.
Section 2: this compound as a Research Tool
The hydrochloride salt of O-methyl-L-tyrosine is typically used in experimental settings to improve solubility and stability in aqueous buffers.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄ClNO₃ | [12] |
| Molecular Weight | 231.68 g/mol | N/A |
| Appearance | White solid | [13] |
| Melting Point | 259-261 °C (decomposes) | |
| Key Feature | Non-proteinogenic; not incorporated into proteins | [7] |
The methylation of the hydroxyl group on the tyrosine side chain prevents it from being a substrate for tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.[6] This metabolic stability is a critical feature, ensuring that its intracellular accumulation is a direct measure of transport activity rather than downstream metabolic processes.
Section 3: Experimental Protocols for Studying Amino Acid Transport
This section provides validated, step-by-step protocols for using OMT to characterize LAT1 activity in vitro. The causality behind key steps is explained to ensure scientific rigor.
Protocol 1: General In Vitro Radiolabeled Amino Acid Uptake Assay
This assay measures the initial rate of transport of a radiolabeled LAT1 substrate. It forms the basis for all kinetic and inhibition studies.
Rationale: To isolate LAT1 activity, the assay is performed in a sodium-free buffer, which prevents uptake by sodium-dependent transporters.[14] A short incubation time (e.g., 1-5 minutes) is used to measure the initial velocity of transport before the system reaches equilibrium and before significant efflux occurs.
Materials:
-
Cell Line: A cell line with high LAT1 expression (e.g., HT-29 colon cancer cells, PC-3 prostate cancer cells, or HEK293 cells transfected with human LAT1).[15]
-
Radiolabeled Substrate: L-[³H]Leucine or L-[¹⁴C]Phenylalanine (high-affinity LAT1 substrates).
-
Uptake Buffer (Sodium-Free): Krebs-Ringer-HEPES (KRH) buffer or Hank's Balanced Salt Solution (HBSS) prepared without sodium salts (e.g., substituting NaCl with choline chloride). A typical composition is 120 mM Choline Chloride, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, 1 mM D-Glucose, pH 7.4.[14][16]
-
Wash Buffer: Ice-cold uptake buffer.
-
Lysis Buffer: 0.1 M NaOH with 1% SDS.
-
Scintillation Cocktail.
-
Protein Assay Reagent (e.g., BCA or Bradford).
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 12-well or 24-well plate and grow to 90-95% confluency. This ensures a sufficient number of transporters for a robust signal.[16]
-
Preparation: On the day of the experiment, pre-warm the uptake buffer to 37°C. Prepare the radiolabeled substrate solution by diluting the stock in the pre-warmed uptake buffer to the desired final concentration (e.g., a concentration near the substrate's Km for LAT1).
-
Washing and Pre-incubation: Aspirate the culture medium. Wash the cells twice with 1 mL of pre-warmed uptake buffer. Add 0.5 mL of uptake buffer to each well and incubate at 37°C for 10-15 minutes. This step removes endogenous amino acids and sodium, fully isolating LAT1 activity.[14]
-
Initiate Uptake: Aspirate the pre-incubation buffer. Add the radiolabeled substrate solution to each well to start the transport reaction. Incubate for a predetermined time (e.g., 2 minutes) at 37°C.
-
Terminate Uptake: Rapidly terminate the transport by aspirating the radioactive solution and immediately washing the cells three times with 1 mL of ice-cold wash buffer. The cold temperature instantly stops all enzymatic and transport processes.
-
Cell Lysis: Add 0.5 mL of lysis buffer to each well and incubate for 20-30 minutes at room temperature to ensure complete cell lysis.
-
Quantification: Transfer a portion of the lysate (e.g., 400 µL) to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Normalization: Use the remaining lysate to determine the total protein concentration in each well. This is a crucial step to normalize the CPM values, accounting for any variations in cell number between wells. The final data is expressed as pmol/mg protein/min.
Caption: Experimental workflow for a radiolabeled amino acid uptake assay.
Protocol 2: Competitive Inhibition Assay with O-methyl-L-tyrosine
This assay determines the inhibitory potency (IC₅₀ and Kᵢ) of OMT by measuring its ability to compete with a radiolabeled substrate for transport via LAT1.
Rationale: By keeping the radiolabeled substrate concentration constant and varying the concentration of the unlabeled competitor (OMT), one can generate a dose-response curve to calculate the concentration of OMT that inhibits 50% of the transport activity (IC₅₀).
Methodology:
-
Follow the General Uptake Assay protocol (Protocol 1) with one key modification.
-
In Step 4 (Initiate Uptake) , prepare a series of uptake solutions. Each solution will contain a fixed, constant concentration of the radiolabeled substrate (e.g., L-[³H]Leucine).
-
To these solutions, add increasing concentrations of this compound (e.g., from 0 µM to 10 mM).
-
Include necessary controls:
-
Total Uptake (0% Inhibition): Wells with radiolabeled substrate only (no OMT).
-
Non-specific Uptake (100% Inhibition): Wells with radiolabeled substrate plus a saturating concentration of a known, potent LAT1 inhibitor like JPH203 or BCH.[17]
-
-
Data Analysis:
-
Calculate the percentage of specific uptake for each OMT concentration.
-
Plot the percent inhibition against the log of the OMT concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
The inhibitory constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where [S] is the concentration of the radiolabeled substrate and Kₘ is its Michaelis-Menten constant for LAT1.
-
| [OMT] (µM) | CPM (Average) | % Inhibition |
| 0 | 15000 | 0 |
| 1 | 13500 | 10 |
| 10 | 9000 | 40 |
| 50 | 5250 | 65 |
| 100 | 3000 | 80 |
| 1000 | 1650 | 99 |
| Non-specific | 1500 | 100 |
| Table 2: Representative data from a competitive inhibition experiment. Data is illustrative. |
Section 4: Advanced Applications
Positron Emission Tomography (PET) Imaging
OMT can be radiolabeled with positron-emitting isotopes, most commonly Carbon-11 ([¹¹C]OMT), to serve as a tracer for PET imaging.[18] This technique allows for the non-invasive, in vivo visualization and quantification of LAT1 activity. Given LAT1's upregulation in many tumors, [¹¹C]OMT PET has been evaluated for clinical tumor imaging, particularly for brain tumors, as it can delineate tumor tissue from healthy brain tissue.[18][19]
Conclusion
This compound is a robust and reliable tool for the specific investigation of the L-Type Amino Acid Transporter 1. Its properties as a metabolically stable, non-proteinogenic substrate allow for the precise quantification of transport kinetics and inhibitor interactions. The protocols detailed in this guide provide a solid foundation for researchers to employ OMT in cell-based assays to screen for novel LAT1 inhibitors or to probe the fundamental biology of amino acid transport in health and disease. Its utility extends to in vivo applications like PET imaging, bridging the gap between basic research and clinical diagnostics.
References
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Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter. ResearchGate. Available at: [Link]
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Novel insights into the transport mechanism of the human amino acid transporter LAT1 (SLC7A5). Probing critical residues for substrate translocation. PubMed. Available at: [Link]
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Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. MDPI. Available at: [Link]
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The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health. Frontiers. Available at: [Link]
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Transport of amino acid-related compounds mediated by L-type amino acid transporter 1 (LAT1): insights into the mechanisms of substrate recognition. PubMed. Available at: [Link]
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The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health. PubMed Central. Available at: [Link]
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Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids. JoVE. Available at: [Link]
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Novel Insights into the Transport Mechanism of the human amino acid transporter LAT1 (SLC7A5). Probing critical residues for substrate translocation. ResearchGate. Available at: [Link]
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The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer. National Institutes of Health (NIH). Available at: [Link]
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Synthesis of O-methyl-L-tyrosine methyl ester hydrochloride salt. PrepChem.com. Available at: [Link]
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Preclinical and clinical evaluation of O-[11C]methyl-L-tyrosine for tumor imaging by positron emission tomography. PubMed. Available at: [Link]
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Kinetics of neutral amino acid transport across the blood-brain barrier. PubMed. Available at: [Link]
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In silico Description of LAT1 Transport Mechanism at an Atomistic Level. PubMed Central. Available at: [Link]
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Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. PubMed Central. Available at: [Link]
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A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. PubMed Central. Available at: [Link]
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Amino Acid Uptake Assay Kit UP04 manual. DOJINDO. Available at: [Link]
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Amino Acid Uptake Assay Kit. Dojindo Molecular Technologies. Available at: [Link]
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A Molecular and Functional Investigation of the Anabolic Effect of an Essential Amino Acids’ Blend Which Is Active In Vitro in Supporting Muscle Function. MDPI. Available at: [Link]
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Evaluation of O-[11C]methyl-L-tyrosine and O-[18F]fluoromethyl-L-tyrosine as tumor imaging tracers by PET. PubMed. Available at: [Link]
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This compound. Chem-Impex. Available at: [Link]
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A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells. PubMed. Available at: [Link]
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O-Methyl-L-tyrosine. Chem-Impex. Available at: [Link]
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O-Methyl-L-Tyrosine. PubChem. Available at: [Link]
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l-Type amino acid transporter 1 inhibitors inhibit tumor cell growth. PubMed Central. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for O-methyl-L-tyrosine hydrochloride in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of O-methyl-L-tyrosine hydrochloride in cell culture experiments. This document outlines the mechanism of action, provides detailed protocols for preparation and application, and describes methods for validating its biological effects.
Introduction: Understanding this compound
This compound is a non-proteinogenic amino acid that serves as a potent and specific inhibitor of the enzyme tyrosine hydroxylase (TH).[1] Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[2][3] By competitively inhibiting TH, this compound effectively reduces the cellular production of these crucial signaling molecules, making it an invaluable tool for studying the roles of catecholamines in various physiological and pathological processes.[1][4] Its application is particularly relevant in neuroscience research, for example in creating in vitro models of catecholamine depletion to study neurodegenerative diseases like Parkinson's disease.[5]
The hydrochloride salt form of O-methyl-L-tyrosine enhances its solubility and stability in aqueous solutions, facilitating its use in cell culture media.[5]
Mechanism of Action: Inhibition of Catecholamine Biosynthesis
The primary mechanism of action of this compound is the competitive inhibition of tyrosine hydroxylase.[1] Tyrosine, the natural substrate for TH, is hydroxylated to L-DOPA, which is then further converted to dopamine. O-methyl-L-tyrosine, due to its structural similarity to tyrosine, binds to the active site of TH, preventing the binding of the endogenous substrate and thereby blocking the entire downstream synthesis of catecholamines.[3]
Caption: Inhibition of the catecholamine synthesis pathway by this compound.
Physicochemical Properties and Storage
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Source |
| CAS Number | 67423-44-3 | [5] |
| Molecular Formula | C₁₀H₁₃NO₃·HCl | [5] |
| Molecular Weight | 231.68 g/mol | [5] |
| Appearance | White to off-white powder | [6] |
| Storage | Store at 0-8°C | [5][7] |
Experimental Protocols
The following protocols provide a framework for the utilization of this compound in cell culture. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Preparation of a 10 mM Stock Solution
Rationale: Preparing a concentrated stock solution allows for accurate and convenient dilution to the final working concentration in cell culture media, minimizing the volume of solvent added to the cells. The hydrochloride salt improves solubility in aqueous solutions.
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS) or cell culture grade water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
Procedure:
-
Aseptically weigh out 23.17 mg of this compound powder.
-
Transfer the powder to a sterile 15 mL conical tube.
-
Add 10 mL of sterile PBS or cell culture grade water to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), the solution can be kept at 4°C.
Protocol 2: Determination of Optimal Working Concentration
Rationale: The optimal working concentration of this compound will vary depending on the cell line, its expression level of tyrosine hydroxylase, and the desired level of dopamine depletion. A dose-response experiment is crucial to determine the effective concentration with minimal cytotoxicity.
Materials:
-
Dopaminergic cell line (e.g., SH-SY5Y, PC12)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound 10 mM stock solution
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and culture overnight.
-
Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 10, 50, 100, 250, 500, 1000 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours). This time should be sufficient to observe a significant decrease in dopamine levels.
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Plot the cell viability against the concentration of this compound to determine the concentration that effectively inhibits the target without causing significant cell death. A concentration that results in >90% cell viability is generally considered non-toxic.
Protocol 3: Validation of Tyrosine Hydroxylase Inhibition by Measuring Dopamine Levels
Rationale: The most direct method to confirm the inhibitory effect of this compound is to measure the reduction in cellular dopamine levels. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and specific method for quantifying dopamine and its metabolites.[8][9]
Materials:
-
Dopaminergic cell line (e.g., SH-SY5Y, PC12)
-
6-well or 12-well cell culture plates
-
This compound at the predetermined optimal working concentration
-
Lysis buffer (e.g., 0.1 M perchloric acid)
-
Cell scraper
-
Microcentrifuge tubes
-
HPLC system with an electrochemical detector
Procedure:
Cell Treatment and Sample Collection:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with the optimal working concentration of this compound for the desired time period (e.g., 24 hours). Include an untreated control group.
-
For intracellular dopamine measurement: a. Aspirate the culture medium. b. Wash the cells twice with ice-cold PBS. c. Add 200-500 µL of ice-cold lysis buffer (e.g., 0.1 M perchloric acid) to each well and scrape the cells. d. Transfer the cell lysate to a microcentrifuge tube.
-
For extracellular (supernatant) dopamine measurement: a. Collect the cell culture medium into a microcentrifuge tube.
-
Centrifuge the lysates or supernatant at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris and proteins.[8]
-
Carefully collect the supernatant, which contains the dopamine, and transfer it to a new tube for HPLC analysis.
HPLC-ECD Analysis:
-
The specific parameters for HPLC-ECD will depend on the system and column used. A general protocol is as follows:
-
Inject a standard solution of dopamine to determine its retention time and create a standard curve for quantification.
-
Inject the prepared cell samples.
-
Quantify the dopamine in the samples by comparing the peak area to the standard curve.[8]
-
Normalize the dopamine concentration to the total protein content of the cell lysate for intracellular measurements.
Caption: A typical experimental workflow for using this compound in cell culture.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low solubility of stock solution | Incorrect solvent or pH. | Ensure the use of a buffered saline solution or cell culture grade water. Gentle warming can assist dissolution. For L-tyrosine and its derivatives, solubility is pH-dependent, increasing at acidic or alkaline pH. |
| High cytotoxicity observed | Concentration of the inhibitor is too high. | Perform a thorough dose-response curve to identify the non-toxic working concentration range for your specific cell line. |
| No significant decrease in dopamine levels | Insufficient inhibitor concentration or incubation time. | Increase the concentration of this compound or extend the incubation period. Confirm the activity of your stock solution. |
| Cell line has low endogenous tyrosine hydroxylase activity. | Use a cell line known for robust catecholamine synthesis, such as PC12 or differentiated SH-SY5Y cells.[10][11] | |
| High variability in dopamine measurements | Inconsistent sample preparation or handling. | Ensure all sample preparation steps are performed on ice to prevent dopamine degradation. Use a consistent lysis protocol and normalize to total protein content. |
| Issues with HPLC-ECD analysis. | Check the stability of the mobile phase and the performance of the electrochemical detector. Run standards frequently. |
Conclusion
This compound is a powerful tool for the targeted inhibition of catecholamine biosynthesis in vitro. By following the detailed protocols and validation methods outlined in these application notes, researchers can confidently and accurately investigate the multifaceted roles of dopamine and other catecholamines in cellular function and disease.
References
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Raji, H., & Deleidi, M. (2025). Dopamine measurement by HPLC. protocols.io. [Link]
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Axion BioSystems. (n.d.). SH-SY5Y Neuroblastoma Application Protocol. Axion BioSystems. [Link]
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Pehlivan Alkan, A. (2019). A Sensitive HPLC-ECD Method Adaptation For Detecting Dopamine And Its Metabolites In Rat Brain Tissue. ResearchGate. [Link]
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SH-SY5Y culturing. (2022). protocols.io. [Link]
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Wikipedia. (2023). α-Methyl-p-tyrosine. [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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DB-ALM. (2019). Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. [Link]
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Khan, H., et al. (2017). Variations in IC50 Values with Purity of Mushroom Tyrosinase. Molecules. [Link]
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Elabscience. (n.d.). SH-SY5Y [SHSY-5Y] Cell Line. [Link]
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Saadat, S., et al. (1989). Cell contact-mediated regulation of tyrosine hydroxylase synthesis in cultured bovine adrenal chromaffin cells. PubMed. [Link]
-
Chen, Y. M., et al. (2001). Inhibition of tyrosinase reduces cell viability in catecholaminergic neuronal cells. PubMed. [Link]
-
ChEMBL. (n.d.). Assay: Inhibition of tyrosine hydroxylase (CHEMBL944157). [Link]
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Da Prada, M., et al. (1985). Tyrosine hydroxylase: regulation by feedback inhibition and phosphorylation. PubMed. [Link]
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Drechsel, D. A., & Patel, M. (2009). The effect of endogenous dopamine in rotenone-induced toxicity in PC12 cells. PubMed. [Link]
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ResearchGate. (n.d.). IC 50 values for selected compounds versus DO activity of human tyrosinase. [Link]
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Goodwill, K. E., et al. (2018). Investigation of Catecholamine Inhibition in Tyrosine Hydroxylase. Open Research Newcastle. [Link]
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Pascali, C., et al. (2004). Simple automated preparation of O-[11C]methyl-l-tyrosine for routine clinical use. DOI. [Link]
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ResearchGate. (n.d.). The effect of MEO on cell viability in RAW264.7 macrophages. [Link]
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Chikaraishi, D. M., et al. (1994). TYROSINE-HYDROXYLASE REGULATION IN CULTURED-CELLS AND IN MICE. Journal of Neurochemistry. [Link]
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Calvani, R., et al. (2021). A Molecular and Functional Investigation of the Anabolic Effect of an Essential Amino Acids' Blend Which Is Active In Vitro in Supporting Muscle Function. MDPI. [Link]
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ResearchGate. (n.d.). How can I prepare L-Tyrosine solution?. [Link]
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Stewart, J. T., & El-Nazer, M. (2007). Low dose alpha-methyl-para-tyrosine (AMPT) in the treatment of dystonia and dyskinesia. PubMed. [Link]
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Opladen, T., et al. (2025). Consensus Guideline for the Diagnosis and Treatment of Tyrosine Hydroxylase (TH) Deficiency. PubMed Central. [Link]
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Lovdahl, C., et al. (2019). Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. ACS Chemical Neuroscience. [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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Bueno-Carrasco, M. T., et al. (2022). Structural mechanism for tyrosine hydroxylase inhibition by dopamine and reactivation by Ser40 phosphorylation. ResearchGate. [Link]
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van Ginkel, P. R., et al. (2023). The effects of phenylalanine and tyrosine levels on dopamine production in rat PC12 cells. bioRxiv. [Link]
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Muszyńska, B., et al. (2024). Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. PubMed Central. [Link]
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Song, D. I., & Ehrich, M. (1998). Uptake and metabolism of MPTP and MPP+ in SH-SY5Y human neuroblastoma cells. ResearchGate. [Link]
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Ziv, I., et al. (1995). Induction of Apoptosis in Catecholaminergic PC12 Cells by L-DOPA. Journal of Clinical Investigation. [Link]
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Engelman, K., & Sjoerdsma, A. (1969). alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use. PubMed. [Link]
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Taylor & Francis. (n.d.). Alpha methyl p tyrosine – Knowledge and References. [Link]
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Application Notes and Protocols for O-methyl-L-tyrosine hydrochloride in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-methyl-L-tyrosine hydrochloride is a pivotal research compound for investigating the catecholaminergic systems in various physiological and pathological contexts. As a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, it offers a powerful tool for studying the roles of dopamine, norepinephrine, and epinephrine in neuroscience, oncology, and metabolic disorders.[1][2] This guide provides a comprehensive framework for the in vivo application of this compound in animal models. Recognizing the limited direct dosage data in existing literature, this document emphasizes a structured, evidence-based approach to establishing safe and efficacious dosing regimens. We will delve into the mechanism of action, provide detailed protocols for dose-finding studies, and offer guidance on solution preparation and administration, underpinned by data from closely related and extensively studied analogs such as α-methyl-p-tyrosine (AMPT).
Introduction: The Scientific Rationale for Employing this compound
O-methyl-L-tyrosine, a non-proteinogenic amino acid, serves as a valuable tool in biochemical and pharmaceutical research.[3] Its primary mechanism of action is the competitive inhibition of tyrosine hydroxylase (TH), the enzyme that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This initial step is the rate-limiting stage in the synthesis of the catecholamines: dopamine, norepinephrine, and epinephrine.[4][5] By impeding this crucial step, O-methyl-L-tyrosine administration leads to a reversible depletion of catecholamine levels in the central and peripheral nervous systems.[6] This pharmacological action makes it an indispensable compound for elucidating the roles of catecholamines in various physiological processes and disease models, including Parkinson's disease, depression, and certain cancers.[2] The hydrochloride salt form of O-methyl-L-tyrosine enhances its solubility and stability, facilitating its use in experimental settings.[3]
Mechanism of Action: A Visual Representation
The following diagram illustrates the central role of tyrosine hydroxylase in the catecholamine synthesis pathway and the inhibitory action of O-methyl-L-tyrosine.
Caption: Inhibition of Catecholamine Synthesis by O-methyl-L-tyrosine.
Dosage Considerations: A Data-Informed Approach in the Absence of Direct Precedent
A thorough review of the scientific literature reveals a scarcity of direct in vivo dosage and protocol information for this compound. Therefore, the following recommendations are based on data from its well-characterized analog, α-methyl-p-tyrosine (AMPT), also known as metyrosine.[1][7] It is imperative that researchers utilize this information as a guide to inform the design of their own rigorous dose-response and toxicity studies to determine the optimal dosage for their specific animal model and research objectives.
Table 1: Reference Dosages of α-methyl-p-tyrosine (AMPT) in Rodent Models
This table summarizes dosages of AMPT from various in vivo studies and should serve as a starting point for designing dose-finding experiments for this compound.
| Animal Model | Compound | Dosage | Administration Route | Key Findings & Observations |
| Rat (Sprague-Dawley) | D,L-α-methyl-p-tyrosine methylester HCl | 0.407 mmoles/kg | Intraperitoneal (i.p.) | Dopamine levels returned to control at 16 hours; Noradrenaline at 12 hours.[8] |
| Rat (Sprague-Dawley) | D,L-α-methyl-p-tyrosine methylester HCl | 1.02 mmoles/kg | Intraperitoneal (i.p.) | Significant reduction in Dopamine (14% of control) and Noradrenaline (10% of control). Signs of toxicity (sedation, weight loss) observed.[8] |
| Rat | α-Methyl-p-tyrosine (AMPT) | 100 mg/kg | Intraperitoneal (i.p.) | Immediate and long-lasting suppression of self-stimulation behavior.[1] |
| Mice (LS and SS strains) | α-Methyl-p-tyrosine (AMPT) | Varied | Not specified | Marked differences in the dose necessary for maximal brain catecholamine depletion and in the time-course of depletion between the two strains.[9] |
| Mice (HCT116 Xenograft) | D/L-alpha-metyrosine | Up to 200 mg/kg/day | Intraperitoneal (i.p.) | Investigated for anticancer effects.[7] |
| Mice (HCT116 Xenograft) | D/L-alpha-metyrosine | Up to 324 mg/kg/day | Oral | Investigated for anticancer effects.[7] |
Experimental Protocols: A Step-by-Step Guide for In Vivo Studies
The following protocols provide a detailed methodology for conducting a dose-response study to establish a safe and effective dose of this compound for your specific research needs.
Preparation of this compound for Injection
Objective: To prepare a sterile, injectable solution of this compound.
Materials:
-
This compound powder (CAS: 6230-11-1)
-
Sterile vehicle (e.g., 0.9% saline, Phosphate-Buffered Saline (PBS) pH 7.4)
-
Sterile vials
-
Vortex mixer
-
pH meter and sterile solutions for pH adjustment (e.g., 0.1 M NaOH, 0.1 M HCl)
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add a small volume of the chosen sterile vehicle to the powder in a sterile vial. Vortex thoroughly. This compound's unique structure with a methoxy group is intended to enhance solubility and stability.[3]
-
pH Adjustment (if necessary): Check the pH of the solution. The hydrochloride salt will likely result in an acidic solution. If necessary, adjust the pH to the physiological range (7.2-7.4) by adding small volumes of sterile 0.1 M NaOH. Monitor the pH closely to avoid over-titration.
-
Final Volume: Once the compound is fully dissolved and the pH is adjusted, add the sterile vehicle to reach the final desired concentration.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically at 2-8°C for short-term use. For longer-term storage, consult stability data or prepare fresh solutions.
Dose-Response Study in a Mouse Model
Objective: To determine the dose of this compound that produces the desired level of catecholamine depletion without causing significant adverse effects.
Materials:
-
Experimentally naive mice (e.g., C57BL/6), appropriately housed and acclimatized.
-
Prepared sterile solution of this compound.
-
Sterile syringes and needles appropriate for the chosen administration route.
-
Animal scale.
-
Behavioral assessment apparatus (e.g., open field, locomotor activity chambers).
-
Equipment for tissue collection and processing.
Experimental Workflow:
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- 9. Alpha-methyl-para-tyrosine effects in mice selectively bred for differences in sensitivity to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of O-methyl-L-tyrosine Hydrochloride
Abstract
This application note describes a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of O-methyl-L-tyrosine hydrochloride. O-methyl-L-tyrosine is a critical amino acid derivative used in neuroscience research and pharmaceutical development, particularly in modulating dopamine synthesis.[1][2] The developed method utilizes reversed-phase chromatography with UV detection, demonstrating excellent specificity, linearity, and precision. The protocol has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose in quality control and research environments.[3][4][5]
Principle and Rationale
The accurate quantification of this compound is essential for ensuring the quality of raw materials and for studying its role in various biochemical processes. This method is based on reversed-phase HPLC, a powerful technique for separating polar to moderately nonpolar compounds.
-
Scientific Rationale : this compound is a polar molecule containing both an acidic (carboxyl) and a basic (amino) group, along with an aromatic ring. A C18 stationary phase is selected for its hydrophobic character, which provides effective retention of the analyte from an aqueous mobile phase. The mobile phase consists of a phosphate buffer and an organic modifier (acetonitrile). The buffer's pH is controlled to ensure consistent ionization of the analyte, leading to reproducible retention times and symmetric peak shapes. UV detection is employed, leveraging the chromophore of the phenyl group, which exhibits a maximum absorbance wavelength around 273-275 nm.[6] This method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, making it a "stability-indicating" assay.
Materials and Methodology
Apparatus and Equipment
-
HPLC System: A standard system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical Balance (5-decimal place)
-
pH Meter
-
Volumetric glassware (Class A)
-
Syringe filters (0.45 µm, PTFE or nylon)
Reagents, Chemicals, and Standards
-
This compound Reference Standard (Purity ≥ 99%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Purified Water (18.2 MΩ·cm)
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention and resolution for amino acid derivatives. |
| Mobile Phase | A: 25 mM KH₂PO₄ buffer, pH 3.0 | Controls the ionization state of the analyte for reproducible chromatography. |
| B: Acetonitrile | Organic modifier to control retention time. | |
| Gradient | 0-15 min: 10-40% B; 15-20 min: 40-10% B | Gradient elution ensures separation from early-eluting impurities and late-eluting degradants. |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and reasonable analysis time. |
| Column Temp. | 30 °C | Ensures stable retention times and improves peak shape. |
| Detection | UV at 275 nm | Wavelength of maximum absorbance for the analyte, providing good sensitivity. |
| Injection Vol. | 10 µL | Standard volume for quantitative analysis. |
| Run Time | 25 minutes | Allows for elution of the main peak and any potential late-eluting impurities. |
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the Standard Stock Solution with Mobile Phase A.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A. Filter through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The method was validated according to ICH Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures.[5][7][8]
System Suitability
Before sample analysis, the chromatographic system's performance is verified. A standard solution (100 µg/mL) is injected five times. The acceptance criteria must be met before proceeding.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] Forced degradation studies are performed to demonstrate that the method is stability-indicating.[9][10]
-
Protocol:
-
Acid Hydrolysis: Sample solution + 1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Sample solution + 1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Sample solution + 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample kept at 105°C for 48 hours.
-
Photolytic Degradation: Sample solution exposed to UV light (254 nm) for 24 hours, as per ICH Q1B guidelines.[11]
-
-
Analysis: Analyze each stressed sample. The peak purity of the this compound peak will be evaluated using a PDA detector to ensure no co-eluting peaks are present. The target is to achieve 5-20% degradation of the active ingredient.[9]
Linearity and Range
-
Protocol: Analyze the prepared working standard solutions (10-200 µg/mL) in triplicate.
-
Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
-
Protocol: Perform a recovery study by spiking a placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). Prepare three replicates at each level.
-
Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution (100 µg/mL) on the same day, under the same conditions.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst and/or different equipment.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).
-
Robustness
-
Protocol: Deliberately vary key method parameters to assess the method's reliability.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
-
-
Analysis: Analyze a system suitability solution under each modified condition and evaluate the impact on system suitability parameters.
-
Acceptance Criteria: System suitability criteria must be met under all varied conditions.
Workflow and Data Management
The following diagram illustrates the complete analytical workflow from sample receipt to final report generation.
Caption: Experimental workflow for the HPLC analysis of O-methyl-L-tyrosine HCl.
Conclusion
The HPLC method detailed in this application note provides a reliable, robust, and validated solution for the quantitative determination of this compound. The validation results confirm that the method is specific, linear, accurate, and precise for its intended application in quality control and pharmaceutical research. The stability-indicating nature of the assay ensures that any degradation of the compound can be effectively monitored.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available from: [Link]
-
ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
-
Singh, R., et al. (2013). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available from: [Link]
-
Alsante, K. M., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]
-
PubChem. O-Methyl-L-Tyrosine. Available from: [Link]
-
PubMed. Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)). Available from: [Link]
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O-methyl-L-tyrosine Hydrochloride: An Application Guide for PET Imaging of Tumors
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of O-methyl-L-tyrosine hydrochloride as a tracer for Positron Emission Tomography (PET) imaging of tumors. This guide delves into the underlying scientific principles, provides detailed protocols for its synthesis and use, and discusses its applications and significance in oncology.
Introduction: The Need for Advanced Tumor Imaging
The accurate diagnosis, staging, and monitoring of therapeutic response in cancer are critical for improved patient outcomes. While [18F]Fluorodeoxyglucose ([18F]FDG) PET has been a cornerstone of oncologic imaging, its utility can be limited in certain scenarios, such as in the brain where high background glucose metabolism can obscure tumor visualization. This has spurred the development of alternative PET tracers that exploit other aspects of tumor biology, such as amino acid metabolism. Malignant cells often exhibit increased amino acid transport and metabolism to support their rapid proliferation and protein synthesis. O-methyl-L-tyrosine, a synthetic amino acid analog, leverages this characteristic to provide a highly specific imaging signal in various tumor types.
Core Principle: Mechanism of Action and Tumor Specificity
The efficacy of O-methyl-L-tyrosine as a tumor imaging agent is rooted in its interaction with the L-type Amino Acid Transporter 1 (LAT1). LAT1 is a sodium-independent transporter responsible for the cellular uptake of large neutral amino acids, such as leucine, phenylalanine, and tyrosine. Crucially, LAT1 is overexpressed in a wide range of human cancers, and this overexpression is often correlated with tumor aggressiveness and poor prognosis.[1][2]
Unlike naturally occurring amino acids, O-methyl-L-tyrosine is not significantly incorporated into proteins or metabolized further within the cell. This metabolic stability is a key advantage, as it leads to the accumulation and trapping of the radiolabeled tracer within tumor cells, providing a clear and sustained imaging signal. The transport of O-methyl-L-tyrosine is highly stereospecific, with the L-isomer showing significantly greater uptake via LAT1 compared to the D-isomer.[3] This specificity for LAT1, which has low expression in most normal tissues, results in high tumor-to-background contrast, a critical factor for sensitive and specific tumor detection.
Caption: Cellular uptake of O-methyl-L-tyrosine via the LAT1 transporter.
Radiochemistry: Synthesis of [¹¹C]O-methyl-L-tyrosine
The most common radioisotope used for labeling O-methyl-L-tyrosine is Carbon-11 (¹¹C), owing to its short half-life (20.4 minutes) which allows for multiple PET scans in a single day and results in a low radiation dose to the patient. The synthesis of [¹¹C]O-methyl-L-tyrosine ([¹¹C]OMT) is typically achieved through the methylation of L-tyrosine. A simplified and automated synthesis procedure has been developed to facilitate its routine clinical use.[4]
The process begins with the production of [¹¹C]methyl iodide ([¹¹C]MeI) or [¹¹C]methyl triflate from cyclotron-produced [¹¹C]CO₂. This reactive methylating agent is then reacted with the disodium salt of L-tyrosine in an appropriate solvent like dimethylsulfoxide (DMSO). The final product is purified using solid-phase extraction (SPE) cartridges, which is a significant simplification over traditional high-performance liquid chromatography (HPLC) methods.[4] The final product is formulated as a sterile, pyrogen-free solution of [¹¹C]this compound in physiological saline for intravenous injection.
Caption: Automated radiosynthesis workflow for [¹¹C]O-methyl-L-tyrosine.
Quality Control
Stringent quality control measures are essential to ensure the safety and efficacy of the radiotracer. The final product must be tested for sterility, pyrogenicity, radiochemical purity, and specific activity.
| Parameter | Specification | Method |
| Radiochemical Purity | > 95% | High-Performance Liquid Chromatography (HPLC) |
| Radionuclidic Purity | > 99.5% | Gamma Ray Spectroscopy |
| Specific Activity | > 37 GBq/µmol at end of synthesis | Calculated from HPLC data |
| pH | 4.5 - 7.5 | pH meter |
| Sterility | Sterile | Standard microbiological testing |
| Endotoxins | < 175 EU/V | Limulus Amebocyte Lysate (LAL) test |
Preclinical and Clinical Applications
Preclinical studies in animal models and subsequent clinical trials have demonstrated the utility of [¹¹C]OMT PET in various oncological settings.[5]
Brain Tumors
[¹¹C]OMT PET has shown significant promise in the imaging of brain tumors. Due to the low uptake of the tracer in normal brain tissue, it provides excellent contrast for delineating tumor boundaries. This is particularly valuable for:
-
Diagnosis and Grading: Differentiating between low-grade and high-grade gliomas.
-
Treatment Planning: Guiding stereotactic biopsy and radiation therapy.
-
Monitoring Response to Therapy: Distinguishing true tumor progression from post-treatment effects like pseudoprogression.[6]
Other Malignancies
The overexpression of LAT1 is not limited to brain tumors. [¹¹C]OMT PET has potential applications in other cancers, including:
-
Neuroendocrine Tumors: These tumors often exhibit high amino acid turnover.
-
Head and Neck Cancers: For initial staging and detection of recurrence.
-
Prostate Cancer: As an alternative to FDG-PET, especially in cases of biochemical recurrence.
Experimental Protocols
Preclinical Imaging Protocol (Rodent Model)
-
Animal Preparation: Anesthetize the tumor-bearing mouse or rat with isoflurane (2% in oxygen).
-
Tracer Administration: Inject approximately 3.7-7.4 MBq of [¹¹C]OMT intravenously via the tail vein.
-
Imaging: Acquire dynamic PET images for 60 minutes post-injection.
-
Data Analysis: Draw regions of interest (ROIs) over the tumor and reference tissues (e.g., muscle, contralateral brain) to generate time-activity curves and calculate standardized uptake values (SUV).
Clinical Imaging Protocol (Human Subjects)
-
Patient Preparation: Patients should fast for at least 4-6 hours prior to the scan. No other specific preparation is typically required.
-
Tracer Administration: Administer a slow intravenous bolus of 370-555 MBq of [¹¹C]OMT.
-
Imaging Acquisition:
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Begin a dynamic PET scan of the region of interest (e.g., the brain) immediately after tracer injection, acquiring data for 40-60 minutes. For whole-body imaging, static images can be acquired at a set time point post-injection (e.g., 20 minutes).[5][7]
-
-
Image Reconstruction and Analysis: Reconstruct PET images using an iterative algorithm. Analyze images qualitatively (visual assessment) and quantitatively by calculating SUVs in tumors and normal tissues.
Caption: Step-by-step clinical PET imaging workflow with [¹¹C]OMT.
Dosimetry and Safety
The radiation-absorbed dose from [¹¹C]OMT is considered safe for clinical use.[5] The short half-life of ¹¹C ensures rapid decay of radioactivity. The primary route of excretion is through the urinary system.
| Organ | Absorbed Dose (mGy/MBq) |
| Urinary Bladder Wall | 0.018 |
| Kidneys | 0.005 |
| Liver | 0.003 |
| Brain | 0.002 |
| Effective Dose (mSv/MBq) | 0.004 |
Note: Dosimetry estimates are based on preclinical data and may vary in humans.
Advantages and Limitations
Advantages:
-
High Tumor-to-Background Ratio: Especially in the brain, leading to excellent image contrast.
-
Specificity for LAT1: Targets a key transporter upregulated in many cancers.
-
Metabolic Stability: The tracer is not incorporated into proteins, simplifying kinetic modeling.
-
Low Uptake in Inflammatory Lesions: Potentially offering better differentiation between tumor and inflammation compared to FDG.
Limitations:
-
Short Half-life of ¹¹C: Requires an on-site cyclotron, limiting its widespread availability.
-
Lower Spatial Resolution: Compared to MRI, though this is a general limitation of PET.
-
Variable LAT1 Expression: The intensity of tracer uptake can vary between and within tumor types depending on the level of LAT1 expression.
Conclusion
This compound is a valuable PET tracer for oncologic imaging, offering high specificity for tumors through its targeted uptake by the LAT1 amino acid transporter. Its utility in brain tumor imaging is particularly noteworthy, providing clear delineation of tumors with low background signal. The development of automated synthesis methods has improved its accessibility for clinical research. As our understanding of the role of amino acid metabolism in cancer continues to grow, tracers like [¹¹C]OMT will play an increasingly important role in the personalized management of cancer patients.
References
-
Tomiyoshi K, et al. Preclinical and clinical evaluation of O-[11C]methyl-L-tyrosine for tumor imaging by positron emission tomography. Nucl Med Biol. 2005;32(3):253-62. [Link]
-
Ohgaki R, et al. Specific transport of 3-fluoro-l-α-methyl-tyrosine by LAT1 explains its specificity to malignant tumors in imaging. Cancer Sci. 2016;107(4):454-61. [Link]
-
Hinoi T, et al. Specific transport of 3-fluoro-l-α-methyl-tyrosine by LAT1 explains its specificity to malignant tumors in imaging. Cancer Sci. 2016;107(4):454-61. [Link]
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St. Jude Children's Research Hospital. Expanded Access [11C] Methionine PET Imaging. ClinicalTrials.gov. [Link]
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Wang HE, et al. Radiation dosimetry of O-(3-[18F]fluoropropyl)-L-tyrosine as oncologic PET tracer based on the mice distribution data. Appl Radiat Isot. 2005;62(5):713-7. [Link]
-
Iwata R, et al. Simple automated preparation of O-[11C]methyl-l-tyrosine for routine clinical use. Appl Radiat Isot. 2002;57(3):347-52. [Link]
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Chem-Impex International. This compound. [Link]
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Wolf G, et al. Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). J Med Chem. 2019;62(17):8145-8157. [Link]
-
Huth S, et al. System L amino acid transporter LAT1 accumulates O-(2-fluoroethyl)-L-tyrosine (FET). Amino Acids. 2015;47(1):19-29. [Link]
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-
PrepChem. Synthesis of O-methyl-L-tyrosine. [Link]
-
Kuchar M, et al. Characterization of 3-[125I]iodo-??-methyl-L-tyrosine transport via human L-type amino acid transporter 1. Nucl Med Biol. 2005;32(5):481-8. [Link]
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National Center for Biotechnology Information. O-Methyl-L-Tyrosine. PubChem Compound Database. [Link]
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Li, S.; et al. L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications. Cancers2022 , 14, 1568. [Link]
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Law I, et al. Joint EANM/EANO/RANO/SNMMI practice guideline/procedure standard for PET imaging of brain metastases. Eur J Nucl Med Mol Imaging. 2022;49(1):358-375. [Link]
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Zeisler J, et al. Repurposing 11C-PS13 for PET Imaging of Cyclooxygenase-1 in Ovarian Cancer Xenograft Mouse Models. J Nucl Med. 2021;62(5):713-718. [Link]
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Kebir S, et al. Dynamic O-(2-[18F]fluoroethyl)-L-tyrosine PET imaging for the detection of checkpoint inhibitor-related pseudoprogression in melanoma brain metastases. Neuro-Oncology. 2016;18(9):1316-1317. [Link]
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Massachusetts General Hospital. Study of [11C]CPPC as a Clinical PET Radioligand Biomarker of Microglial Activation in ALS. ClinicalTrials.gov. [Link]
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Kim JW, et al. Phase I study of the safety, tolerability, and potential therapeutic dose of OMT-110 for patients with refractory metastatic Colorectal Cancer. BMC Cancer. 2021;21(1):594. [Link]
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Skvortsova I, et al. Comparison of amino acid radiotracers L-[methyl- 11 C]methionine and О -2-[ 18 F]fluoroethyl-L-tyrosine for PET/CT imaging of cerebral gliomas. Diagnostic radiology and radiotherapy. 2020;(3):24-33. [Link]
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LaCasce A. A study investigating a PET-adapted strategy to treatment for Hodgkin lymphoma. VJHemOnc. [Link]
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Application of O-methyl-L-tyrosine in Neuropharmacology Research: A Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of O-methyl-L-tyrosine in neuropharmacology research. With full editorial control, this guide is structured to provide an in-depth technical overview, moving from the foundational principles of O-methyl-L-tyrosine to practical, field-proven experimental protocols.
Foundational Overview: Understanding O-methyl-L-tyrosine
O-methyl-L-tyrosine is a methylated derivative of the amino acid L-tyrosine.[1] In the field of neuropharmacology, its primary significance lies in its function as an inhibitor of the enzyme tyrosine hydroxylase.[2] Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline). By inhibiting this crucial first step, O-methyl-L-tyrosine serves as a powerful tool to experimentally deplete catecholamine levels in the brain and peripheral nervous system. This targeted depletion allows researchers to investigate the roles of these neurotransmitters in a wide range of physiological processes and pathological conditions, including neurodegenerative diseases like Parkinson's disease, psychiatric disorders, and addiction.[2]
While structurally similar to the more extensively studied tyrosine hydroxylase inhibitor, α-methyl-p-tyrosine (AMPT), O-methyl-L-tyrosine offers a distinct pharmacological profile that can be advantageous for specific research questions. It is crucial to note that much of the detailed in vivo protocol development has been established using AMPT; therefore, this guide will provide data for AMPT as a validated reference point while highlighting the need for pilot studies to determine optimal conditions for O-methyl-L-tyrosine.[3]
Mechanism of Action: Competitive Inhibition of Tyrosine Hydroxylase
The primary mechanism through which O-methyl-L-tyrosine exerts its effects is through competitive inhibition of tyrosine hydroxylase. Tyrosine hydroxylase catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor to dopamine. O-methyl-L-tyrosine, due to its structural similarity to the endogenous substrate L-tyrosine, competes for the active site of the enzyme, thereby reducing the rate of L-DOPA synthesis. This leads to a subsequent decrease in the production of dopamine, norepinephrine, and epinephrine.
Caption: O-methyl-L-tyrosine competitively inhibits tyrosine hydroxylase.
Comparative Insights: O-methyl-L-tyrosine vs. α-methyl-p-tyrosine (AMPT)
While both O-methyl-L-tyrosine and AMPT are inhibitors of tyrosine hydroxylase, their distinct chemical structures may lead to differences in potency, specificity, pharmacokinetics, and off-target effects. Direct comparative studies are limited; however, researchers should consider these potential differences when selecting an inhibitor for their specific experimental needs. It is generally understood that both compounds can effectively deplete catecholamine stores.[4][5]
| Feature | O-methyl-L-tyrosine | α-methyl-p-tyrosine (AMPT) |
| Structure | Methyl group on the hydroxyl group of the phenyl ring. | Methyl group at the alpha-carbon of the side chain. |
| Primary Target | Tyrosine Hydroxylase | Tyrosine Hydroxylase |
| Reported Effects | Catecholamine depletion. | Extensive data on catecholamine depletion and behavioral effects.[6][7][8] |
| Clinical Use | Primarily a research tool. | Used clinically to treat pheochromocytoma. |
Experimental Protocols: In Vivo Catecholamine Depletion
The following protocols are provided as a comprehensive guide for inducing catecholamine depletion in rodent models. It is imperative to note that while these protocols are based on established methodologies for tyrosine hydroxylase inhibitors, specific dose-response and time-course studies for O-methyl-L-tyrosine are highly recommended to determine the optimal parameters for your research model and objectives.
Preparation of O-methyl-L-tyrosine for In Vivo Administration
The solubility of O-methyl-L-tyrosine in neutral aqueous solutions can be limited.[2] The following is a general procedure for preparing a solution for intraperitoneal (i.p.) injection.
Materials:
-
O-methyl-L-tyrosine powder
-
Sterile 0.9% saline solution
-
Sterile water for injection
-
1 M HCl (for solubilization, if necessary)
-
1 M NaOH (for pH adjustment, if necessary)
-
Sterile filters (0.22 µm)
-
Sterile vials
Protocol:
-
Determine the required concentration: Calculate the concentration of O-methyl-L-tyrosine needed based on the desired dosage (mg/kg) and the injection volume (typically 5-10 mL/kg for mice and rats).
-
Solubilization:
-
Attempt to dissolve the O-methyl-L-tyrosine powder in sterile 0.9% saline with vigorous vortexing. Gentle warming may aid dissolution.
-
If solubility in saline is insufficient, a small amount of 1 M HCl can be added dropwise while vortexing to aid dissolution.[9]
-
-
pH Adjustment:
-
Once dissolved, adjust the pH of the solution to a physiologically compatible range (pH 6.5-7.5) using 1 M NaOH. This step is critical to prevent irritation at the injection site.
-
-
Final Volume and Sterilization:
-
Bring the solution to the final desired volume with sterile 0.9% saline.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.
-
-
Storage: It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store at 2-8°C and protect from light. The stability of O-methyl-L-tyrosine in solution should be empirically determined for longer storage periods.[10]
In Vivo Administration for Catecholamine Depletion in Rodents
This protocol provides a general framework for intraperitoneal injection in mice and rats. All animal procedures must be approved by the institution's Animal Care and Use Committee and conducted in accordance with ethical guidelines.
Caption: General workflow for in vivo catecholamine depletion studies.
Materials:
-
Prepared sterile O-methyl-L-tyrosine solution
-
Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Rodent restraint device (as appropriate)
-
70% ethanol for disinfection
Protocol:
-
Animal Handling: Handle animals gently to minimize stress. Acclimate them to the experimental room for at least 1 hour before the procedure.
-
Dosage: Based on pilot studies, administer the determined dose of O-methyl-L-tyrosine. As a starting point, dosages for the related compound AMPT are often in the range of 100-250 mg/kg i.p. for significant catecholamine depletion in rodents.[3] A dose-response study is crucial to establish the efficacy and safety of O-methyl-L-tyrosine.
-
Injection:
-
Restrain the animal securely. For rats, this may require two people.
-
Disinfect the injection site in the lower abdominal quadrant with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the bladder and internal organs.
-
Gently aspirate to ensure no fluid or blood is drawn back, then slowly inject the solution.
-
Withdraw the needle and return the animal to its home cage.
-
-
Post-injection Monitoring: Observe the animals for any signs of distress, including sedation, hypothermia, or changes in posture. Provide supportive care as needed.
Time-Course of Catecholamine Depletion
The onset, peak, and duration of catecholamine depletion will depend on the dose of O-methyl-L-tyrosine administered and the specific pharmacokinetic properties of the compound. Based on studies with AMPT, significant depletion of dopamine and norepinephrine can be expected within a few hours of administration, with levels gradually returning to baseline over 12-24 hours.[6] A time-course study is essential to characterize the dynamics of depletion for your specific experimental conditions.
Example Time-Course Study Design:
-
Groups: Vehicle control and O-methyl-L-tyrosine treated groups.
-
Time Points: Collect brain tissue at various time points post-injection (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
Analysis: Measure dopamine and norepinephrine levels in specific brain regions of interest (e.g., striatum, prefrontal cortex, hippocampus) using HPLC-ECD.
Quantitative Analysis of Catecholamines and Metabolites
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and widely used method for the quantitative analysis of catecholamines and their metabolites in brain tissue.[11][12][13][14]
Brain Tissue Homogenization
Materials:
-
Frozen brain tissue samples (e.g., striatum)
-
Homogenization buffer (e.g., 0.1 M perchloric acid with 0.1 mM EDTA)
-
Sonicating probe or tissue homogenizer
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Protocol:
-
Weigh the frozen brain tissue.
-
Add a known volume of ice-cold homogenization buffer (e.g., 10 volumes of buffer to the tissue weight).
-
Homogenize the tissue on ice until no visible particles remain.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the neurotransmitters, and store at -80°C until analysis.
HPLC-ECD Analysis
Instrumentation:
-
HPLC system with a refrigerated autosampler
-
Electrochemical detector with a glassy carbon working electrode
-
Reversed-phase C18 column
Mobile Phase (Example):
-
A buffered aqueous solution (e.g., sodium phosphate, citric acid) with an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized for the specific column and analytes.
General Procedure:
-
Standard Curve: Prepare a series of standard solutions containing known concentrations of dopamine, norepinephrine, and their metabolites (e.g., DOPAC, HVA).
-
Sample Injection: Inject a fixed volume of the prepared standards and brain tissue supernatants onto the HPLC column.
-
Separation and Detection: The analytes are separated on the C18 column and detected by the electrochemical detector at an appropriate oxidation potential.
-
Quantification: The concentration of each analyte in the samples is determined by comparing the peak areas to the standard curve.
| Analyte | Expected Change with O-methyl-L-tyrosine |
| Dopamine (DA) | Significant Decrease |
| Norepinephrine (NE) | Significant Decrease |
| DOPAC | Decrease |
| HVA | Decrease |
Application in Behavioral Phenotyping
Inducing catecholamine depletion with O-methyl-L-tyrosine can be a valuable tool for investigating the role of dopamine and norepinephrine in various behaviors.
Open Field Test for Locomotor Activity and Anxiety-like Behavior
The open field test is a common assay to assess general locomotor activity and anxiety-like behavior in rodents.[15][16][17] Catecholamine depletion is expected to reduce spontaneous locomotor activity.
Procedure:
-
Habituate the animals to the testing room for at least 1 hour.
-
Administer O-methyl-L-tyrosine or vehicle at the predetermined time point before the test.
-
Place the animal in the center of the open field arena (a square box with walls).
-
Record the animal's activity for a set period (e.g., 10-30 minutes) using an automated tracking system.
-
Parameters to Analyze:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena (anxiety-like behavior)
-
Rearing frequency
-
Velocity
-
Expected Outcome: Animals treated with O-methyl-L-tyrosine are expected to show a significant reduction in total distance traveled and other measures of locomotor activity compared to vehicle-treated controls.[18]
Ethical Considerations
All research involving animals must be conducted with the highest ethical standards. The use of a compound that depletes essential neurotransmitters requires careful consideration of animal welfare.
-
Justification: The scientific rationale for the study must be strong and the potential benefits must outweigh the potential harm to the animals.
-
The 3Rs: Adhere to the principles of Replacement, Reduction, and Refinement.
-
Monitoring: Closely monitor animals for adverse effects such as excessive sedation, weight loss, and dehydration. Provide supportive care as necessary.
-
Humane Endpoints: Establish clear humane endpoints for animals that experience severe or prolonged distress.
Conclusion
O-methyl-L-tyrosine is a valuable pharmacological tool for investigating the roles of catecholamines in the central nervous system. Its ability to inhibit tyrosine hydroxylase and deplete dopamine and norepinephrine provides a powerful method for studying the neurobiological basis of behavior and disease. While detailed protocols for O-methyl-L-tyrosine are not as abundant as for its analog AMPT, this guide provides a comprehensive framework for its application in neuropharmacology research. Researchers are strongly encouraged to conduct thorough pilot studies to establish optimal dosing and experimental timelines for their specific research questions. With careful experimental design and adherence to ethical principles, O-methyl-L-tyrosine can contribute significantly to our understanding of catecholaminergic systems.
References
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- Montgomery, A. J., Brodnik, Z. D., & España, R. A. (2015). L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat. ACS Chemical Neuroscience, 6(5), 758-767.
- McTavish, S. F., Callado, L. F., Cowen, P. J., & Sharp, T. (1999). Comparison of the effects of alpha-methyl-p-tyrosine and a tyrosine-free amino acid load on extracellular noradrenaline in the rat hippocampus in vivo. Journal of Psychopharmacology, 13(4), 379-384.
- Weissman, A., & Koe, B. K. (1965). Behavioral Effects of L-alpha-methyltyrosine, an Inhibitor of Tyrosine Hydroxylase. Life Sciences, 4(10), 1037-1048.
- Saito, H., Murai, S., Abe, E., Masuda, Y., & Itoh, T. (1988). Rapid determination of norepinephrine, dopamine, serotonin, their precursor amino acids, and related metabolites in discrete brain areas of mice within ten minutes by HPLC with electrochemical detection. Journal of Neurochemistry, 50(2), 473-479.
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- Carlsson, A., & Lindqvist, M. (1972). Inhibition of the in vivo biosynthesis and changes of catecholamine levels in rat brain after alpha-methyl-p-tyrosine; time- and dose-response relationships. Journal of Pharmacy and Pharmacology, 24(9), 726-732.
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- Sigma-Aldrich. (n.d.). L-Tyrosine in Cell Culture.
- ECHEMI. (n.d.). How can I prepare L-Tyrosine solution?
- PrepChem.com. (n.d.). Synthesis of O-methyl-L-tyrosine methyl ester hydrochloride salt.
- Ugrumov, M. V., Proshlyakova, E. V., Sapronova, A. Y., & Popov, A. P. (2022). Changes in Tyrosine Hydroxylase Activity and Dopamine Synthesis in the Nigrostriatal System of Mice in an Acute Model of Parkinson's Disease as a Manifestation of Neurodegeneration and Neuroplasticity. International Journal of Molecular Sciences, 23(12), 6603.
- Zetterström, T., Sharp, T., Collin, A. K., & Ungerstedt, U. (1988). Effects of alpha-methyl-p-tyrosine on extracellular dopamine levels in the nucleus accumbens and the dorsal striatum of freely moving rats. European Journal of Pharmacology, 148(3), 327-334.
- Loizou, L. A. (1971). Effect of inhibition of catecholamine synthesis on central catecholamine-containing neurones in the developing albino rat. British Journal of Pharmacology, 41(1), 41-48.
- French, S. W., & Weiner, N. (1983). Alpha-methyl-para-tyrosine effects in mice selectively bred for differences in sensitivity to ethanol. Journal of Pharmacology and Experimental Therapeutics, 224(1), 11-17.
- Chem-Impex. (n.d.). O-Methyl-L-tyrosine.
- McTavish, S. F., McPherson, M. H., & Sharp, T. (2005). Effect of acute tyrosine depletion in using a branched chain amino-acid mixture on dopamine neurotransmission in the rat brain. Neuropsychopharmacology, 30(11), 2051-2059.
- Charles University. (n.d.).
- Yamamoto, B. K., & Raudensky, J. (2006). L-Tyrosine Contributes to (+)-3,4-Methylenedioxymethamphetamine-Induced Serotonin Depletions. Journal of Neuroscience, 26(1), 255-263.
- Howard, C. D., Schormans, A. L., & Johnson, P. S. (2017).
- ResearchGate. (n.d.). Behavioral analysis in the open field test.
- BenchChem. (n.d.). O-Methyl-D-tyrosine: A Technical Guide for Neuroscience Research.
- Parrot, S., Lambás-Señas, L., Denoroy, L., & Renaud, B. (2004). Microdialysis Monitoring of Catecholamines and Excitatory Amino Acids in the Rat and Mouse Brain: Recent Developments Based on Capillary Electrophoresis with Laser-Induced Fluorescence Detection—A Mini-Review. Neurochemical Research, 29(1), 13-22.
- ResearchGate. (n.d.).
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- ResearchGate. (n.d.).
- Gibson, S., & Reid, L. D. (1973). Effects of α-methyl-p-tyrosine and L-DOPA on brain self-stimulation and motor activity in rats. Physiology & Behavior, 11(5), 609-612.
- Sved, A. F., Fernstrom, J. D., & Wurtman, R. J. (1979). Tyrosine loading increases dopamine metabolite concentrations in the brain. Life Sciences, 25(15), 1293-1300.
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Application Note & Protocol: Preparation of Stock Solutions of O-methyl-L-tyrosine hydrochloride
Abstract
This document provides a comprehensive, step-by-step guide for the preparation, storage, and handling of stock solutions of O-methyl-L-tyrosine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this protocol emphasizes methodologies that ensure the accuracy, stability, and reproducibility of experimental results. Beyond a mere procedural outline, this guide delves into the scientific rationale behind key steps, offering insights grounded in the physicochemical properties of the compound to empower researchers to make informed decisions in their specific applications.
Introduction: Understanding this compound
O-methyl-L-tyrosine is a methylated derivative of the amino acid L-tyrosine, characterized by the substitution of a methyl group for the hydrogen on the phenolic hydroxyl group. It is most commonly supplied as a hydrochloride salt (HCl) to significantly enhance its aqueous solubility and stability over the freebase form.[1][2] In research, this compound serves as a critical tool, particularly in neuroscience, where it is used to study neurotransmitter synthesis and metabolic pathways.[1][3] Its ability to act as an inhibitor of enzymes like tyrosine hydroxylase makes it valuable for investigating conditions related to neurotransmitter imbalances, such as Parkinson's disease and depression.[3]
The integrity of any experiment utilizing this compound begins with the correct preparation of a stock solution. Factors such as solvent choice, concentration accuracy, handling, and storage conditions are paramount as they directly impact the compound's efficacy and the reliability of downstream data. This guide provides a robust framework for navigating these critical parameters.
Materials and Equipment
2.1. Reagents:
-
This compound (CAS: 7433-67-2; Molecular Weight: 231.69 g/mol )
-
Solvents:
-
High-purity sterile deionized (DI) water
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
-
Sterile 0.22 µm syringe filters (if required for the application)
2.2. Equipment:
-
Calibrated analytical balance (readability to 0.1 mg)
-
Weighing paper or anti-static weigh boat
-
Chemically resistant spatula
-
Class A volumetric flasks
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Magnetic stirrer and sterile stir bars (optional)
-
Calibrated pH meter (for pH-sensitive applications)
-
Sterile, light-protecting conical tubes or cryovials for storage (e.g., amber tubes)
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves
Workflow for Stock Solution Preparation
The logical flow from calculation to storage is crucial for a successful preparation. The following diagram outlines this process, emphasizing key decision points.
Caption: Logical workflow for preparing this compound stock solutions.
Step-by-Step Protocol: Preparing a 100 mM Aqueous Stock
This protocol provides instructions for preparing 10 mL of a 100 mM stock solution in sterile DI water. The principles are directly adaptable for other concentrations and solvents.
4.1. Pre-Protocol Calculation:
The mass required is determined by the formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )
-
For a 10 mL (0.01 L) stock of 100 mM (0.1 mol/L): Mass = 0.1 mol/L × 0.01 L × 231.69 g/mol = 0.23169 g = 231.7 mg
4.2. Protocol Steps:
-
Safety First: Don all required PPE. Ensure the workspace is clean and organized.
-
Weighing the Compound: Place a weigh boat on the calibrated analytical balance and tare it. Carefully weigh out 231.7 mg of this compound. Causality: Precision in this step is the foundation of an accurately concentrated stock solution.
-
Initial Solubilization: Transfer the weighed powder into a 10 mL Class A volumetric flask. Add approximately 8 mL of sterile DI water. Causality: Using ~80% of the final volume allows for effective mixing and complete dissolution before the final volume adjustment, which is critical for accuracy.
-
Complete Dissolution: Cap the flask and vortex thoroughly. If needed, use a magnetic stirrer. The compound should dissolve readily in aqueous solutions.
-
Final Volume Adjustment: Once the solid is completely dissolved, carefully add sterile DI water until the bottom of the meniscus touches the 10 mL calibration mark on the flask.
-
Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogenous.
-
Sterilization (for biological applications): For use in cell culture or other sterile assays, the solution must be sterile-filtered. Draw the solution into a sterile syringe, attach a 0.22 µm PVDF or PES syringe filter, and dispense it into a sterile, light-protecting container. Causality: This step prevents microbial contamination of sensitive biological experiments.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles and to minimize contamination risk, dispense the stock solution into single-use aliquots (e.g., 50-200 µL) in sterile, amber microcentrifuge tubes or cryovials.
-
Labeling and Storage: Clearly label each aliquot with:
-
Compound Name: O-methyl-L-tyrosine HCl
-
Concentration: 100 mM
-
Solvent: Sterile DI H₂O
-
Date of Preparation
-
Your Initials Store immediately under the appropriate conditions (see Table 2).
-
Solvent Selection and Scientific Considerations
The choice of solvent is dictated by the compound's solubility and the experimental context.
| Solvent | Solubility & Suitability | Expert Insights & Causality |
| Sterile Water / PBS | High. [1][2] | Preferred for biological systems. The hydrochloride salt is specifically designed to enhance aqueous solubility. PBS is ideal for direct application to cell culture or in vivo studies as it is isotonic and buffered at a physiological pH, preventing cellular stress from osmotic or pH shock. |
| DMSO | High. | For high-concentration stocks. DMSO is an excellent organic solvent for creating highly concentrated primary stocks that can be diluted into aqueous buffers later. Crucial: The final DMSO concentration in the working solution must be kept low (typically <0.5%) as it can be cytotoxic and may interfere with experimental outcomes. |
Storage and Stability: A Self-Validating System
Proper storage is essential for maintaining the compound's chemical integrity. Aliquoting is a key part of a self-validating system; by using a fresh aliquot for each experiment, you eliminate solution degradation as a variable.
| Storage Temp. | Recommended Duration | Rationale and Best Practices |
| -20°C | Up to 6 months | Standard for routine use. This temperature effectively slows chemical degradation for most aqueous and DMSO stocks. Ensure vials are tightly sealed to prevent evaporation. |
| -80°C | > 6 months | Optimal for long-term archiving. Ultra-low temperatures provide the best protection against long-term degradation. This is the authoritative standard for preserving valuable stock solutions. |
| 2-8°C | Not Recommended (max 1-2 days) | Avoid for stock solutions. This temperature range is insufficient to halt degradation and poses a significant risk of microbial growth in aqueous solutions. |
Critical Note: Always protect solutions from light, as aromatic compounds can be susceptible to photodegradation.
Troubleshooting Common Issues
| Problem | Potential Cause | Authoritative Solution |
| Compound won't dissolve | Concentration exceeds solubility limit in the chosen solvent. | Verify the solubility data from the supplier. Gentle warming (to 37°C) can assist with aqueous solutions. If it still fails to dissolve, a lower concentration stock must be prepared. |
| Precipitate forms after thawing | Solution was supersaturated, or freeze-thaw cycles caused the compound to crash out. | Warm the aliquot to room temperature or 37°C and vortex vigorously. If the precipitate remains, the solution should be discarded. Prevention: Always use single-use aliquots. |
| Inconsistent experimental results | Degradation of stock solution; inaccurate initial weighing; contamination. | Prepare a fresh stock solution from the solid compound. Always use a calibrated balance. Ensure proper sterile technique if applicable. Compare results from the new stock to validate. |
Safety & Handling
As a Senior Application Scientist, I must emphasize that safety is non-negotiable.
-
Consult the SDS: Always read the Safety Data Sheet (SDS) provided by the supplier before the first use.[4][5][6]
-
PPE is Mandatory: Wear safety glasses, a lab coat, and gloves at all times.
-
Engineering Controls: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]
-
Disposal: Dispose of waste according to your institution's environmental health and safety regulations.[4][5]
References
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Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Chem-Impex. (n.d.). O-Methyl-L-tyrosine. Retrieved from [Link]
-
ABX GmbH. (2012, March 26). Material Safety Data Sheet. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]
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Application Notes and Protocols: O-methyl-L-tyrosine Hydrochloride for Studying Catecholamine Depletion
An In-Depth Guide to Catecholamine Depletion for Neurobiological Research
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of O-methyl-L-tyrosine hydrochloride to investigate the roles of catecholamines—dopamine, norepinephrine, and epinephrine—in various biological systems. We will delve into the underlying mechanism, experimental design, detailed protocols, and data interpretation, grounded in established neuropharmacological principles.
Section 1: Scientific Foundation and Mechanism of Action
The Catecholamine Biosynthesis Pathway
Catecholamines are synthesized from the amino acid L-tyrosine, which is derived from dietary sources or the hydroxylation of phenylalanine.[1] The synthesis pathway involves a series of enzymatic steps, with the initial conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) being the most critical regulatory point. This conversion is catalyzed by the enzyme tyrosine hydroxylase (TH) .[1][2] This step is the rate-limiting factor for the entire catecholamine synthesis cascade; therefore, inhibiting TH provides a direct and effective method for depleting catecholamine levels.[3][4] Following its formation, L-DOPA is rapidly converted to dopamine, which can then be further converted to norepinephrine and epinephrine in relevant neurons and adrenal chromaffin cells.
Mechanism of Inhibition by Tyrosine Analogs
O-methyl-L-tyrosine acts as an inhibitor of tyrosine hydroxylase.[5] By mimicking the structure of the natural substrate, L-tyrosine, it competes for binding at the enzyme's active site. This competitive inhibition prevents TH from converting L-tyrosine to L-DOPA, thereby halting the downstream synthesis of dopamine, norepinephrine, and epinephrine.[4] The resulting reduction in catecholamine stores allows researchers to study the physiological and behavioral consequences of a catecholamine-deficient state.
Caption: Mechanism of catecholamine depletion by this compound.
A Note on O-methyl-L-tyrosine vs. α-methyl-p-tyrosine (AMPT)
Researchers in this field will frequently encounter α-methyl-p-tyrosine (AMPT) , also known as metirosine.[6] AMPT is the most extensively studied and widely used competitive inhibitor of tyrosine hydroxylase for inducing catecholamine depletion.[3][6][7] It is crucial to recognize that O-methyl-L-tyrosine (4-Methoxy-L-phenylalanine) and AMPT are distinct chemical entities.[6][8] However, they share the same fundamental mechanism of action: competitive inhibition of tyrosine hydroxylase. Much of the foundational knowledge and experimental parameters for in vivo catecholamine depletion have been established through decades of research with AMPT. Therefore, the protocols and principles outlined in this guide are based on the robust framework established for AMPT and should be adapted as a starting point for studies involving this compound.
Section 2: Experimental Design Considerations
Designing a successful catecholamine depletion study requires careful planning. The choices of dose, administration route, and timing are critical for achieving the desired level of depletion and for the accurate interpretation of results.
Animal Model, Dosing, and Administration
-
Species: Rodent models (rats, mice) are most common. The specific strain, age, and sex should be kept consistent throughout the study.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents. Oral administration is also possible but may result in different pharmacokinetic profiles.
-
Vehicle: this compound is typically dissolved in a sterile, aqueous vehicle such as 0.9% saline. A small amount of heat or sonication may be required to aid dissolution. The pH should be checked and adjusted if necessary to be in a physiologically compatible range.
-
Dosage: The optimal dose must be determined empirically. Based on studies with the related compound AMPT, a starting dose range for rodents would be 100-250 mg/kg.[9][10] A dose-response study is highly recommended to identify a dose that produces significant catecholamine depletion without causing undue toxicity or stress to the animals.
Establishing a Time Course
The depletion and subsequent recovery of catecholamines follow a specific time course. A time-course study is essential to identify the point of maximum depletion (Tmax) and the duration of the effect. Typically, depletion begins within a few hours of administration, reaches a maximum between 4 to 12 hours, and recovery begins thereafter.[10]
The Imperative of Controls
Every protocol must be a self-validating system. The inclusion of proper controls is non-negotiable for scientific rigor.
-
Vehicle Control: A group of animals that receives an injection of the vehicle solution (e.g., saline) on the same schedule as the treatment group. This group controls for the effects of handling, injection stress, and the vehicle itself.
-
Baseline Measurement: Whenever possible, obtaining baseline catecholamine levels from the target tissue or fluid before treatment provides the most accurate measure of depletion for each subject. In practice, this is often achieved by comparing the treated group to the vehicle-control group.
Table 1: Suggested Starting Parameters for In Vivo Depletion Studies
| Parameter | Recommendation | Rationale |
| Species | Mouse (e.g., C57BL/6), Rat (e.g., Sprague-Dawley) | Widely used, well-characterized neuroanatomy and physiology. |
| Vehicle | Sterile 0.9% Saline | Isotonic and physiologically compatible. |
| Route | Intraperitoneal (i.p.) | Provides rapid systemic absorption. |
| Dose Range | 100 - 250 mg/kg (to be optimized) | Based on effective doses of the analogous compound, AMPT, this range is likely to produce significant depletion.[9][10] |
| Time Points | 2, 4, 8, 12, 24 hours post-injection | To establish a time-course and identify the point of maximal depletion. |
| Primary Outcome | Catecholamine levels (Dopamine, Norepinephrine) and metabolite levels (DOPAC, HVA) in target brain regions. | Direct measurement of the pharmacological effect. Metabolites provide additional information on neurotransmitter turnover.[11] |
Section 3: Protocols
The following protocols provide a step-by-step methodology for a typical in vivo catecholamine depletion study in a rodent model, followed by sample analysis.
Caption: General experimental workflow for an in vivo catecholamine depletion study.
Protocol 3.1: In Vivo Catecholamine Depletion in a Rodent Model
-
Drug Preparation: Prepare a solution of this compound in sterile 0.9% saline to the desired concentration (e.g., 25 mg/mL for a 250 mg/kg dose at a 10 mL/kg injection volume). Warm or sonicate briefly if needed to fully dissolve. Allow to cool to room temperature before injection. Prepare the vehicle solution (0.9% saline) in parallel.
-
Animal Handling: Handle animals gently to minimize stress. Weigh each animal immediately before injection to calculate the precise volume needed.
-
Administration: Administer the prepared O-methyl-L-tyrosine HCl solution or vehicle via intraperitoneal (i.p.) injection.
-
Incubation: Return the animals to their home cages for the predetermined time period (e.g., 8 hours) to allow for catecholamine depletion. Ensure they have free access to food and water.
-
Euthanasia and Dissection: At the designated time point, euthanize the animal using a humane, approved method (e.g., CO2 asphyxiation followed by decapitation).
-
Tissue Collection: Immediately place the head on an ice-cold dissection plate. Rapidly dissect the brain region(s) of interest (e.g., striatum, nucleus accumbens, prefrontal cortex).
-
Sample Preservation: Immediately snap-freeze the dissected tissue in liquid nitrogen or on dry ice. Store samples at -80°C until analysis to prevent degradation of catecholamines.
Protocol 3.2: Quantification of Catecholamines via HPLC with Electrochemical Detection (HPLC-ECD)
This is a widely used and highly sensitive method for quantifying catecholamines and their metabolites.[12][13]
-
Sample Homogenization:
-
Weigh the frozen tissue sample.
-
Add a fixed volume of ice-cold homogenization buffer (e.g., 0.1 M perchloric acid containing an internal standard like dihydroxybenzylamine (DHBA)). A typical ratio is 10-20 µL of buffer per mg of tissue.
-
Homogenize the tissue using a sonicator until the sample is fully dispersed. Keep the sample on ice throughout this process.
-
-
Protein Precipitation and Clarification:
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C. This will pellet the precipitated proteins and cellular debris.
-
-
Sample Collection:
-
Carefully collect the supernatant, which contains the catecholamines and metabolites.
-
The sample is now ready for direct injection into the HPLC system or can be stored again at -80°C.
-
-
HPLC-ECD Analysis:
-
Mobile Phase: A typical mobile phase is a sodium phosphate buffer containing EDTA, an ion-pairing agent (e.g., octane sulfonic acid), and an organic modifier like methanol. The exact composition must be optimized for the specific column and analytes.
-
Column: A C18 reverse-phase column is standard.
-
Detection: An electrochemical detector with a glassy carbon working electrode is used. The potential of the electrode is set to an oxidizing voltage (e.g., +0.65 to +0.75 V) that is sufficient to oxidize the catecholamines, generating a current that is proportional to their concentration.
-
Quantification: A standard curve is generated using known concentrations of dopamine, norepinephrine, DOPAC, HVA, and the internal standard. The concentration of analytes in the tissue samples is then calculated by comparing their peak heights (or areas) to the standard curve, normalized to the internal standard and the initial tissue weight.
-
Section 4: Data Interpretation & Troubleshooting
-
Calculating Depletion: Catecholamine depletion is typically expressed as a percentage of the levels measured in the vehicle-control group.
-
Percent Depletion = (1 - [Analyte]Treated / [Analyte]Vehicle) * 100
-
-
Expected Results: A successful study will show a statistically significant reduction in the levels of dopamine and norepinephrine in the treatment group compared to the vehicle group. You should also observe a corresponding decrease in the metabolites DOPAC and HVA.
-
Troubleshooting:
-
High Variability: This can be caused by inconsistent injection technique, dissection timing, or sample handling. Ensure all procedures are standardized.
-
Incomplete Depletion: The dose may be too low, or the chosen time point may not be optimal. Re-visit the dose-response and time-course studies.
-
No Depletion: Verify the integrity and concentration of the O-methyl-L-tyrosine HCl solution. Ensure it was fully dissolved before injection.
-
References
-
McTavish, S. F., et al. (1999). Comparison of the effects of alpha-methyl-p-tyrosine and a tyrosine-free amino acid load on extracellular noradrenaline in the rat hippocampus in vivo. Journal of Psychopharmacology, 13(4), 379-84. [Link]
-
Sketchy Medical. (2023). Catecholamine Synthesis & Degradation (Part 1). YouTube. [Link]
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PubChem. (n.d.). O-Methyl-L-Tyrosine. National Center for Biotechnology Information. Retrieved from [Link]
-
Kopin, I. J. (2009). Catecholamines 101. Clinical Autonomic Research, 19(Suppl 1), 1-10. [Link]
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Wikipedia. (2023). α-Methyl-p-tyrosine. Retrieved from [Link]
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Eisenhofer, G., et al. (2004). Catecholamine metabolism: a contemporary view with implications for clinical medicine. Pharmacological Reviews, 56(3), 331-349. [Link]
-
Taylor & Francis. (n.d.). Alpha methyl p tyrosine – Knowledge and References. Retrieved from [Link]
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Patsnap. (2024). What is the mechanism of Metyrosine?. Synapse. [Link]
-
Wikipedia. (2024). Tyrosine. Retrieved from [Link]
-
PubChem. (n.d.). O-Methyl-L-Tyrosine CID 2723935. National Center for Biotechnology Information. Retrieved from [Link]
-
Karasova, J. Z., et al. (2015). Methods used for the determination of catecholamines. ResearchGate. [Link]
-
Brogden, R. N., et al. (1981). alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use. Drugs, 21(2), 81-89. [Link]
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McTavish, S. F., et al. (1999). Comparison of the effects of alpha-methyl-p-tyrosine and a tyrosine-free amino acid load on extracellular noradrenaline in the rat hippocampus in vivo. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). Biochemistry, Catecholamine Degradation. StatPearls. [Link]
-
Kennedy, B., & Ziegler, M. G. (1990). Methods of plasma catecholamine measurement including radioimmunoassay. PubMed. [Link]
-
van de Rest, O., et al. (2022). A single dose of the catecholamine precursor Tyrosine reduces physiological arousal and decreases decision thresholds in reinforcement learning and temporal discounting. bioRxiv. [Link]
-
Miller, R. L. (2013). The effect of presynaptic catecholamine depletion on 6-hydroxymelatonin sulfate: a double blind study of alpha-methyl-para-tyrosine. PubMed. [Link]
-
Al-Rimawi, F., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(8), 2596. [Link]
-
Friedman, J. H. (2007). Low Dose Alpha-Methyl-Para-Tyrosine (AMPT) in the Treatment of Dystonia and Dyskinesia. The Journal of Neuropsychiatry and Clinical Neurosciences, 19(4), 480-482. [Link]
-
Miller, R. L., et al. (1996). The effect of presynaptic catecholamine depletion on 6-hydroxymelatonin sulfate: a double blind study of alpha-methyl-para-tyrosine. Biological Psychiatry, 39(8), 691-697. [Link]
-
ResearchGate. (n.d.). Synthesis of tyrosine homologues and O-methyl derivatives. Retrieved from [Link]
-
Loizou, L. A. (1971). Effect of inhibition of catecholamine synthesis on central catecholamine-containing neurones in the developing albino rat. British Journal of Pharmacology, 41(1), 41-48. [Link]
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Application Note: A Validated Analytical Workflow for O-methyl-L-tyrosine Hydrochloride in Research and Pharmaceutical Development
Abstract
O-methyl-L-tyrosine hydrochloride is a non-proteinogenic amino acid with significant applications in neuroscience research and pharmaceutical development. It serves as a critical tool for studying catecholamine pathways and as a precursor in the synthesis of novel therapeutic agents targeting neurological and mood disorders.[1] Given its importance, the ability to accurately and reliably quantify this compound and its potential impurities is paramount for ensuring data integrity in preclinical studies and for quality control in drug manufacturing. This application note presents a comprehensive, multi-faceted analytical workflow for the characterization, quantification, and chiral purity assessment of this compound. We provide detailed, field-proven protocols for identity confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy, purity and assay determination using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, and sensitive quantification in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind key experimental choices is explained, and all protocols are designed as self-validating systems, grounded in the principles outlined by international regulatory bodies.
Introduction: The Scientific Imperative for Robust Analysis
This compound is utilized to investigate the effects of catecholamine depletion, offering insights into conditions like Parkinson's disease and depression.[1] Its structural similarity to L-tyrosine allows it to interact with biological systems, while the O-methyl group prevents enzymatic hydroxylation, effectively modulating neurotransmitter synthesis.[1] Furthermore, it is a key building block in the synthesis of complex peptides and novel pharmaceuticals.[1]
The analytical challenges associated with this molecule are twofold: 1) ensuring the chemical identity and purity of the bulk substance and 2) accurately quantifying its concentration in complex biological samples for pharmacokinetic and metabolic studies. A critical aspect of its analysis is chiral selectivity, as the presence of the D-enantiomer could have different pharmacological effects and would represent a significant impurity. This guide provides a systematic approach to address these challenges, ensuring the generation of trustworthy and reproducible data.
Overall Analytical Workflow
The comprehensive analysis of this compound can be visualized as a multi-stage process, beginning with the receipt of the material and culminating in a detailed analytical report. Each stage employs a specific technique to answer critical questions about the sample's quality and behavior.
Caption: High-level experimental workflow for comprehensive analysis.
Part I: Identity and Structural Confirmation
Before quantitative analysis, it is imperative to unequivocally confirm the chemical structure of the this compound standard. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose.
Rationale for NMR Spectroscopy
NMR provides unambiguous information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of the signals in a ¹H NMR spectrum, we can confirm the presence of all key structural motifs: the methoxy group, the aromatic ring protons, and the protons on the amino acid backbone. This technique provides a fundamental confirmation of identity that chromatographic methods alone cannot.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in a clean NMR tube.[2]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to standard instrument procedures.
-
Data Processing and Analysis: Process the spectrum by applying Fourier transform, phase correction, and baseline correction. Compare the resulting spectrum with the expected chemical shifts and multiplicities for O-methyl-L-tyrosine.
| Proton Assignment | Expected Chemical Shift (δ, ppm) in D₂O (approximate) | Expected Multiplicity |
| Aromatic Protons (2H) | 7.2 - 7.3 | Doublet (d) |
| Aromatic Protons (2H) | 6.9 - 7.0 | Doublet (d) |
| α-Proton (1H) | 4.0 - 4.1 | Triplet (t) or Doublet of Doublets (dd) |
| Methoxy Protons (3H) | 3.7 - 3.8 | Singlet (s) |
| β-Protons (2H) | 3.0 - 3.2 | Multiplet (m) |
| Table 1: Expected ¹H NMR chemical shifts for O-methyl-L-tyrosine.[2] |
Part II: Purity, Assay, and Enantiomeric Separation by Stability-Indicating HPLC
A robust High-Performance Liquid Chromatography (HPLC) method is essential for determining the purity, assay (potency), and, critically, the enantiomeric excess of this compound. The method described here is designed to be stability-indicating, meaning it can separate the main compound from its potential degradation products and synthetic impurities, including its D-enantiomer.[3]
The Centrality of Chiral Separation
The biological activity of chiral molecules often resides in one enantiomer. The opposite enantiomer can be inactive or, in some cases, exhibit undesirable effects. Therefore, regulatory agencies mandate strict control over the enantiomeric purity of chiral drug substances. This method employs a chiral stationary phase (CSP) that creates a diastereomeric complex with the enantiomers, allowing for their differential retention and separation.[4] A teicoplanin-based CSP is recommended for its proven efficacy in separating underivatized amino acid enantiomers.
Caption: Mechanism of chiral separation on a Chiral Stationary Phase.
Protocol: Stability-Indicating Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photo-Diode Array (PDA) detector is required.
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm | Teicoplanin-based CSP provides excellent enantioselectivity for this class of compounds. |
| Mobile Phase | Isocratic: 80% Methanol, 20% Water with 10 mM Ammonium Acetate | Balances retention and resolution. Ammonium acetate is a volatile buffer compatible with potential future LC-MS applications. |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency for a 4.6 mm ID column. |
| Column Temperature | 25°C | Ensures reproducible retention times. |
| Detection Wavelength | 225 nm or 275 nm | Corresponds to the UV absorbance maxima of the tyrosine chromophore. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
| Table 2: HPLC Chromatographic Conditions. |
-
Sample Preparation:
-
Standard Solution (Assay): Accurately prepare a solution of this compound reference standard in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Sample Solution (Assay): Prepare the sample to be tested at the same concentration as the standard solution.
-
Resolution Solution: Prepare a solution containing both O-methyl-L-tyrosine and O-methyl-D-tyrosine (if available) to confirm the separation of the two enantiomers.
-
-
Method Validation: This method should be validated according to the principles outlined in USP General Chapter <1225> "Validation of Compendial Procedures".[5]
| Validation Parameter | Acceptance Criteria |
| Specificity | Peak purity of the analyte peak is demonstrated. Baseline resolution from all impurities and degradants. |
| Linearity | R² ≥ 0.999 over a range of 50-150% of the nominal concentration. |
| Accuracy / Recovery | 98.0% - 102.0% recovery for the assay. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | For the D-enantiomer, typically ≤ 0.1% of the L-enantiomer nominal concentration. |
| Robustness | Method performance is unaffected by small, deliberate changes in flow rate, mobile phase composition, and temperature. |
| Table 3: Typical Validation Parameters and Acceptance Criteria.[5] |
Part III: High-Sensitivity Quantification in Biological Matrices by LC-MS/MS
For pharmacokinetic and metabolism studies, a highly sensitive and specific method is required to quantify this compound in complex biological matrices like plasma or serum. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose due to its superior sensitivity and selectivity.[6]
Rationale for LC-MS/MS
LC-MS/MS combines the separation power of HPLC with the mass filtering capabilities of a triple quadrupole mass spectrometer.[6] This allows for the selective detection of the target analyte even in the presence of co-eluting matrix components. The use of an isotopically labeled internal standard (e.g., O-methyl-L-tyrosine-d₃) is highly recommended to correct for matrix effects and variations in sample processing and instrument response.
Protocol: Chiral LC-MS/MS Bioanalysis
-
Sample Preparation (Protein Precipitation):
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | Polysaccharide-based CSP (e.g., CHIRALPAK® series) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized to achieve baseline separation of enantiomers. |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Monitor specific precursor-to-product ion transitions. |
| Table 4: LC-MS/MS Conditions. |
-
Mass Spectrometric Detection: The mass spectrometer will be operated in Multiple Reaction Monitoring (MRM) mode. The specific mass transitions must be determined by infusing a standard solution of O-methyl-L-tyrosine. Based on its molecular weight of 195.22 g/mol , the protonated molecule [M+H]⁺ would be at m/z 196.2.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| O-methyl-L-tyrosine | 196.2 | To be determined (e.g., loss of formic acid or fragmentation of side chain) |
| O-methyl-L-tyrosine-d₃ (IS) | 199.2 | To be determined |
| Table 5: Hypothetical MRM Transitions. |
Conclusion
This application note provides a robust and scientifically sound workflow for the comprehensive analysis of this compound. By integrating NMR for identity confirmation, a stability-indicating chiral HPLC method for purity and assay, and a sensitive chiral LC-MS/MS method for bioanalysis, researchers and drug development professionals can ensure the quality of their material and the integrity of their experimental data. The provided protocols are designed to be readily implemented and validated, forming a trustworthy foundation for any research or development program involving this important molecule.
References
- BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of O-Methyl-D-tyrosine.
- Chem-Impex. (n.d.). This compound.
-
PubChem. (n.d.). O-Methyl-L-Tyrosine. National Center for Biotechnology Information. Retrieved from [Link]
- Benchchem. (n.d.). O-Methyl-D-tyrosine quality control and purity testing.
- Grieco, P. A., & Hon, Y. S. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4819–4823.
- Benchchem. (n.d.). Application Note: HPLC Analysis of O-Methyl-D-tyrosine.
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures. USP-NF. Retrieved from [Link]
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Application Notes & Protocols: O-methyl-L-tyrosine for Modeling Dopamine Depletion in Parkinson's Disease Research
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of O-methyl-L-tyrosine to establish a pharmacological model of dopamine deficiency relevant to Parkinson's disease (PD). We will explore the mechanism of action, detail the advantages of this model over traditional neurotoxin-based approaches, and provide step-by-step protocols for in vivo studies, including compound administration, behavioral assessments, and post-mortem histological analysis.
Section 1: Introduction & Rationale
Parkinson's disease is a progressive neurodegenerative disorder primarily characterized by the substantial loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1][2][3] This neuronal loss leads to a severe dopamine deficit in the striatum, manifesting in hallmark motor symptoms such as bradykinesia, resting tremors, rigidity, and postural instability.[4][5] Animal models are indispensable tools for investigating PD pathophysiology and for the preclinical evaluation of novel therapeutic strategies.[6][7]
1.1 Tyrosine Hydroxylase: The Gatekeeper of Dopamine Synthesis
The biosynthesis of dopamine from its precursor, L-tyrosine, is a critical pathway in neuroscience research. The enzyme Tyrosine Hydroxylase (TH) catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the rate-limiting step in the synthesis of all catecholamines, including dopamine.[1] Therefore, the activity of TH is a primary determinant of dopamine levels in the brain. In PD, the loss of dopaminergic neurons results in a profound reduction of TH protein and activity in the nigrostriatal pathway.[1][7]
1.2 O-methyl-L-tyrosine: A Competitive Inhibitor for Reversible Dopamine Depletion
O-methyl-L-tyrosine is a methylated derivative of L-tyrosine that acts as a competitive inhibitor of the tyrosine hydroxylase enzyme.[8][9][10] By competing with the endogenous substrate L-tyrosine for the active site of the TH enzyme, O-methyl-L-tyrosine effectively reduces the rate of L-DOPA synthesis, leading to a subsequent decrease in dopamine production.[8][9]
1.3 Comparative Advantages of a Pharmacological Inhibition Model
Traditional PD models often rely on neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which induce irreversible degeneration of dopaminergic neurons.[4][7][11] While valuable, these models represent a late-stage, neurodegenerative state. The O-methyl-L-tyrosine model offers distinct advantages:
-
Focus on Biochemical Deficit: It models the primary biochemical consequence of PD—dopamine depletion—without causing acute, widespread neuronal death. This allows for the study of cellular responses to dopamine deficiency itself.
-
Potential for Reversibility: As a competitive inhibitor, its effects are dose-dependent and can be reversed upon withdrawal of the compound. This is invaluable for studying compensatory mechanisms and the effects of therapeutic interventions on a functionally impaired but structurally intact system.
-
High Specificity: Its action is targeted to the rate-limiting enzyme in catecholamine synthesis, offering a highly specific mechanism for reducing dopamine levels.
Section 2: Mechanism of Action
2.1 Competitive Inhibition of Tyrosine Hydroxylase
O-methyl-L-tyrosine's structural similarity to L-tyrosine allows it to bind to the active site of the Tyrosine Hydroxylase enzyme. However, it cannot be hydroxylated to form a viable precursor for dopamine. This occupation of the active site prevents endogenous L-tyrosine from binding, thereby competitively inhibiting the enzyme and reducing the overall output of L-DOPA and dopamine.
2.2 Pharmacokinetics: Blood-Brain Barrier Transport
Like L-tyrosine, O-methyl-L-tyrosine is expected to cross the blood-brain barrier (BBB) via the large neutral amino acid (LNAA) transport system.[12][13][14] This is a saturable, competitive transport mechanism shared by other amino acids.[13] Therefore, the efficiency of its delivery to the central nervous system can be influenced by circulating levels of other large neutral amino acids.
Section 3: Experimental Design & Workflow
A well-designed study is critical for obtaining reproducible and meaningful results. The following workflow provides a general template that should be adapted to specific experimental questions.
3.1 Key Considerations for Animal Model Selection
-
Species and Strain: C57BL/6 mice are commonly used in PD research due to their susceptibility to neurotoxins like MPTP.[11] Wistar and Sprague-Dawley rats are also widely used and their larger size can facilitate certain surgical or sampling procedures.[15]
-
Age and Sex: Parkinson's is an age-related disease. Using older animals (e.g., >8 months) may provide a more clinically relevant background, though this increases cost and study duration. Both male and female animals should be included in studies unless a specific sex-related hypothesis is being tested.
-
Group Size: Group sizes should be determined by power analysis based on expected effect sizes from pilot studies or literature on similar behavioral tests. Typically, 8-12 animals per group is a reasonable starting point.
Section 4: Detailed Experimental Protocols
Protocol 4.1: Preparation and Administration of O-methyl-L-tyrosine
Rationale: Ensuring the accurate and consistent delivery of the compound is fundamental to the experiment's success. The choice of administration route depends on the desired pharmacokinetic profile and experimental constraints.[16]
Materials:
-
O-methyl-L-tyrosine powder (e.g., Thermo Scientific Chemicals[17])
-
Sterile saline (0.9% NaCl)
-
pH meter and adjustment solutions (1M HCl, 1M NaOH)
-
Syringes and appropriate gauge needles for the chosen administration route
-
Animal scale
Procedure:
-
Dose-Finding Study (Recommended): As optimal doses are not widely published, a preliminary dose-response study is crucial. Test a range of doses (e.g., 50, 100, 200 mg/kg) to identify a concentration that induces significant but sub-lethal motor deficits. Monitor animals closely for adverse effects.
-
Preparation of Dosing Solution:
-
On each day of dosing, weigh the required amount of O-methyl-L-tyrosine based on the mean body weight of the treatment group.
-
Dissolve the powder in sterile saline. Gentle warming or sonication may be required to aid dissolution.
-
Adjust the pH of the solution to ~7.4 to minimize irritation upon injection.
-
Sterile filter the solution using a 0.22 µm filter if administering via a parenteral route.
-
-
Administration:
-
Weigh each animal daily to ensure accurate dosing.
-
Intraperitoneal (IP) Injection (Recommended): A common and effective route for systemic administration in rodents.[18] Restrain the animal appropriately and inject into the lower abdominal quadrant, avoiding the midline.
-
Oral Gavage: Ensures precise oral dosing.[16] Use an appropriately sized gavage needle for the animal and ensure personnel are well-trained to prevent injury.
-
Administer the compound or vehicle (saline) to the respective groups once or twice daily, as determined by the dose-finding study and desired duration of effect.
-
Protocol 4.2: Behavioral Assessment of Motor Deficits
Rationale: A battery of behavioral tests should be used to provide a comprehensive assessment of motor function, as no single test can capture the full spectrum of PD-like motor impairments.[5][6]
A. Rotarod Test (Motor Coordination and Balance)
-
Apparatus: An automated rotarod unit with a textured, rotating rod.
-
Training: For 2-3 days prior to baseline testing, train the animals on the rotarod at a constant, low speed (e.g., 4 RPM) for 5 minutes per trial, with 3-4 trials per day.
-
Testing:
-
Place the animal on the rod.
-
Start the trial with the rod accelerating from 4 to 40 RPM over a 5-minute period.
-
Record the latency to fall from the rod.
-
Perform 3 trials per animal, with a 15-20 minute inter-trial interval.
-
The average latency to fall across the three trials is the primary endpoint.
-
B. Pole Test (Bradykinesia and Akinesia)
-
Apparatus: A wooden or metal pole (~50 cm height, ~1 cm diameter) with a rough surface, placed vertically in a home cage.
-
Procedure:
-
Place the animal head-upward on the top of the pole.
-
Record the time it takes for the animal to orient itself downward (T-turn) and the total time to descend to the base of the pole (T-total).
-
A maximum time of 120 seconds is typically set.
-
Perform 3-5 trials per animal.
-
C. Cylinder Test (Forelimb Asymmetry/Akinesia)
-
Apparatus: A transparent glass cylinder (e.g., 20 cm high, 10 cm diameter for a mouse).
-
Procedure:
-
Place the animal in the cylinder and allow it to explore freely for 5 minutes.
-
Videorecord the session from above or have two observers score live.
-
Count the number of independent left paw, independent right paw, and bilateral paw wall placements during rearing.
-
Calculate the percentage of contralateral limb use (relative to the side of a unilateral lesion, if applicable) or simply note any significant reduction in overall rearing behavior.
-
Protocol 4.3: Post-Mortem Tissue Processing and Analysis
Rationale: Histological and biochemical analyses are essential to correlate behavioral deficits with changes in the dopaminergic system.[19][20] Tyrosine Hydroxylase (TH) immunohistochemistry is the gold standard for visualizing dopaminergic neurons.[21]
Procedure:
-
Euthanasia and Perfusion:
-
Deeply anesthetize the animal (e.g., with an overdose of pentobarbital).
-
Perform a transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
-
Brain Extraction and Post-fixation:
-
Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Transfer the brain to a 30% sucrose solution in PBS for cryoprotection until it sinks.
-
-
Sectioning:
-
Flash-freeze the brain and section coronally at 30-40 µm thickness on a cryostat or vibratome.
-
Collect sections containing the SNpc and striatum in serial order.
-
-
Tyrosine Hydroxylase (TH) Immunohistochemistry:
-
Rinse free-floating sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS) for 1-2 hours.
-
Incubate sections overnight at 4°C with a primary antibody against TH (e.g., rabbit anti-TH).
-
Wash sections and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit).
-
Amplify the signal using an avidin-biotin complex (ABC) kit and visualize with a diaminobenzidine (DAB) substrate.
-
Mount sections on slides, dehydrate, and coverslip.
-
-
Quantification:
-
Use stereological methods (e.g., optical fractionator) to perform an unbiased count of TH-positive neurons in the SNpc.
-
Use densitometry to measure the intensity of TH-positive fiber staining in the striatum.
-
Section 5: Data Analysis & Expected Outcomes
5.1 Interpreting Behavioral Data
Animals treated with an effective dose of O-methyl-L-tyrosine are expected to exhibit significant motor impairments compared to vehicle-treated controls.
| Behavioral Test | Control Group (Vehicle) | O-methyl-L-tyrosine Group | Expected Outcome |
| Rotarod | Latency to Fall (s) | 180 ± 25 | 95 ± 30 |
| Pole Test | Time to Descend (s) | 15 ± 5 | 45 ± 12 |
| Cylinder Test | Total Wall Touches | 25 ± 6 | 10 ± 4 |
Data are represented as mean ± SD and are hypothetical.
5.2 Interpreting Histological and Biochemical Data
-
Histology: A significant reduction in the number of TH-positive cells in the SNpc and reduced TH fiber density in the striatum is the expected outcome. This reflects the downregulation of the enzyme due to competitive inhibition and potential secondary effects, rather than outright cell death.
-
Biochemistry (optional, via HPLC): Direct measurement of dopamine and its metabolites (DOPAC, HVA) in striatal tissue homogenates should confirm a significant reduction in the O-methyl-L-tyrosine treated group.
Section 6: Troubleshooting
| Problem | Possible Cause | Solution |
| No behavioral deficit observed | Dose too low; Compound degradation; Poor BBB penetration. | Perform a dose-response study; Prepare fresh solutions daily; Confirm compound purity. |
| High mortality in treatment group | Dose too high; Off-target toxicity. | Reduce the dose; Monitor animals more frequently for signs of distress. |
| High variability in behavioral data | Insufficient training; Inconsistent handling; Environmental stressors. | Ensure all animals are habituated and trained properly; Handle all groups identically; Maintain a stable, low-stress environment. |
| No change in TH staining | Ineffective dose; Poor antibody performance; Incorrect staining protocol. | Confirm behavioral deficit; Validate primary antibody with positive controls; Optimize staining protocol (e.g., antigen retrieval, antibody concentration). |
Section 7: References
-
Maina, M. B. (2017). Microbial Metabolism of Levodopa as an Adjunct Therapeutic Target in Parkinson's Disease. Journal of Parkinson's Disease. Available at:
-
Tekin, S., et al. (2014). A Synopsis on the Role of Tyrosine Hydroxylase in Parkinson's Disease. CNS & Neurological Disorders - Drug Targets. Available at: [Link]
-
Stennett, B., et al. (2018). Effects of Tyrosine on Parkinson's Disease: A Randomized, Double-Blind, Placebo-Controlled Trial. Movement Disorders Clinical Practice. Available at: [Link]
-
Ohtsuki, S., et al. (2000). Blood-brain barrier transport of L-tyrosine Conjugates: a model study for the brain targeting using large neutral amino acid transport system. Journal of Drug Targeting. Available at: [Link]
-
Saini, N., & Srivastava, L. A. (2008). An Optimized Method for Histological Detection of Dopaminergic Neurons in Drosophila melanogaster. The Journal of Histochemistry and Cytochemistry. Available at: [Link]
-
Mishra, A., & Singh, S. (2021). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. Brain Sciences. Available at: [Link]
-
Tan, Y., et al. (2022). The role of tyrosine hydroxylase–dopamine pathway in Parkinson's disease pathogenesis. Molecular Neurodegeneration. Available at: [Link]
-
Morelli, G., et al. (2022). Pathophysiological Features of Nigral Dopaminergic Neurons in Animal Models of Parkinson's Disease. International Journal of Molecular Sciences. Available at: [Link]
-
Francardo, V., & Tirella, A. (2024). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson’s disease. Frontiers in Behavioral Neuroscience. Available at: [Link]
-
Duty, S., & Jenner, P. (2011). Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease. British Journal of Pharmacology. Available at: [Link]
-
The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Effect of Tyrosine on Orthostatic Hypotension in Parkinson's Disease. The Michael J. Fox Foundation for Parkinson's Research. Available at: [Link]
-
Baker, L. B. (n.d.). Tyrosine Supplementation: Can This Amino Acid Boost Brain Dopamine and Improve Physical and Mental Performance? Gatorade Sports Science Institute. Available at: [Link]
-
Aldaajani, A., et al. (2022). Post-mortem brain histological examination in the substantia nigra and subthalamic nucleus in Parkinson's disease following deep brain stimulation. Frontiers in Human Neuroscience. Available at: [Link]
-
Uddin, M. S., et al. (2023). Parkinson Disease Signaling Pathways, Molecular Mechanisms, and Potential Therapeutic Strategies: A Comprehensive Review. International Journal of Molecular Sciences. Available at: [Link]
-
Rahimmi, A. (2025). Induction of Parkinson's Disease Model in Rat by Rotenone. ResearchGate. Available at: [Link]
-
Xia, R., et al. (2022). Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). Experimental and Therapeutic Medicine. Available at: [Link]
-
Singh, A., & Kumar, A. (2018). Parkinson's Disease: An Insight into Mechanisms and Model Systems. Journal of Experimental Biology and Agricultural Sciences. Available at: [Link]
-
Waddington, J. L. (2025). L-Tyrosine Benefits and Sources. Verywell Health. Available at: [Link]
-
Maze Engineers. (2018). Rodent Models of Parkinson's Disease: A General Overview. Maze Engineers. Available at: [Link]
-
Bustany, P., et al. (1991). The transport of tyrosine into the human brain as determined with L-[1-11C]tyrosine and PET. Journal of Cerebral Blood Flow & Metabolism. Available at: [Link]
-
Scott, N. A., et al. (1981). Tyrosine administration decreases vulnerability to ventricular fibrillation in the normal canine heart. Science. Available at: [Link]
-
Ling, Z. D., et al. (2012). Behavioral abnormalities and Parkinson’s-like histological changes resulting from Id2 inactivation in mice. Disease Models & Mechanisms. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). O-Methyl-L-Tyrosine. PubChem. Available at: [Link]
-
Wang, Y., et al. (2024). Systematic Evaluation of a Mouse Model of Aging-Associated Parkinson’s Disease Induced with MPTP and D-Galactose. Biomolecules. Available at: [Link]
-
Blesa, J., et al. (2015). Parkinson's disease: animal models and dopaminergic cell vulnerability. Frontiers in Neuroanatomy. Available at: [Link]
-
Zigmond, M. J., et al. (1998). Experimental Models and Behavioural Tests Used in the Study of Parkinson's Disease. Physiological Research. Available at: [Link]
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols. Available at: [Link]
-
Mawer, R. (2023). Tyrosine: Benefits, Side Effects and Dosage. Healthline. Available at: [Link]
-
Xie, C., et al. (2017). Evaluation of blood-brain barrier transport and CNS drug metabolism in diseased and control brain after intravenous L-DOPA in a unilateral rat model of Parkinson’s disease. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Available at: [Link]
-
Merck Veterinary Manual. (n.d.). Routes of Administration and Dosage Forms of Drugs. Merck Veterinary Manual. Available at: [Link]
Sources
- 1. A Synopsis on the Role of Tyrosine Hydroxylase in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Tyrosine Supplementation: Can This Amino Acid Boost Brain Dopamine and Improve Physical and Mental Performance? - Gatorade Sports Science Institute [gssiweb.org]
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- 17. O-Methyl-L-tyrosine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
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- 20. Frontiers | Post-mortem brain histological examination in the substantia nigra and subthalamic nucleus in Parkinson’s disease following deep brain stimulation [frontiersin.org]
- 21. thieme-connect.com [thieme-connect.com]
Application Note: A Robust HPLC Method for the Chiral Separation of O-methyl-tyrosine Enantiomers
Introduction: The Significance of Chiral Purity in O-methyl-tyrosine
O-methyl-L-tyrosine is a critical amino acid derivative employed in diverse fields of biochemical research and pharmaceutical development. As a methylated form of L-tyrosine, it serves as a valuable tool for investigating neurotransmitter synthesis, particularly by inhibiting the enzyme tyrosine hydroxylase.[1] Its applications extend to the development of therapeutic agents for conditions linked to neurotransmitter imbalances, such as Parkinson's disease.[1][2]
Like many biologically active molecules, O-methyl-tyrosine is chiral, existing as two non-superimposable mirror images, or enantiomers: O-methyl-L-tyrosine and O-methyl-D-tyrosine. The physiological and pharmacological effects of these enantiomers can differ significantly. For instance, while the L-isomer interacts with specific enzymes, the D-isomer is often used as a tracer to study the stereospecificity of amino acid transporters at the blood-brain barrier.[2] Consequently, the ability to separate and quantify these enantiomers is paramount for ensuring the efficacy and safety of potential therapeutics and for obtaining accurate results in research.[3][4]
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for resolving enantiomers, offering high sensitivity and reliability.[4][5] This application note provides a detailed, field-proven protocol for the direct chiral separation of O-methyl-tyrosine enantiomers using a macrocyclic glycopeptide-based chiral stationary phase (CSP).
The Principle of Chiral Recognition in HPLC
The direct separation of enantiomers by HPLC is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector, which is immobilized onto the silica support of the stationary phase. The differing stability of these complexes for each enantiomer leads to different retention times and, thus, separation.
The choice of the Chiral Stationary Phase (CSP) is the most critical factor in developing a successful chiral separation method.[6] For underivatized amino acids and their derivatives like O-methyl-tyrosine, several types of CSPs are effective:
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin): These are particularly successful for separating the enantiomers of polar and ionic compounds like underivatized amino acids.[7][8] They possess ionic groups and are compatible with a wide range of mobile phases, including reversed-phase and polar organic modes.[7] The teicoplanin selector, for instance, creates multiple interaction points (hydrogen bonding, ionic, and hydrophobic) leading to excellent chiral recognition.[7]
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are widely used and offer broad applicability. However, separating underivatized amino acids on these phases can be challenging due to their zwitterionic nature and poor solubility in the non-polar solvents typically used in normal-phase chromatography.[7][9][10]
-
Zwitterionic CSPs: These newer phases are specifically designed for the direct separation of amphoteric molecules like amino acids and peptides, often using LC-MS compatible mobile phases.[11]
This protocol will focus on a teicoplanin-based CSP due to its proven success and robustness for this class of compounds.[7][8]
Detailed Experimental Protocol
This protocol provides a validated starting point for the chiral separation of O-methyl-tyrosine enantiomers. Optimization may be required depending on the specific instrumentation and sample matrix.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[8]
-
Chiral HPLC Column: Astec® CHIROBIOTIC® T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm particle size, is highly recommended.[7][8]
-
Reagents and Solvents:
-
O-methyl-L-tyrosine reference standard (≥99% purity)
-
O-methyl-D-tyrosine reference standard (≥99% purity)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Acetic Acid (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
-
Labware: Volumetric flasks, analytical balance, 0.45 µm syringe filters.
Sample and Standard Preparation
Causality: Accurate preparation of standards is fundamental for correct peak identification and quantification. For biological samples, protein precipitation is a necessary step to prevent column fouling and matrix interference.[5][12]
-
Standard Stock Solutions (0.5 mg/mL):
-
Accurately weigh approximately 5 mg of O-methyl-L-tyrosine and O-methyl-D-tyrosine into separate 10 mL volumetric flasks.
-
Dissolve and dilute to the mark with the mobile phase. Sonicate briefly if necessary.
-
-
Racemic Standard Solution (0.5 mg/mL total):
-
Mix equal volumes of the O-methyl-L-tyrosine and O-methyl-D-tyrosine stock solutions.
-
-
Biological Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum, add 200 µL of ice-cold acetonitrile or 5% (v/v) perchloric acid to precipitate proteins.[5]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean vial.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
HPLC Method and Parameters
The following table outlines the recommended starting conditions for the chiral separation.
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | Methanol / Acetonitrile / Acetic Acid (50:50:0.1, v/v/v) | A polar organic mobile phase provides good solubility for the analyte and promotes the necessary chiral recognition interactions with the teicoplanin CSP. The small amount of acetic acid helps to control the ionization state of the analyte and the stationary phase, improving peak shape and reproducibility.[13] |
| Flow Rate | 0.5 mL/min | A lower flow rate is often beneficial for chiral separations, allowing more time for the enantiomers to interact with the CSP, thereby improving resolution.[13] |
| Column Temperature | 25°C | Temperature can significantly impact chiral separations. Maintaining a constant temperature is crucial for reproducible retention times. 25°C is a common and robust starting point.[13] |
| Injection Volume | 5 µL | A small injection volume minimizes the risk of column overload, which can degrade peak shape and resolution.[13] |
| UV Detection | 275 nm | O-methyl-tyrosine contains a phenyl group, which has a strong chromophore. 275 nm provides excellent sensitivity for detection.[13] |
System Suitability
Before analyzing samples, the system's performance must be verified by injecting the racemic standard.
-
Resolution (Rs): The degree of separation between the two enantiomer peaks. A value of Rs > 1.5 indicates baseline separation.
-
Selectivity (α): The ratio of the retention factors of the two enantiomers. A value of α > 1.1 is desirable.
-
Tailing Factor (T): A measure of peak symmetry. The value should be ≤ 1.5 for both enantiomer peaks.
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the analytical process from sample acquisition to final data analysis.
Caption: Logical workflow for chiral method optimization.
Conclusion
This application note details a robust and reliable method for the chiral separation of O-methyl-L-tyrosine and O-methyl-D-tyrosine using HPLC with a teicoplanin-based chiral stationary phase. By explaining the causality behind experimental choices and providing a clear, step-by-step protocol, this guide serves as a valuable resource for researchers, scientists, and drug development professionals. The included troubleshooting and method development strategies empower users to adapt and optimize the method for their specific analytical challenges, ensuring accurate and reproducible determination of enantiomeric purity.
References
- Vertex AI Search. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of O-Methyl-D-tyrosine.
- Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
- YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- BenchChem. (2025). Application Note: HPLC Analysis of O-Methyl-D-tyrosine.
- LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
- I.B.S. (n.d.). Chiral HPLC Method Development.
- BenchChem. (2025). O-Methyl-D-tyrosine quality control and purity testing.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Hefnawy, M. M., & Stewart, J. T. (1998). HPLC Separation of Metyrosine Enantiomers as Methyl Esters Derivatized with 2, 3, 4, 6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate. Journal of Liquid Chromatography & Related Technologies, 21(3), 381-389.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- NIH National Library of Medicine. (2021, May 24). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review.
- Chem-Impex. (n.d.). O-Methyl-L-tyrosine.
- BenchChem. (2025). O-Methyl-D-tyrosine: A Technical Guide for Neuroscience Research.
Sources
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- 8. benchchem.com [benchchem.com]
- 9. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
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- 11. chiraltech.com [chiraltech.com]
- 12. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving solubility of O-methyl-L-tyrosine hydrochloride in aqueous solutions
A Guide to Improving Aqueous Solubility for Researchers
Welcome to the technical support guide for O-Methyl-L-Tyrosine Hydrochloride. As Senior Application Scientists, we understand that achieving the desired concentration in your experiments is critical for success. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome solubility challenges with this compound.
Understanding this compound and its Solubility
This compound is the salt form of a derivative of the amino acid L-tyrosine.[1][2] The hydrochloride salt is specifically created to improve upon the inherently poor aqueous solubility of the free amino acid.[2][3] Like other amino acids, its solubility in water is highly dependent on the pH of the solution.[4][5] This is because the molecule possesses both an acidic carboxylic acid group and a basic amino group, allowing it to exist in different ionic states. The key to solubilization is to avoid the pH at which the molecule has a net neutral charge (the isoelectric point), where it is least soluble.[6][7]
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter when trying to dissolve this compound.
Question: I added this compound to water or a neutral buffer (e.g., PBS pH 7.4), and it won't dissolve or forms a suspension. What's happening?
Answer: This is the most common issue and is expected behavior. You are likely near the compound's isoelectric point (pI).
-
The Underlying Chemistry: At the isoelectric point, the amino acid exists predominantly as a zwitterion, with both a positive (on the amino group) and a negative charge (on the carboxyl group). In this state, the strong intermolecular electrostatic attractions in the crystal lattice are at their maximum, and the molecule's attraction to polar water molecules is at a minimum, leading to poor solubility.[8] L-tyrosine, the parent compound, has a solubility of less than 0.5 g/L at neutral pH.[7] While the hydrochloride salt form helps, the principle of minimum solubility near the pI remains.
-
Immediate Solution: The most effective way to dissolve the compound is to adjust the pH of your solution. Moving the pH away from the isoelectric point will cause the molecule to become a charged salt (either a cation at low pH or an anion at high pH), which is significantly more soluble in water.[6][9] For O-methyl-L-tyrosine, a low pH is generally the most straightforward approach.
Question: My compound dissolved after I adjusted the pH, but it precipitated out later. Why did this happen and how can I prevent it?
Answer: Precipitation after initial dissolution is typically caused by a shift in solution conditions.
-
Potential Causes:
-
pH Fluctuation: If you used a non-buffered solution (like water adjusted with HCl), it could absorb atmospheric CO₂, causing a slight drop in pH that might be enough to push it back towards the pI. Conversely, if you used a basic solution, CO₂ can also cause pH shifts.
-
Temperature Changes: Solubility is often temperature-dependent. If you prepared a saturated solution at a higher temperature and then stored it at a lower temperature (e.g., room temperature to 4°C), the solubility limit may have been exceeded, causing the compound to crystallize out.
-
High Concentration: You may be working with a supersaturated solution, which is inherently unstable and prone to precipitation over time.
-
-
Preventative Measures:
-
Use a Buffer: Always prepare your solutions in a suitable buffer system to maintain a stable pH. Choose a buffer with a pKa that is appropriate for your target pH.
-
Store Properly: Keep stock solutions in tightly sealed containers to minimize interaction with air. Store at a consistent temperature.
-
Prepare Fresh: For critical experiments, it is always best practice to prepare the solution fresh. We do not recommend storing aqueous solutions for more than one day.[10]
-
Question: I need to achieve a very high concentration, and simple pH adjustment isn't enough. What is the next step?
Answer: When you have reached the solubility limit at an optimal pH, the next step is to modify the solvent itself by using a co-solvent.
-
Mechanism of Co-solvency: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[11] This change in polarity can lower the interfacial tension between the aqueous solution and your compound, making it easier for the solute to dissolve.[11][12] This technique can dramatically increase the solubility of many compounds.[11]
-
Common Co-solvents: For biological applications, common choices include:
-
Ethanol
-
Propylene glycol (PG)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycols (PEGs)
-
-
Important Considerations: Co-solvents can have their own physiological effects or interfere with downstream applications.[13] Always run a vehicle control in your experiments. Start with a low percentage of co-solvent (e.g., 1-5%) and increase gradually.
Experimental Protocols & Methodologies
Protocol 1: Preparation of an Acidic Stock Solution
This protocol is the recommended starting point for solubilizing this compound.
Objective: To prepare a clear, stable stock solution using pH adjustment.
Materials:
-
This compound powder
-
Deionized water or desired aqueous buffer (e.g., 10 mM citrate buffer)
-
1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Volumetric flask
-
Stir plate and magnetic stir bar
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add approximately 80% of the final desired volume of water or buffer to the volumetric flask.
-
While stirring, add the powder to the liquid. A suspension will likely form.
-
Begin adding 1 M HCl dropwise to the suspension. Monitor the pH continuously.
-
Continue adding acid and stirring until all the solid has dissolved. A target pH of ~2 is often effective for tyrosine derivatives.[9][14]
-
Once the solution is clear, check the pH. Make final small adjustments as needed.
-
Add water or buffer to reach the final target volume.
-
Sterile-filter the solution through a 0.22 µm filter if required for your application.
Visualization of pH Effect
The solubility of O-methyl-L-tyrosine is dictated by its ionic form, which changes with pH. The diagram below illustrates this principle.
Caption: Ionic states of O-methyl-L-tyrosine at different pH values.
Frequently Asked Questions (FAQs)
Q1: What is the approximate isoelectric point (pI) of O-methyl-L-tyrosine?
Q2: Can I dissolve the compound by making the solution basic instead of acidic?
-
Yes. Increasing the pH above the pKa of the amino group (e.g., pH > 10) will also result in a charged, more soluble species (the anionic form).[9] However, many biological experiments are sensitive to high pH. Furthermore, some compounds can be less stable at alkaline pH. For these reasons, preparing an acidic stock and then diluting it into your neutral experimental medium is usually the preferred method.
Q3: How does the O-methyl group affect solubility compared to regular L-tyrosine?
-
The O-methyl group replaces the acidic phenolic hydroxyl group of tyrosine.[15] This has two main effects:
-
It removes one ionizable group, simplifying the pH-solubility profile.
-
It slightly increases the hydrophobicity of the molecule, which could marginally decrease its intrinsic aqueous solubility compared to tyrosine at very low or high pH values. However, the dominant factor for solubility remains the charge on the amino and carboxyl groups.
-
Q4: Are there other advanced methods to improve solubility?
-
Yes, the field of pharmaceutical formulation has many advanced techniques, including the use of cyclodextrins for complexation, creating solid dispersions, and nanosuspension technologies.[16][17][18] These methods are typically employed for drug development and may not be practical for routine laboratory solution preparation. For most research applications, pH adjustment and co-solvency are the most direct and effective strategies.[12]
Solubility Data Summary
The following table provides a qualitative summary of what to expect for the solubility of tyrosine derivatives in aqueous solutions. Actual quantitative values should be determined experimentally.
| Condition | Expected Solubility | Rationale |
| Deionized Water (pH ~5.5-6.5) | Very Low | Close to the isoelectric point (pI), where the zwitterionic form predominates.[7] |
| 1 M HCl (pH < 1) | High | The molecule is fully protonated (cationic form), making it a highly soluble salt.[9][14] |
| PBS (pH 7.4) | Very Low | Still near the pI. Buffering capacity does not overcome the low intrinsic solubility. |
| 0.1 M NaOH (pH ~13) | High | The molecule is fully deprotonated (anionic form), also a highly soluble salt.[9] |
| Water + 10% DMSO (v/v) | Moderate to High | The co-solvent reduces the polarity of the solvent, enhancing solubility.[11][19] |
Troubleshooting Workflow
Use this flowchart to guide your solubility optimization process.
Caption: A step-by-step workflow for solubilizing O-methyl-L-tyrosine HCl.
References
-
Wikipedia. Cosolvent. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF. [Link]
-
PubMed. Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion. [Link]
-
Semantic Scholar. Amorphization of Low Soluble Drug with Amino Acids to Improve Its Therapeutic Efficacy: a State-of-Art-Review. [Link]
-
National Institutes of Health (NIH). Drug Solubility: Importance and Enhancement Techniques - PMC. [Link]
-
National Institutes of Health (NIH). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC. [Link]
-
Slideshare. Methods of solubility enhancements. [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]
-
ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]
-
SciSpace. Electrolyte Effects on the Amino Acid Solubility in Water. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Chemistry LibreTexts. 1. Backgrounds of Amino Acids. [Link]
-
SpringerLink. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]
-
PubMed Central. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. [Link]
-
Chemistry Stack Exchange. The Solubility of Tyrosine. [Link]
-
PubChem. O-Methyl-L-Tyrosine. [Link]
-
ResearchGate. How can I prepare L-Tyrosine solution?. [Link]
-
PrepChem.com. Synthesis of O-methyl-L-tyrosine methyl ester hydrochloride salt. [Link]
-
Wikipedia. Tyrosine. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. N-Methyl-L-tyrosine HCl (262361-54-6) for sale [vulcanchem.com]
- 3. rjpdft.com [rjpdft.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. researchgate.net [researchgate.net]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. O-Methyl-L-Tyrosine | C10H13NO3 | CID 2723935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Cosolvent - Wikipedia [en.wikipedia.org]
Common issues with O-methyl-L-tyrosine hydrochloride stability and storage
Welcome to the technical support center for O-methyl-L-tyrosine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the common stability and storage issues associated with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges in your experiments and ensure the integrity of your results.
I. Core Principles of this compound Stability
This compound is a valuable non-proteinogenic amino acid used in various biochemical and pharmaceutical applications.[1] Its stability is crucial for reproducible experimental outcomes. The primary factors influencing its stability are moisture, temperature, light, and pH. The hydrochloride salt form generally enhances solubility and stability compared to the free amino acid.[1] However, its hygroscopic nature and potential for degradation under certain conditions necessitate careful handling and storage.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Inconsistent experimental results or loss of compound activity.
-
Potential Cause 1: Hygroscopicity and Inaccurate Concentration. this compound can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This can lead to clumping of the solid and, more critically, to an overestimation of the weighed mass, resulting in lower-than-expected molar concentrations of your stock solutions.
-
Solution:
-
Proper Storage: Always store the solid compound in a tightly sealed container in a desiccator to minimize moisture absorption.[2][3]
-
Handling: When weighing, do so quickly in a low-humidity environment if possible. Avoid leaving the container open for extended periods.
-
Drying: If you suspect the compound has absorbed moisture, it can be gently dried in a vacuum oven at a low temperature. However, be cautious as excessive heat can cause degradation.[2]
-
-
-
Potential Cause 2: Degradation of Stock Solutions. Stock solutions of this compound can degrade over time, especially if not stored correctly.
-
Solution:
-
Storage of Solutions: Store stock solutions at -20°C or -80°C for long-term storage.[4] For short-term use, refrigeration at 2-8°C is acceptable.
-
Aliquotting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4]
-
Fresh Solutions: For highly sensitive assays, it is best to prepare fresh solutions before each experiment.
-
-
-
Potential Cause 3: Racemization. While O-methyl-L-tyrosine is expected to be relatively stable to racemization under normal experimental conditions, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could potentially lead to the formation of the D-enantiomer.[5] This would reduce the concentration of the desired L-enantiomer and could impact biological activity.
-
Solution:
-
pH Control: Maintain the pH of your solutions within a neutral to slightly acidic range where possible.
-
Temperature: Avoid prolonged heating of solutions.
-
Chiral Purity Analysis: If you suspect racemization, you can analyze the chiral purity of your compound using a suitable chiral chromatography method.
-
-
Issue 2: Precipitation of the compound from solution.
-
Potential Cause 1: Exceeding Solubility Limits. The solubility of amino acid hydrochlorides is dependent on the solvent, pH, and temperature.[6][7][8]
-
Solution:
-
Consult Solubility Data: Refer to the manufacturer's data sheet for solubility information in various solvents.
-
pH Adjustment: The solubility of amino acids is generally lowest at their isoelectric point and increases in acidic or basic conditions.[6][7] Since this is a hydrochloride salt, it should be readily soluble in aqueous solutions. If you are working in a buffered system, ensure the pH is not near the isoelectric point of the free amino acid.
-
Solvent Choice: If working with organic solvents, ensure the compound is soluble in the chosen solvent system. For some derivatives, co-solvents like DMSO or PEG300 may be necessary to achieve the desired concentration.[4]
-
Gentle Warming and Sonication: In some cases, gentle warming or sonication can help dissolve the compound.[4] However, avoid excessive heat.
-
-
-
Potential Cause 2: Interaction with other components in the medium. The compound may precipitate due to interactions with salts or other molecules in your experimental buffer or medium.
-
Solution:
-
Test Solubility in Final Buffer: Before your main experiment, test the solubility and stability of this compound in the final experimental buffer at the desired concentration.
-
Order of Addition: In some cases, the order in which components are added to a solution can affect solubility. Experiment with different addition orders.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry place.[2] Recommended storage temperatures are typically in the range of 0-8°C.[1] For long-term storage, keeping it in a desiccator is highly recommended to prevent moisture absorption due to its potentially hygroscopic nature.
Q2: How should I prepare and store stock solutions?
A2: It is recommended to prepare concentrated stock solutions in a suitable solvent (e.g., water, DMSO). For aqueous solutions, use purified, sterile water. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to aliquot the stock solution into single-use vials and store them at -20°C or -80°C.[4]
Q3: Is this compound sensitive to light?
A3: Aromatic amino acids and their derivatives can be susceptible to photodegradation upon exposure to UV light.[9][10] While the O-methylation offers some protection to the phenolic group, it is good practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments under illumination.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation kinetics for this compound are not extensively published, potential degradation pathways can be inferred from the chemistry of related molecules. These include:
-
Oxidation: The aromatic ring, although methoxy-substituted, can still be susceptible to oxidation, especially in the presence of strong oxidizing agents or under conditions that generate reactive oxygen species.[11][12]
-
Hydrolysis: The methyl ether bond is generally stable, but extreme pH and high temperatures could potentially lead to hydrolysis back to L-tyrosine.
-
Photodegradation: As mentioned, exposure to UV light can lead to degradation of the aromatic ring.[9][10]
Q5: How does pH affect the stability of this compound in solution?
A5: The stability of amino acids in solution is often pH-dependent. While the hydrochloride salt form indicates stability in acidic conditions, prolonged exposure to strongly acidic or alkaline pH, especially at elevated temperatures, could potentially lead to hydrolysis or racemization.[5] It is advisable to maintain the pH of stock solutions close to neutral if possible, or within the pH range required for your specific application, and to be aware of the potential for degradation under extreme pH conditions.
IV. Data and Experimental Protocols
Data Summary
| Parameter | Solid Form | Aqueous Solution |
| Storage Temperature | 0-8°C[1] | -20°C to -80°C (long-term)[4]; 2-8°C (short-term) |
| Moisture | Highly sensitive (hygroscopic). Store in a desiccator.[2][3] | N/A |
| Light | Store in a light-resistant container. | Protect from light (use amber vials).[9][10] |
| pH Stability | Stable. | Optimal stability is generally near neutral pH. Avoid extremes. |
Experimental Protocol: Preparation and Storage of Stock Solutions
-
Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to minimize condensation of atmospheric moisture onto the cold powder.
-
Weighing: In a low-humidity environment, quickly weigh the desired amount of the compound.
-
Dissolution: Add the appropriate solvent (e.g., sterile, purified water) to the solid to achieve the desired stock concentration. If necessary, use a vortex mixer or gentle sonication to aid dissolution.
-
Sterilization (if required): If a sterile solution is needed for cell culture or other biological applications, filter-sterilize the solution through a 0.22 µm filter.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile, light-protecting (amber) tubes. Store these aliquots at -20°C or -80°C.
V. Visualizations
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Factors Affecting O-methyl-L-tyrosine HCl Stability
Caption: Key factors influencing the stability of O-methyl-L-tyrosine HCl.
VI. References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tutorchase.com [tutorchase.com]
- 3. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Photochemistry of tyrosine dimer: when an oxidative lesion of proteins is able to photoinduce further damage - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in O-methyl-L-tyrosine hydrochloride synthesis
Welcome to the technical support center for the synthesis of O-methyl-L-tyrosine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yield, and provide answers to frequently asked questions. Our goal is to equip you with the expertise and practical insights needed to optimize your experimental outcomes.
Troubleshooting Guide: Overcoming Low Yields
Low yield is a frequent challenge in the synthesis of this compound. The following guide addresses specific problems you may encounter, their probable causes, and actionable solutions.
Issue 1: Incomplete Reaction and Low Conversion of L-tyrosine
A common reason for low yield is the incomplete conversion of the starting material, L-tyrosine.
Potential Causes:
-
Insufficient Base: The phenolic hydroxyl group of tyrosine requires deprotonation by a base to become a nucleophile for the subsequent methylation.[1][2] If the base is too weak or used in insufficient amounts, the starting material will not be fully activated.
-
Inactive Methylating Agent: The reactivity of the methylating agent (e.g., dimethyl sulfate, methyl iodide) is crucial.[3] Over time, these reagents can degrade, especially if not stored properly.
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent choice play a significant role.[2][3] An inadequate temperature may not provide enough energy to overcome the activation barrier, while a short reaction time may not allow the reaction to proceed to completion.
-
Poor Solubility of L-tyrosine: L-tyrosine has limited solubility in many organic solvents, which can hinder the reaction.
Solutions:
| Parameter | Recommendation | Rationale |
| Base Selection & Stoichiometry | Use a strong enough base (e.g., NaOH, KOH, NaH) to fully deprotonate the phenolic hydroxyl. Employ at least one equivalent, and consider a slight excess. | Ensures complete formation of the phenoxide, the active nucleophile in the Williamson ether synthesis.[1][2] |
| Methylating Agent | Use a fresh, high-purity methylating agent. Consider more reactive agents like methyl triflate if others fail, but with caution due to higher reactivity and potential for side reactions.[3] | A more reactive electrophile will increase the reaction rate. |
| Reaction Temperature & Time | Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC).[3] Extend the reaction time if TLC shows the presence of starting material. | Optimizing these parameters ensures the reaction has sufficient energy and time to reach completion. A typical Williamson ether synthesis is conducted at 50-100 °C for 1-8 hours.[2] |
| Solvent System | Employ a solvent system that can dissolve both the tyrosine salt and the methylating agent. Polar aprotic solvents like DMF or DMSO are often effective. The use of phase transfer catalysts (e.g., tetrabutylammonium bromide) can also improve results in biphasic systems.[2] | A homogeneous reaction mixture or efficient phase transfer allows for better interaction between reactants. |
Workflow for Optimizing Reaction Conditions:
Caption: Troubleshooting workflow for incomplete reaction.
Issue 2: Formation of Side Products
The presence of multiple reactive sites in the L-tyrosine molecule can lead to the formation of undesired byproducts.
Potential Causes:
-
N-methylation: The amino group of tyrosine is also nucleophilic and can compete with the phenolic hydroxyl group for the methylating agent, leading to the formation of N-methyl and N,N-dimethyl byproducts.[3][4]
-
Esterification: The carboxylic acid group can be esterified, especially if the reaction is carried out in an alcohol solvent under acidic conditions or with certain methylating agents.[3]
-
C-alkylation: While less common for the electron-rich phenol ring, C-alkylation at the ortho position can occur under certain conditions.[5]
Solutions:
| Side Product | Preventative Measure | Rationale |
| N-methylated byproducts | Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before methylation.[3] | Blocking the amino group's nucleophilicity directs the methylation exclusively to the phenolic hydroxyl group. |
| Ester byproducts | Protect the carboxylic acid group, often as a methyl or ethyl ester, which can be hydrolyzed in the final step. Alternatively, perform the O-methylation under basic conditions where the carboxylate is deprotonated and less nucleophilic. | Protecting the carboxyl group prevents its reaction. The carboxylate anion is a much weaker nucleophile than the phenoxide. |
| Di-methylated byproduct | Use stoichiometric amounts of the methylating agent.[3] | Limiting the amount of the methylating agent reduces the chance of multiple methylation events. |
Protecting Group Strategy Workflow:
Caption: General workflow using protecting groups.
Issue 3: Difficulties in Product Isolation and Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Potential Causes:
-
Emulsion formation during work-up: The amphiphilic nature of amino acids can lead to stable emulsions during aqueous extraction.
-
Co-precipitation of impurities: Unreacted starting materials or byproducts may co-precipitate with the desired product.
-
Difficulty in crystallization: The product may be difficult to crystallize, leading to an oily or impure solid.
Solutions:
| Problem | Solution | Rationale |
| Emulsion during extraction | Add a small amount of brine (saturated NaCl solution) to the aqueous layer. Allow the mixture to stand for a longer period without agitation. | The increased ionic strength of the aqueous phase helps to break the emulsion. |
| Impure precipitate | Recrystallization is a powerful purification technique. Finding a suitable solvent or solvent system is key.[6] Common solvents for amino acid derivatives include water/ethanol or water/isopropanol mixtures. | The desired product should be soluble in the hot solvent and sparingly soluble in the cold solvent, while impurities remain in solution or do not dissolve. |
| Failure to crystallize | If recrystallization fails, column chromatography (e.g., silica gel or ion-exchange) can be employed for purification.[6][7] For small scales, preparative HPLC is also an option.[6] | Chromatographic methods separate compounds based on their different affinities for the stationary and mobile phases, allowing for the isolation of the pure product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of O-methyl-L-tyrosine?
A1: The most prevalent method is the Williamson ether synthesis.[2][3] This involves the deprotonation of the phenolic hydroxyl group of L-tyrosine with a base, followed by a nucleophilic substitution reaction with a methylating agent like methyl iodide or dimethyl sulfate.[1][2][3] To avoid side reactions, the amino and carboxyl groups are often protected beforehand.[3]
Q2: How can I monitor the progress of the O-methylation reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. A suitable mobile phase might be a mixture of dichloromethane and methanol.
Q3: What are the critical factors that influence the overall yield?
A3: Several factors critically impact the yield:
-
Choice of Protecting Groups: The stability of the protecting groups during methylation and the ease of their removal are crucial.[3]
-
Purity of Reagents: Using pure and dry starting materials and reagents is essential to prevent side reactions and catalyst poisoning.[3]
-
Reaction Conditions: As detailed in the troubleshooting guide, temperature, reaction time, and solvent must be carefully optimized.[3]
-
Purification Method: An efficient purification strategy is necessary to isolate the desired product from byproducts and unreacted starting materials.[3][6]
Q4: I am observing a byproduct that is difficult to separate. What could it be?
A4: A common and often difficult-to-separate byproduct is the N-methylated derivative.[3] If both the phenolic hydroxyl and the amino group are methylated, the resulting di-methylated product will have different properties. Prevention through the use of an N-protecting group is the most effective strategy.[3]
Experimental Protocols
Protocol 1: O-methylation of N-protected L-tyrosine
This protocol describes the O-methylation of N-Benzyloxycarbonyl-L-tyrosine.
Materials:
-
N-Benzyloxycarbonyl-L-tyrosine
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (CH₃I)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve N-Benzyloxycarbonyl-L-tyrosine in anhydrous DMF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Slowly add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.
-
Dilute the mixture with diethyl ether and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Benzyloxycarbonyl-O-methyl-L-tyrosine.
Protocol 2: Deprotection and Hydrochloride Salt Formation
This protocol describes the removal of the Cbz protecting group and the formation of the hydrochloride salt.
Materials:
-
Crude N-Benzyloxycarbonyl-O-methyl-L-tyrosine
-
Ethanol
-
Cyclohexene
-
10% Palladium on Charcoal (Pd/C)
-
Hydrochloric Acid (in a suitable solvent like ether or dioxane)
Procedure:
-
Dissolve the crude N-Benzyloxycarbonyl-O-methyl-L-tyrosine in ethanol.[8]
-
Add this solution to a suspension of 10% Pd/C in cyclohexene.[8]
-
Heat the mixture at reflux for 1-2 hours.[8] Monitor the deprotection by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.[8]
-
Concentrate the filtrate under reduced pressure to yield O-methyl-L-tyrosine as a free base.[8]
-
Dissolve the free base in a suitable solvent (e.g., methanol or ethanol) and add a stoichiometric amount of HCl (as a solution in ether or dioxane) to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
References
- The Dual Role of Tyrosine O-Methylation: A Stable Modification for Probing and a Permanent Protecting Group in Synthesis. Benchchem.
- Technical Support Center: O-Methyl-D-tyrosine Synthesis. Benchchem.
- Simple automated preparation of O-[11C]methyl-l-tyrosine for routine clinical use. ScienceDirect.
- Technical Support Center: O-Methyl-D-tyrosine Purification. Benchchem.
- Preparation method of L-tyrosine derivative. Google Patents.
- Synthesis of O-methyl-L-tyrosine. PrepChem.com.
- The Williamson Ether Synthesis. University of Missouri–St. Louis.
- Chemoselective O-methylation of N-acylated/sulfonylated tyrosine derivatives. ScienceDirect.
- Synthesis of O-methyl-L-tyrosine methyl ester hydrochloride salt. PrepChem.com.
- Williamson Ether Synthesis. Chemistry Steps.
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
- How to do Williamson ether synthesis while I have tertiary amine in my compound. Quora.
- Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. ACS Publications.
- Protected tyrosine derivatives, method for the production thereof and use of the same for producing o-(2- ?18 f]-fluoroethyl). Google Patents.
-
Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]
-
Synthesis of tyrosine homologues and O-methyl derivatives. ResearchGate. Available at: [Link]
-
Methylated derivatives of l-tyrosine in reaction catalyzed by l-amino acid oxidase: isotope and inhibitory effects. PubMed. Available at: [Link]
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- 3. benchchem.com [benchchem.com]
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- 5. byjus.com [byjus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Optimizing HPLC Parameters for O-methyl-L-tyrosine Hydrochloride Analysis
Welcome to the technical support center for the HPLC analysis of O-methyl-L-tyrosine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure robust and reliable analytical results. As your dedicated application scientist, I will explain the causality behind experimental choices, grounding our protocols in established scientific principles to ensure the trustworthiness of your data.
Understanding the Analyte: this compound
This compound is a non-proteinogenic amino acid derivative. Its structure, featuring a methoxy group, enhances its solubility and stability, making it a key compound in biochemical research and pharmaceutical applications, particularly in studies of neurotransmitter synthesis.[1] Being an amino acid, it is amphoteric and possesses a chiral center, making its separation from the D-enantiomer a critical consideration in many applications.[2] The hydrochloride salt form further influences its solubility and chromatographic behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃·HCl | Inferred from parent compound |
| Molecular Weight | 195.21 g/mol (free base) | [3] |
| UV Maximum Absorption (in 0.1 M HCl) | 273 nm | [4] |
| Chirality | L-enantiomer | [3] |
Core Principles of HPLC Method Development for this compound
A successful HPLC method for this compound hinges on a systematic approach to parameter optimization. The following workflow provides a logical progression from initial method setup to final validation.
Caption: A systematic workflow for HPLC method development.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the analysis of this compound, presented in a question-and-answer format.
Peak Shape and Tailing
Q1: My peak for this compound is tailing significantly. What's causing this and how can I fix it?
A1: Peak tailing for a polar, ionizable compound like this compound is often due to secondary interactions with the stationary phase, particularly residual silanol groups on silica-based C18 columns.[5] These acidic silanols can interact with the basic amine group of your analyte, leading to poor peak shape.
Causality and Solutions:
-
Silanol Interactions: The primary amine on your analyte can interact with deprotonated (negatively charged) silanol groups on the silica support of the column. This secondary interaction mechanism retains some analyte molecules more strongly, causing them to elute later and form a "tail".
-
Solution 1: Lower Mobile Phase pH: The most effective way to mitigate this is to suppress the ionization of the silanol groups by lowering the mobile phase pH.[5] By adding an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to bring the pH to between 2.5 and 3.5, the silanol groups become protonated and less likely to interact with the positively charged amine of your analyte.
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are "end-capped" to minimize the number of accessible residual silanols. If you are using an older column, switching to a newer, well-end-capped C18 column can significantly improve peak shape.
-
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause peak distortion.
-
Solution: As a best practice, dissolve your sample in the initial mobile phase or a weaker solvent.[1] For reversed-phase chromatography, this often means avoiding high concentrations of organic solvents in your sample diluent.
-
Caption: Troubleshooting decision tree for peak tailing.
Retention and Resolution
Q2: I'm seeing poor retention of this compound on my C18 column, with the peak eluting near the void volume. How can I increase its retention?
A2: this compound is a relatively polar molecule, which can lead to insufficient retention on traditional reversed-phase columns.
Strategies for Increasing Retention:
-
Highly Aqueous Mobile Phase: For polar analytes, using a mobile phase with a high percentage of aqueous buffer (e.g., 95-98% aqueous) is a common starting point. Ensure your C18 column is "aqueous stable" to prevent phase collapse.
-
Ion-Pair Chromatography: Introduce an ion-pairing reagent into the mobile phase.[6] An anionic ion-pairing reagent, such as sodium lauryl sulfate, will pair with the positively charged amine group of your analyte. This forms a more hydrophobic complex that will have greater retention on a reversed-phase column.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[7][8][9] In HILIC, a polar stationary phase is used with a mobile phase rich in a water-miscible organic solvent like acetonitrile. Water acts as the strong eluting solvent. This technique provides an orthogonal separation mechanism to reversed-phase chromatography.
Q3: How can I achieve chiral separation of the L- and D-enantiomers of O-methyl-tyrosine?
A3: Enantiomeric separation requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP).[2]
Experimental Protocol for Chiral Separation:
-
Column Selection: A teicoplanin-based CSP, such as an Astec CHIROBIOTIC® T column, is recommended for the separation of underivatized amino acid enantiomers.[2]
-
Mobile Phase: A common mobile phase for chiral separations of amino acids is a mixture of methanol and water with a small amount of an acidic or basic modifier to control ionization.[2]
-
Optimization: The separation is based on the differential interactions between the enantiomers and the chiral selector.[2] Fine-tune the organic-to-aqueous ratio and the concentration of the modifier to optimize resolution.
The mechanism of chiral recognition on a CSP is often described by the "three-point interaction model," where one enantiomer forms a more stable transient diastereomeric complex with the chiral selector than the other, leading to different retention times.[8]
Method Stability and Robustness
Q4: I'm observing shifts in retention time between injections and across different days. What are the likely causes?
A4: Retention time instability can compromise the reliability of your method. The most common culprits are inconsistencies in the mobile phase, temperature fluctuations, and column degradation.[7]
Troubleshooting Retention Time Shifts:
-
Mobile Phase Preparation: Ensure your mobile phase is prepared consistently. Inaccuracies in pH adjustment or the ratio of organic solvent to aqueous buffer will lead to retention time drift. Always use a calibrated pH meter and precise volumetric measurements.
-
Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of injections. Insufficient equilibration is a common cause of drifting retention times at the beginning of a run.
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect mobile phase viscosity and analyte retention.
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention. If you observe a consistent, gradual decrease in retention time accompanied by an increase in back pressure, it may be time to replace the column.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reversed-phase HPLC method for this compound?
A1: A good starting point would be:
-
Column: A modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high aqueous content (e.g., 98% A) and gradually increase the organic content. A shallow gradient is often effective for polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 273 nm.[4]
-
Column Temperature: 30 °C.
Q2: How do I perform a forced degradation study to develop a stability-indicating method?
A2: A stability-indicating method is one that can resolve the active pharmaceutical ingredient (API) from its degradation products. Forced degradation studies are performed by subjecting the analyte to stress conditions to generate these degradants.[6][10]
Typical Stress Conditions:
| Stress Condition | Example Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 2 hours |
| Base Hydrolysis | 0.1 M NaOH at room temperature |
| Oxidation | 3% H₂O₂ at room temperature |
| Thermal Degradation | 90 °C for 30 minutes |
| Photolytic Degradation | Exposure to UV light (~525 Watt hours/meter²) |
After exposure, the stressed samples are analyzed by your developed HPLC method. The goal is to demonstrate that any degradation peaks are well-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the main peak is spectrally pure in the presence of any co-eluting degradants.[11]
Q3: What are the key parameters to validate for an HPLC method according to ICH guidelines?
A3: According to the ICH Q2(R2) guidelines, the following parameters should be validated for an assay and impurity method:[12][13][14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
References
-
HPLC EVALUATION OF TYROSINE AND ITS METABOLITES - Univerzita Karlova. Available at: [Link]
-
A Validated Stability Indicating RP-LC Method for the Determination of Related Impurities in S-Adenosyl-L-Methionine (SAMe) API - Der Pharma Chemica. Available at: [Link]
-
O-Methyl-L-Tyrosine - PubChem. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices - LCGC International. Available at: [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) - ICH. Available at: [Link]
-
Official Monographs - Japanese Pharmacopoeia. Available at: [Link]
-
Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods - ResearchGate. Available at: [Link]
-
UV absorption spectrum of L-tyrosine at concentrations 1.5 mMto3.0 í µí¼‡í µ - ResearchGate. Available at: [Link]
-
Hydrophilic interaction chromatography in drug analysis - ResearchGate. Available at: [Link]
-
Development and Validation of a Stability Indicating RP-HPLC Method for the Determination of Nilotinib (A Tyrosine Kinase Inhibitor) - ResearchGate. Available at: [Link]
-
Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC - NIH. Available at: [Link]
-
USP Monographs: Metyrosine - USP29-NF24. Available at: [Link]
-
Reverse-phase HPLC separation of L-tyrosine oxidation products... - ResearchGate. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - ScienceDirect. Available at: [Link]
-
Ion-Pair Chromatography and Related Techniques - ResearchGate. Available at: [Link]
-
Hydrophilic Interaction Liquid Chromatography: An Update - LCGC International. Available at: [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbio. Available at: [Link]
-
stability-indicating hplc method: Topics by Science.gov - Science.gov. Available at: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]
-
Simple automated preparation of O-[11C]methyl-l-tyrosine for routine clinical use - ScienceDirect. Available at: [Link]
-
Reversed Phase HPLC Method Development - Phenomenex. Available at: [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. Available at: [Link]
-
USP Monographs: Tyrosine - USP29-NF24. Available at: [Link]
-
Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations - ResearchGate. Available at: [Link]
-
HPLC Methods for analysis of Tyrosine - HELIX Chromatography. Available at: [Link]
-
UV-Visible absorption spectroscopy and Z-scan analysis - IOSR Journal. Available at: [Link]
-
Tyrosine - Wikipedia. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. O-Methyl-L-Tyrosine | C10H13NO3 | CID 2723935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. O-Methyl-L-tyrosine | 6230-11-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
Overcoming poor peak shape in O-methyl-L-tyrosine hydrochloride chromatography
Welcome to the technical support center for the chromatographic analysis of O-methyl-L-tyrosine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome poor peak shape in their HPLC and UHPLC analyses. Here, we delve into the scientific principles governing the chromatographic behavior of this important amino acid derivative to provide you with actionable, field-proven solutions.
Understanding the Analyte: this compound
This compound is a polar, zwitterionic compound. Its behavior on a chromatographic column is dictated by the pH of the mobile phase, which in turn affects the charge state of the molecule. Understanding its physicochemical properties is the first step in troubleshooting poor peak shape.
O-methyl-L-tyrosine possesses two ionizable groups: a carboxylic acid and an amino group. The pKa of the carboxylic acid group is approximately 2.2[1], while the pKa of the amino group is around 9.27. The O-methylation of the phenolic hydroxyl group on the tyrosine side chain has a negligible effect on the pKa values of the distant carboxyl and amino groups[2].
At a pH below its first pKa, the molecule is predominantly cationic. Between the two pKa values, it exists as a zwitterion with both a positive and a negative charge, resulting in a net neutral charge. Above the second pKa, it becomes anionic. The hydrochloride salt form ensures that in its solid state, the amino group is protonated.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a tailing peak for O-methyl-L-tyrosine on my C18 column?
A1: Peak tailing for O-methyl-L-tyrosine on a C18 column is a common issue and is most often caused by secondary interactions between the analyte and the stationary phase.[3] At intermediate pH ranges (e.g., pH 3-7), residual silanol groups on the silica-based C18 packing material are ionized and carry a negative charge. The positively charged amino group of O-methyl-L-tyrosine can then interact with these negatively charged silanols through a secondary ion-exchange mechanism.[4] This mixed-mode retention (hydrophobic and ionic) leads to a portion of the analyte being more strongly retained, resulting in a tailing peak.[5]
Q2: How does the mobile phase pH affect the peak shape of O-methyl-L-tyrosine?
A2: Mobile phase pH is the most critical parameter for controlling the peak shape of ionizable compounds like O-methyl-L-tyrosine.
-
Low pH (below 2.2): At a low pH, the carboxylic acid group is protonated (neutral), and the amino group is protonated (positive charge). This makes the molecule a cation. The low pH also suppresses the ionization of residual silanols on the stationary phase, minimizing secondary ionic interactions and leading to improved peak shape.[4]
-
Intermediate pH (between 2.2 and 9.27): In this range, the molecule is zwitterionic. While the net charge is neutral, the presence of both positive and negative charges can still lead to interactions with the stationary phase.
-
High pH (above 9.27): At a high pH, the amino group is deprotonated (neutral), and the carboxylic acid group is deprotonated (negative charge), making the molecule an anion. While this can also lead to good peak shape, many silica-based columns are not stable at high pH.
For conventional C18 columns, a mobile phase pH of around 2.5 to 3.0 is often a good starting point to ensure a protonated state for the analyte's amino group and suppression of silanol activity.
Q3: My peak is fronting. What are the likely causes?
A3: Peak fronting is less common than tailing for this analyte but can occur due to:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a fronting peak.[3] Try reducing the injection volume or the sample concentration.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a distorted, fronting peak.[5] It is always best to dissolve the sample in the initial mobile phase if possible.
Q4: I'm observing split peaks. What should I investigate?
A4: Split peaks can be due to several factors:
-
Column Contamination or Void: A blocked inlet frit or a void at the head of the column can cause the sample to be distributed unevenly, leading to a split peak.
-
Co-elution: The split peak may actually be two closely eluting compounds.
-
Mobile Phase pH near pKa: If the mobile phase pH is very close to the pKa of the analyte, both the ionized and non-ionized forms can exist simultaneously, potentially leading to peak splitting or broadening.
Troubleshooting Guides
Systematic Approach to Poor Peak Shape
When encountering poor peak shape, a systematic approach is crucial to efficiently identify and resolve the issue. The following flowchart outlines a logical troubleshooting workflow.
Sources
Technical Support Center: O-methyl-D-tyrosine Purity and Quality Control
Welcome to the comprehensive technical support guide for O-methyl-D-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of purity testing and quality control for this important tyrosine derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and analysis of O-methyl-D-tyrosine.
Q1: What are the critical quality control parameters for O-methyl-D-tyrosine?
A1: The key quality control parameters for O-methyl-D-tyrosine include its appearance, purity (typically specified as ≥98% or ≥99% by HPLC), identity confirmation through methods like NMR and Mass Spectrometry, and its chiral purity, specifically the enantiomeric excess.[1]
Q2: How should O-methyl-D-tyrosine be stored to maintain its stability?
A2: To ensure stability, O-methyl-D-tyrosine should be stored in a well-sealed container, protected from light, at a temperature of 2-8°C.[1][2] For long-term storage of stock solutions, it is recommended to store them at -20°C or -80°C.[1][3]
Q3: What are the potential impurities that could be present in an O-methyl-D-tyrosine sample?
A3: Potential impurities in synthetically produced O-methyl-D-tyrosine can include the enantiomeric impurity (O-methyl-L-tyrosine), related substances such as unmethylated D-tyrosine or di-methylated tyrosine derivatives, and residual solvents or reagents from the synthesis process.[1][4] Degradation products may also be present if the sample has been exposed to light, heat, or non-optimal pH conditions.[1]
Q4: My O-methyl-D-tyrosine sample shows a lower than expected purity by HPLC. What could be the cause?
A4: A lower than expected purity reading by HPLC can stem from several factors. Improper storage, such as exposure to high temperatures or light, can lead to degradation.[1][5] Contamination during handling is another possibility.[1][5] The issue could also originate from the manufacturing process, indicating an incomplete reaction or purification.[1][5] Furthermore, the HPLC method itself might not be optimized, leading to co-eluting impurities or poor peak shape.[5]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the analysis of O-methyl-D-tyrosine.
HPLC Analysis Troubleshooting
| Observed Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 units away from the pKa of O-methyl-D-tyrosine. |
| Column overload. | Reduce the sample concentration or injection volume.[1] | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace the column if necessary. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. |
| Temperature variations. | Use a column oven to maintain a stable temperature.[1] | |
| Pump malfunction. | Check the pump for leaks and ensure a steady flow rate. | |
| Presence of Unexpected Peaks | Sample contamination. | Use clean glassware and high-purity solvents for sample preparation.[6] |
| Sample degradation. | Prepare fresh samples and store them properly before analysis.[1] | |
| Mobile phase contamination. | Prepare fresh mobile phase using HPLC-grade solvents and water. | |
| Incorrect Enantiomeric Ratio (Chiral HPLC) | Racemization during sample preparation. | Use mild conditions for sample preparation and derivatization if applicable.[1] |
| Co-elution with an impurity. | Optimize the chromatographic method to resolve the impurity from the enantiomers. Mass spectrometry can be used for peak purity analysis.[1][7] |
Workflow for Investigating an Unknown Impurity
This workflow outlines a systematic approach to identifying an unknown peak in your chromatogram.
Caption: A logical workflow for identifying unknown impurities.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the analysis of O-methyl-D-tyrosine.
Protocol for Purity Determination by Reverse-Phase HPLC
Objective: To determine the chemical purity of an O-methyl-D-tyrosine sample using reverse-phase high-performance liquid chromatography with UV detection.[1]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
O-methyl-D-tyrosine standard and sample
-
HPLC-grade water and acetonitrile
Procedure:
-
Sample Preparation:
-
Chromatographic Conditions:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 20 | 95 |
| 25 | 95 |
| 26 | 5 |
| 30 | 5 |
-
Analysis:
-
Inject the standard and sample solutions and record the chromatograms.
-
Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.
-
Protocol for Chiral Purity Determination by Chiral HPLC
Objective: To determine the enantiomeric purity of an O-methyl-D-tyrosine sample using a chiral stationary phase (CSP).[7]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Mobile Phase: Methanol/Water (80:20, v/v) with 0.1% formic acid[8]
-
O-methyl-D-tyrosine and O-methyl-L-tyrosine standards
-
Sample of O-methyl-D-tyrosine
-
HPLC-grade methanol and water
Procedure:
-
Sample Preparation:
-
Prepare solutions of the D- and L-standards and the sample in the mobile phase at a concentration of 0.5 mg/mL.[1]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection: 275 nm
-
-
Analysis:
-
Inject the D- and L-standards to determine their respective retention times.
-
Inject the sample solution and identify the peaks corresponding to the D- and L-enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers.
-
Protocol for Identity Confirmation by ¹H NMR
Objective: To confirm the chemical structure of O-methyl-D-tyrosine using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Instrumentation and Materials:
-
NMR spectrometer (300 MHz or higher)
-
NMR tubes
-
O-methyl-D-tyrosine sample
-
Deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the O-methyl-D-tyrosine sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign them to the corresponding protons in the O-methyl-D-tyrosine structure. The expected chemical shifts in DMSO-d₆ are approximately:
-
δ 9.09 (s, 1H, -OH)
-
δ 7.00 (d, 2H, aromatic)
-
δ 6.55 (d, 2H, aromatic)
-
δ 4.18 (q, 1H, α-CH)
-
δ 3.00 (dd, 1H, β-CH₂)
-
δ 2.73 (dd, 1H, β-CH₂)
-
δ 3.7 (s, 3H, -OCH₃) (Approximate, may vary)
-
-
Forced Degradation Study Workflow
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[10]
Caption: A workflow for conducting forced degradation studies.
References
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909–4913. [Link]
-
Lunte, S. M., & Wong, T. (2007). Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis with Electrochemical Detection. Analytical and bioanalytical chemistry, 388(1), 63-71. [Link]
-
Joshi, A. S., & Nadre, A. K. (2018). Forced degradation study: an overview. International Journal of Research and Analytical Reviews, 5(3), 479-482. [Link]
-
Michailellis, P. (2022). HPLC evaluation of tyrosine and its metabolites (Diploma Thesis, Charles University). [Link]
-
ResearchGate. (n.d.). a HPLC separation of standard DL-tyrosine (50 mM in HPLC grade water).... Retrieved from [Link]
-
Singh, R., & Kumar, R. (2019). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. International Journal of Pharmaceutical Quality Assurance, 10(2), 241-248. [Link]
-
Journal of Chemical Education. (2025). Identifying Pharmacopoeial Amino Acids through an Instructive Sequence of Physical, Chemical, and Chromatographic Analyses. [Link]
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]
-
Do, J., Nguyen, G. T., & Phillips, R. S. (2016). Synthesis of tyrosine homologues and O-methyl derivatives. ResearchGate. [Link]
-
Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. [Link]
-
ResearchGate. (n.d.). Chiral analysis of β‐alanyl‐d,l‐tyrosine and its derivatives and estimation of binding constants of their complexes with 2‐hydroxypropyl‐β‐cyclodextrin by capillary electrophoresis. Retrieved from [Link]
-
de Oliveira, M. A. L., & de Carvalho, L. S. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 25(23), 5725. [Link]
-
Calo, G., Cazzato, A. S., Di Tizio, L., Ronsisvalle, S., & Guerrini, R. (2020). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)–H Activation. Molecules, 25(18), 4235. [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
-
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Tyrosine-impurities. Retrieved from [Link]
-
MDPI. (2021). A Molecular and Functional Investigation of the Anabolic Effect of an Essential Amino Acids' Blend Which Is Active In Vitro in Supporting Muscle Function. [Link]
-
Pharmaceutical Technology. (2024, March 12). A review of changing regulatory and analytical requirements of free amino acid monographs of the European Pharmacopoeia. [Link]
-
MDPI. (2025). Potential Bioactive Function of Microbial Metabolites as Inhibitors of Tyrosinase: A Systematic Review. [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Problems. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pickeringlabs.com [pickeringlabs.com]
- 6. usp.org [usp.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Coupling Efficiency of Sterically Hindered O-Methyl-D-tyrosine
Welcome to the technical support center for optimizing the incorporation of sterically hindered amino acids, with a specific focus on O-Methyl-D-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solid-phase peptide synthesis (SPPS) of peptides containing this unique residue. O-Methyl-D-tyrosine is a valuable building block for creating peptides with enhanced stability against enzymatic degradation and for fine-tuning receptor binding affinities.[1] However, its bulky nature presents significant hurdles to achieving high coupling efficiencies. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful synthesis of your target peptide.
Troubleshooting Guide: Overcoming Difficult Couplings
This section addresses common issues encountered during the coupling of O-Methyl-D-tyrosine and provides actionable solutions based on established chemical principles.
Problem 1: Incomplete or Failed Coupling
Symptom: Positive Kaiser test (for primary amines) or Chloranil test (for secondary amines) after the coupling step, indicating unreacted free amine on the resin.
Root Cause Analysis & Solutions:
The steric hindrance of O-Methyl-D-tyrosine can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation of the N-terminal amine of the growing peptide chain.[2][3] Standard coupling protocols are often insufficient to drive the reaction to completion.
Solutions:
-
Employ High-Potency Coupling Reagents: Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[4] It is crucial to switch to more powerful in-situ activating reagents such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[4][5][6] These reagents form highly reactive esters that can overcome the steric barrier.[4] For exceptionally challenging couplings, COMU, an Oxyma Pure-based reagent, offers comparable efficiency to HATU with improved safety and solubility profiles.[5][7][8]
-
Implement a Double Coupling Strategy: A highly effective method to ensure complete reaction is to perform the coupling step twice.[4] After the initial coupling reaction, the resin is washed, and a fresh solution of activated O-Methyl-D-tyrosine is added for a second coupling cycle.[1][4] This approach significantly increases the likelihood of acylating any remaining free amines.
-
Increase Reaction Time and Temperature: Steric hindrance slows down the reaction rate.[4] Extending the coupling time, for instance, from 1-2 hours to overnight, can significantly improve yields.[4] Gentle heating can also be beneficial, but must be applied cautiously to minimize the risk of racemization.[4] Microwave-assisted peptide synthesis (MA-SPPS) is a particularly effective technique for driving difficult couplings to completion rapidly and efficiently.[4]
-
Optimize Solvent Choice: The solvent plays a critical role in solvating the peptide-resin complex, which is essential for a successful coupling.[4] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[4][9][10][11] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[4][12] For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be advantageous.[4][10]
-
Consider Acyl Fluoride Formation for Extreme Cases: For the most stubborn couplings, converting the carboxylic acid of O-Methyl-D-tyrosine to an acyl fluoride can be a highly effective strategy.[4][7][13] Acyl fluorides are small, highly reactive intermediates that can overcome severe steric hindrance.[13]
Problem 2: Aggregation of the Peptide-Resin
Symptom: The resin beads clump together and do not swell properly, leading to poor diffusion of reagents and incomplete reactions.
Root Cause Analysis & Solutions:
Hydrophobic sequences are prone to aggregation through intermolecular hydrogen bonding, which can be exacerbated by the presence of bulky residues.[9][10] This aggregation effectively blocks reactive sites on the peptide chain.
Solutions:
-
Incorporate Chaotropic Salts: Adding chaotropic salts like CuLi, NaClO4, or KSCN to the reaction mixture can disrupt the hydrogen bonds causing the aggregation.[9]
-
Utilize "Magic Mixture" Solvents: A combination of DCM, DMF, and NMP (1:1:1), often referred to as the "magic mixture," can improve solvation and reduce aggregation for hydrophobic peptides.[10]
-
Employ Backbone Protection or Pseudoprolines: For very long or aggregation-prone sequences, introducing backbone-protecting groups (e.g., Dmb/Hmb) on the preceding amino acid or using pseudoproline dipeptides can disrupt the secondary structures that lead to aggregation.[9][14]
Frequently Asked Questions (FAQs)
Q1: Is a side-chain protecting group necessary for Fmoc-O-methyl-D-tyrosine during SPPS?
A1: No, the methyl group on the phenolic hydroxyl function of the tyrosine side chain acts as a permanent protecting group throughout the synthesis. This simplifies the synthesis by eliminating the need for an additional side-chain protecting group and its subsequent removal.[1]
Q2: What is the stability of the O-methyl group during standard TFA cleavage?
A2: While the methyl ether is generally stable, there is a possibility of partial demethylation under strong acidic conditions, such as prolonged treatment with Trifluoroacetic Acid (TFA) during cleavage from the resin. The inclusion of scavengers in the cleavage cocktail can help to mitigate this side reaction.[1]
Q3: Can the incorporation of O-methyl-D-tyrosine affect the final peptide's solubility?
A3: Yes, the O-methyl group increases the hydrophobicity of the tyrosine residue. This may influence the overall solubility of the final peptide, which should be taken into account during purification and handling.[1]
Q4: What is the expected impact of using a D-amino acid like O-methyl-D-tyrosine on the peptide's structure and function?
A4: The incorporation of a D-amino acid can induce significant changes in the peptide's secondary structure, such as disrupting alpha-helices or promoting the formation of beta-turns. This, in turn, can affect its biological activity and receptor binding affinity.[1]
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table provides a qualitative comparison of commonly used coupling reagents.
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Advantages |
| DCC/DIC | Carbodiimide | Low | Cost-effective for simple couplings.[7] |
| HBTU/PyBOP | Aminium/Phosphonium | Moderate | More effective than carbodiimides, but can be insufficient for highly hindered residues.[4] |
| HCTU | Aminium | High | More reactive than HBTU.[4][5] |
| HATU | Aminium | Very High | Highly efficient for difficult couplings due to the formation of reactive OAt esters.[5][6][8] |
| COMU | Uronium | Very High | Comparable efficiency to HATU, with improved safety (non-explosive) and solubility.[5][7][8] |
Experimental Protocols
Protocol 1: Double Coupling of O-Methyl-D-tyrosine using HATU
This protocol is recommended for routine incorporation of O-Methyl-D-tyrosine.
-
Deprotection: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
First Coupling:
-
In a separate vessel, pre-activate the Fmoc-O-Methyl-D-tyrosine (4 equivalents relative to resin loading).
-
Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.[4]
-
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Second Coupling: Repeat steps 2.1 through 2.4 with a fresh solution of activated amino acid.[4]
-
Monitoring: After the second coupling, perform a Kaiser or Chloranil test to confirm the absence of free amines.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[4]
-
Acyl Fluoride Formation:
-
Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-O-Methyl-D-tyrosine) (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., TFFH) and a suitable base.[4]
-
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed.
-
-
Washing and Monitoring: Wash the resin with DCM and DMF, and monitor the reaction completion as described above.
Visualizations
Troubleshooting Workflow for Incomplete Coupling
Caption: A decision tree for troubleshooting incomplete coupling reactions.
Mechanism of Action: Uronium vs. Carbodiimide Reagents
Caption: Comparison of activation mechanisms for coupling reagents.
References
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11503. Available at: [Link]
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem (2024).
- Coupling Reagents - Aapptec Peptides.
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(1), 298–302. Available at: [Link]
- Improving yield and purity of O-methyl-D-tyrosine peptides - Benchchem.
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available at: [Link]
- Novabiochem® Coupling reagents - Merck Millipore.
- Troubleshooting guide for peptide coupling with 6-Methylpicolinic acid-thioamide - Benchchem.
-
Procedures to Improve Difficult Couplings - ResearchGate. Available at: [Link]
- Optimizing Peptide Coupling: Key Techniques.
- SPPS Tips For Success Handout - Mesa Labs.
- Peptide Coupling Reagents Guide - Sigma-Aldrich.
-
Cui, H., G. T. Copeland, and J. D. Piper. "Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production." The Journal of Organic Chemistry (2022). Available at: [Link]
-
Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis ? | ResearchGate. Available at: [Link]
- Solid-Phase Synthesis of Peptides Containing Boc-D-Tyr(Me)-OH: A Detailed Protocol for Researchers - Benchchem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. Available at: [Link]
-
Overview of Solid Phase Synthesis of Difficult Peptide Sequences | Request PDF. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Navigating the Synthesis of O-methyl-D-tyrosine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for O-methyl-D-tyrosine synthesis. This guide is designed to provide you, the dedicated researcher, with practical, in-depth solutions to common challenges encountered during the synthesis of this important amino acid derivative. As your virtual Senior Application Scientist, my goal is to not only offer troubleshooting steps but also to explain the underlying chemical principles to empower you to optimize your synthetic routes and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Let's begin with some foundational questions that frequently arise during the synthesis and handling of O-methyl-D-tyrosine.
Q1: What are the most common synthetic strategies for preparing O-methyl-D-tyrosine?
A1: The synthesis of O-methyl-D-tyrosine primarily involves the selective methylation of the phenolic hydroxyl group of D-tyrosine. To prevent unwanted side reactions, the amino and carboxyl groups must be protected. The most prevalent strategies include:
-
Williamson Ether Synthesis: This classic method involves deprotonating the phenolic hydroxyl group with a suitable base, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate.[1] The choice of base and reaction conditions is critical to favor O-methylation over N-methylation.
-
Protecting Group Strategies: This is the most common approach in modern organic synthesis. The amino and carboxyl groups of D-tyrosine are first protected (e.g., with Boc, Cbz, or Fmoc groups for the amine, and as a methyl or ethyl ester for the carboxylic acid).[1] Subsequently, the phenolic hydroxyl group is methylated. The final step involves the removal of these protecting groups to yield the desired product.[1]
-
Diazomethane Methylation: While effective, the use of diazomethane is often reserved for specific applications due to its hazardous and explosive nature.[1]
Q2: How should I store O-methyl-D-tyrosine to maintain its integrity?
A2: To ensure long-term stability, O-methyl-D-tyrosine should be stored in a well-closed container, protected from light, at 2-8°C.[2] For stock solutions, storage at -20°C or -80°C is recommended to prevent degradation.[2]
Q3: What are the key quality control parameters I should assess for my synthesized O-methyl-D-tyrosine?
A3: Critical quality control parameters include:
-
Appearance: It should be a white to off-white powder.[3]
-
Purity: Typically, a purity of ≥98% or ≥99% as determined by High-Performance Liquid Chromatography (HPLC) is expected.[2][3]
-
Identity: Confirmation of the structure is essential, commonly achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]
-
Chiral Purity: The enantiomeric excess (e.e.) should be determined to ensure the prevalence of the D-enantiomer.[2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your synthesis, providing insights into their causes and actionable solutions.
Issue 1: Low Yield of O-methyl-D-tyrosine
Q: I'm consistently obtaining a low yield of my desired product. What are the likely causes and how can I improve it?
A: Low yields can be frustrating and often stem from several factors. Let's break down the potential culprits and how to address them.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The methylation reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or impure starting materials.[1] | - Increase the reaction time or temperature, carefully monitoring for side product formation. - Consider using a more reactive methylating agent, but be mindful of potential side reactions. - Ensure all starting materials and reagents are pure and dry. |
| Side Reactions | The most common side reactions are N-methylation and esterification of the carboxylic acid if it is not adequately protected.[1][4] | - Optimize your choice of protecting groups. For instance, a Boc or Cbz group on the amine will prevent N-methylation. - Employ milder reaction conditions to minimize unwanted reactivity. |
| Product Loss During Workup and Purification | O-methyl-D-tyrosine has some solubility in aqueous solutions, which can lead to losses during extraction. Adsorption onto silica gel during column chromatography can also be a factor. | - During aqueous extractions, saturate the aqueous layer with sodium chloride to decrease the solubility of the product. - Back-extract the aqueous layers with a suitable organic solvent. - When performing column chromatography, carefully select the eluent system to ensure efficient elution of the product. |
Issue 2: Presence of Impurities in the Final Product
Q: My final product analysis shows the presence of significant impurities. How can I identify and eliminate them?
A: Impurity profiling is a critical aspect of synthesis. The nature of the impurity will dictate the best strategy for its removal.
Common Impurities and Mitigation Strategies
| Impurity | Origin | Identification | Prevention & Removal |
| Unreacted D-tyrosine | Incomplete methylation reaction.[2] | TLC, HPLC, NMR | - Drive the reaction to completion by optimizing reaction conditions (see "Low Yield" section). - Purify the crude product using silica gel column chromatography.[1] |
| N-methyl-D-tyrosine | A common side product, especially if the amino group is not protected.[1] | HPLC, MS, NMR | - Prevention is key. Use a robust N-protecting group (e.g., Boc, Cbz). - Separation can be challenging due to similar polarities. Careful optimization of column chromatography or preparative HPLC may be required. |
| Di-methylated Product (O- and N-methylation) | Occurs when an excess of the methylating agent is used or under harsh reaction conditions.[1] | HPLC, MS, NMR | - Use stoichiometric amounts of the methylating agent. - Employ a less reactive methylating agent or milder reaction conditions. |
| Enantiomeric Impurity (O-methyl-L-tyrosine) | Can arise from racemization during the synthesis, particularly under harsh basic or acidic conditions, or from impurities in the starting D-tyrosine.[2] | Chiral HPLC[2][5] | - Use mild reaction conditions to minimize racemization. - Ensure the chiral purity of the starting D-tyrosine. - Chiral separation techniques may be necessary for purification. |
Visualizing Impurity Formation
Caption: Potential methylation pathways in O-methyl-D-tyrosine synthesis.
Issue 3: Difficulty with Protecting Group Removal
Q: I'm struggling with the deprotection step. Either the reaction is incomplete, or I'm seeing degradation of my product. What should I do?
A: The deprotection step is as crucial as the protection and methylation steps. The choice of deprotection conditions must be compatible with the final product.
Troubleshooting Deprotection
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient reagent, reaction time, or incorrect deprotection conditions for the specific protecting group.[1] | - Increase the reaction time or the concentration of the deprotection reagent. - Ensure you are using the appropriate conditions (e.g., strong acid like TFA for Boc groups, hydrogenolysis for Cbz groups).[1] |
| Product Degradation | The deprotection conditions are too harsh for the O-methyl-D-tyrosine product. | - Use milder deprotection conditions. - Carefully monitor the reaction progress by TLC or LC-MS to avoid over-exposure to harsh reagents. |
Experimental Workflow for a Common Synthetic Route
Caption: A general experimental workflow for O-methyl-D-tyrosine synthesis.
Analytical Protocols for Purity Assessment
Accurate assessment of purity is paramount. Below are standard protocols for HPLC analysis.
Protocol 1: Purity Determination by Reverse-Phase HPLC
Objective: To determine the chemical purity of O-methyl-D-tyrosine.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile[2]
-
O-methyl-D-tyrosine standard and sample
-
HPLC grade water and acetonitrile
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the O-methyl-D-tyrosine standard and sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solutions through a 0.45 µm syringe filter.[2]
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Calculate the purity by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.[2]
Protocol 2: Chiral Purity Determination by Chiral HPLC
Objective: To determine the enantiomeric purity of O-methyl-D-tyrosine.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., teicoplanin-based)[6]
-
Mobile Phase: A mixture of methanol and water with a small amount of an acidic or basic modifier (e.g., 0.1% formic acid) is a good starting point.[5]
-
O-methyl-D-tyrosine and O-methyl-L-tyrosine standards
-
Sample of synthesized O-methyl-D-tyrosine
Procedure:
-
Sample Preparation: Prepare solutions of the D- and L-standards and the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.[2]
-
Chromatographic Conditions:
-
Analysis: Inject the standards to determine the retention times of the D- and L-enantiomers. Inject the sample and integrate the peak areas for both enantiomers to calculate the enantiomeric excess (e.e.).
References
- BenchChem. (2025). Technical Support Center: O-Methyl-D-tyrosine Synthesis.
- BenchChem. (2025). O-Methyl-D-tyrosine quality control and purity testing.
- BenchChem. (2025). Technical Support Center: O-Methyl-D-tyrosine Experiments.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of O-Methyl-D-tyrosine.
- BenchChem. (2025). A Comparative Guide to the Analytical Techniques for O-Methyl-D-tyrosine.
- BenchChem. (2025). Application Note: HPLC Analysis of O-Methyl-D-tyrosine.
- Chem-Impex. (n.d.). O-Methyl-L-tyrosine.
Sources
Modifying cleavage cocktail for peptides containing O-methyl-D-tyrosine
<-3ad-3a>
Guide for Cleavage Cocktail Modification
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating O-methyl-D-tyrosine (O-Me-D-Tyr) into their synthetic peptides. Here, we address the common challenges associated with the final cleavage and deprotection step and provide detailed, field-proven solutions to ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: My peptide's mass is 14 Da lower than expected after cleavage. What is the likely cause?
A 14 Da mass loss on a peptide containing O-methyl-D-tyrosine almost certainly indicates demethylation of the tyrosine side chain's methyl ether. The mass of a methyl group (–CH₃) is approximately 15 Da, but the net change is -14 Da due to the addition of a proton (H⁺) to the resulting hydroxyl group (–CH₃ + H⁺ = -14 Da). This side reaction converts your target O-methyl-D-tyrosine residue into a standard D-tyrosine residue.
This is a classic acid-catalyzed side reaction that occurs during the final cleavage step when using strong acids like trifluoroacetic acid (TFA).[1] The highly reactive carbocations generated from protecting groups during cleavage can attack the methyl ether, or the strong acid itself can facilitate this undesired reaction.
Q2: Isn't the O-methyl ether on tyrosine supposed to be stable to TFA?
While the O-methyl ether is generally considered more robust than many standard side-chain protecting groups (like tert-butyl), it is not completely inert to the harsh conditions of concentrated TFA used in standard cleavage protocols.[2] Prolonged exposure, elevated temperatures, or the presence of highly reactive cationic species can promote demethylation. The key to success is to modify the cleavage conditions to be milder or to more effectively trap the reactive species that cause this side reaction.
Q3: What is a "scavenger" and why is it so important for my peptide?
During TFA-mediated cleavage, protecting groups from various amino acids (e.g., Boc from Lys, tBu from Asp/Glu/Ser/Thr/Tyr, Trt from Cys/His, Pbf from Arg) are removed, generating highly reactive carbocations.[3][4] These cations can reattach to nucleophilic side chains on your peptide, such as the indole ring of tryptophan or the thioether of methionine, creating unwanted adducts.[5][6]
Scavengers are nucleophilic reagents added to the cleavage cocktail to "scavenge" or trap these carbocations before they can modify your peptide.[7][8] The choice of scavengers is critical and depends on the specific amino acids in your sequence.[3] For peptides with O-methyl-D-tyrosine, selecting the right scavengers is crucial to protect the methyl ether.
Troubleshooting Guide: Preventing Demethylation
If you are experiencing demethylation of O-methyl-D-tyrosine, the following strategies, ordered from simplest to most comprehensive, should be employed.
Issue: Demethylation confirmed by Mass Spectrometry.
Root Cause: The standard cleavage cocktail is too harsh or lacks the appropriate scavengers to protect the O-methyl ether group.
Solution 1: Optimize the Standard Scavenger Cocktail
The most common "go-to" cleavage cocktail is Reagent K or a variation like TFA/TIS/H₂O.[5][8] For peptides with acid-sensitive residues, modifying this cocktail is the first line of defense. Triisopropylsilane (TIS) is an excellent scavenger for trityl and other bulky carbocations, while water helps scavenge tert-butyl cations.[3][4] However, to specifically protect the O-methyl group, a "soft" nucleophile can be beneficial.
Recommended Cocktail: A highly effective, general-purpose cocktail that offers enhanced protection for sensitive residues is a modified Reagent B.[4][9]
| Reagent | Function | Recommended % (v/v) |
| Trifluoroacetic Acid (TFA) | Cleaves peptide from resin & removes protecting groups | 94% |
| Triisopropylsilane (TIS) | Scavenges trityl (Trt) and Pbf carbocations | 2.5% |
| Water (H₂O) | Scavenges tert-butyl (tBu) carbocations | 2.5% |
| Thioanisole | Protects Tyr/Trp; aids Pbf removal | 1% |
Rationale: Thioanisole acts as a soft nucleophile that can help protect the tyrosine ring and may offer some protection against demethylation. It also assists in the complete removal of the Pbf group from arginine, which can be sluggish.[5]
Solution 2: Reduce Cleavage Time and Temperature
Acid-catalyzed side reactions are time and temperature-dependent.
-
Time: For many standard peptides, a 2-hour cleavage at room temperature is sufficient.[10] Do not extend the cleavage time "just in case" unless you have data showing incomplete deprotection of other residues. Perform a time-course study (e.g., 1 hr, 2 hr, 4 hr) and analyze the crude peptide by HPLC and MS to find the optimal balance between complete deprotection and minimal side reactions.
-
Temperature: Perform all cleavage reactions at room temperature. Avoid any heating unless absolutely necessary for a particularly difficult sequence, as this will accelerate demethylation.[11]
Workflow Diagram: Standard vs. Modified Cleavage
The following diagram illustrates the decision-making process for choosing a cleavage protocol.
Caption: Decision workflow for standard vs. modified cleavage protocols.
Advanced Protocol: Modified Cleavage for O-methyl-D-tyrosine Peptides
This protocol is designed to minimize demethylation of O-methyl-D-tyrosine while ensuring complete removal of other common side-chain protecting groups.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic Acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Thioanisole
-
Cold Diethyl Ether
-
Reaction vessel (e.g., fritted syringe or glass reaction vessel)
-
Nitrogen or Argon line
Procedure:
-
Preparation:
-
Place the dried peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.
-
Work in a certified chemical fume hood. TFA is highly corrosive.
-
Prepare the cleavage cocktail fresh just before use. For a 0.1 mmol synthesis, prepare 5 mL of cocktail.
-
-
Cocktail Formulation (Modified Reagent B):
-
In a glass container, carefully mix the following reagents:
-
TFA: 4.70 mL (94%)
-
Triisopropylsilane (TIS): 0.125 mL (2.5%)
-
DI Water: 0.125 mL (2.5%)
-
Thioanisole: 0.050 mL (1%)
-
-
Mix gently until homogenous.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the peptide-resin.
-
Gently agitate the mixture for 1.5 to 2 hours at room temperature. A gentle stream of nitrogen or argon can be used for agitation and to maintain an inert atmosphere.
-
-
Peptide Precipitation:
-
After the reaction is complete, filter the TFA solution away from the resin beads into a clean centrifuge tube.
-
Wash the resin beads once with a small volume (1 mL) of fresh TFA and combine the filtrates.
-
In a separate, larger centrifuge tube, place ~40 mL of ice-cold diethyl ether.
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate (the crude peptide) should form immediately.
-
-
Isolation and Washing:
-
Centrifuge the ether suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet two more times with cold diethyl ether to remove residual TFA and scavengers.
-
After the final wash, dry the peptide pellet under a stream of nitrogen and then under high vacuum.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Analyze by RP-HPLC to assess purity and by LC-MS to confirm the correct mass of the O-methyl-D-tyrosine-containing peptide.
-
Mechanism of Protection
The diagram below illustrates the desired cleavage pathway versus the undesired demethylation side reaction.
Caption: The protective role of scavengers in preventing demethylation.
References
-
CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]
-
Jad, Y. E., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Green Chemistry. Retrieved from [Link]
-
Muttenthaler, M., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]
-
CEM Corporation. (2023, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube. Retrieved from [Link]
-
CDN Isotopes. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
Fields, G. B. (2001). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Current Protocols in Protein Science. Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cem.de [cem.de]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to O-methyl-L-tyrosine hydrochloride vs. L-tyrosine in Protein Synthesis Studies
For researchers in the intricate fields of protein synthesis, cellular signaling, and drug development, the choice of amino acid analogs is a critical experimental decision. This guide provides a comprehensive comparison of O-methyl-L-tyrosine hydrochloride and its canonical counterpart, L-tyrosine, in the context of protein synthesis studies. We will delve into their distinct biochemical behaviors, the mechanistic basis for their differential incorporation into nascent polypeptide chains, and the practical implications for experimental design and data interpretation.
Foundational Roles: L-tyrosine as the Archetype
L-tyrosine is one of the 20 standard proteinogenic amino acids, serving as a fundamental building block for proteins in all known life.[1] Beyond its structural role, the phenolic hydroxyl group of L-tyrosine is a key functional moiety. It is a primary site for post-translational modifications, most notably phosphorylation, which is a cornerstone of cellular signal transduction.[1] Tyrosine phosphorylation, catalyzed by tyrosine kinases, acts as a molecular switch, regulating a vast array of cellular processes including growth, differentiation, and metabolism.[1]
Furthermore, L-tyrosine is a precursor to a variety of vital biomolecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and the pigment melanin.[1] Its central role in cellular function makes it a focal point in many areas of biological research.
The Contender: O-methyl-L-tyrosine, a Structural Analogue with a Key Modification
O-methyl-L-tyrosine is a derivative of L-tyrosine in which the hydroxyl group on the phenol ring is replaced by a methoxy group (-OCH₃). This seemingly subtle modification has profound consequences for its biochemical activity. The hydrochloride salt form of O-methyl-L-tyrosine is commonly used in research to enhance its solubility and stability in aqueous solutions.[2]
The primary and most critical distinction from L-tyrosine is that the methylation of the hydroxyl group renders O-methyl-L-tyrosine incapable of being phosphorylated. This makes it an invaluable tool for dissecting the role of tyrosine phosphorylation in cellular processes.
The Central Dogma of Incorporation: A Tale of Two Tyrosines
The incorporation of an amino acid into a growing polypeptide chain is a highly specific process governed by aminoacyl-tRNA synthetases (aaRSs). These enzymes are responsible for recognizing a specific amino acid and attaching it to its cognate transfer RNA (tRNA).
L-tyrosine: The Natural Substrate
L-tyrosine is the natural substrate for tyrosyl-tRNA synthetase (TyrRS). TyrRS recognizes the specific size, shape, and chemical properties of the L-tyrosine side chain, including the crucial hydroxyl group, and efficiently catalyzes its attachment to tRNATyr. This L-tyrosyl-tRNATyr is then delivered to the ribosome and incorporated into the growing polypeptide chain at positions encoded by the tyrosine codons (UAC and UAU).[3]
O-methyl-L-tyrosine: A Case of Mistaken Identity?
The translational machinery of the cell has evolved to be highly specific to the 20 canonical amino acids. Wild-type TyrRS exhibits a strong preference for L-tyrosine and does not efficiently recognize O-methyl-L-tyrosine as a substrate. The bulkier methoxy group and the absence of the hydroxyl group hinder its binding to the active site of the wild-type enzyme.
Consequently, in a standard cellular environment, O-methyl-L-tyrosine is not significantly incorporated into proteins . Instead, it can act as a competitive inhibitor of L-tyrosine for the TyrRS active site, potentially leading to a reduction in the overall rate of protein synthesis, especially at high concentrations.
To overcome this limitation and enable the site-specific incorporation of O-methyl-L-tyrosine into proteins, researchers have engineered orthogonal TyrRS/tRNATyr pairs. These engineered synthetases, often derived from organisms like Methanococcus jannaschii, have mutations in their active site that create a binding pocket more accommodating to the methoxy group of O-methyl-L-tyrosine and less favorable for the binding of L-tyrosine. When co-expressed with a corresponding mutant suppressor tRNA that recognizes a stop codon (e.g., the amber codon UAG), O-methyl-L-tyrosine can be site-specifically incorporated into a protein of interest.
Comparative Performance and Experimental Considerations
| Feature | L-tyrosine | This compound |
| Role in Protein Synthesis | Canonical amino acid, readily incorporated. | Non-canonical amino acid, not incorporated by wild-type machinery. Requires engineered orthogonal synthetase/tRNA pair for incorporation. |
| Post-Translational Modification | Phenolic hydroxyl group is a key site for phosphorylation. | Methoxy group blocks phosphorylation. |
| Effect on Wild-type Protein Synthesis | Essential substrate. | Can act as a competitive inhibitor of L-tyrosine for TyrRS, potentially reducing protein synthesis rates. |
| Solubility in Neutral pH Media | Low (approx. 0.45 mg/mL in water).[1] | Higher solubility due to the hydrochloride salt form.[2] |
| Primary Application in Synthesis Studies | Standard component of protein synthesis. | Site-specific incorporation as a non-phosphorylatable probe; studying the effects of blocking tyrosine phosphorylation. |
Experimental Protocols for Comparative Analysis
A. In Vitro Translation Assay to Assess Competitive Inhibition
This assay can determine if O-methyl-L-tyrosine competes with L-tyrosine and inhibits protein synthesis in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate or wheat germ extract in vitro translation kit
-
Amino acid mixture minus tyrosine
-
[35S]-Methionine
-
L-tyrosine stock solution
-
This compound stock solution
-
mRNA template (e.g., luciferase mRNA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare a master mix for the in vitro translation reaction according to the kit manufacturer's instructions, omitting L-tyrosine.
-
Set up a series of reactions. In each reaction, include a constant, limiting concentration of L-tyrosine and increasing concentrations of this compound (e.g., 0, 1x, 10x, 100x molar excess over L-tyrosine). Include a control with an optimal concentration of L-tyrosine and no O-methyl-L-tyrosine.
-
Add [35S]-Methionine to each reaction to radiolabel newly synthesized proteins.
-
Add the mRNA template to initiate the translation reactions.
-
Incubate the reactions at the recommended temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Stop the reactions by placing them on ice.
-
Precipitate the newly synthesized, radiolabeled proteins by adding cold TCA.
-
Collect the precipitated proteins on glass fiber filters and wash thoroughly with TCA and then ethanol.
-
Measure the radioactivity on the filters using a scintillation counter.
-
A decrease in [35S]-Methionine incorporation with increasing concentrations of O-methyl-L-tyrosine indicates competitive inhibition of protein synthesis.
B. SUnSET (Surface Sensing of Translation) Assay for Global Protein Synthesis Rates
The SUnSET assay is a non-radioactive method to measure global protein synthesis in cultured cells.[4][5] This can be used to assess the impact of O-methyl-L-tyrosine on overall protein production.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
Puromycin solution
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Anti-puromycin antibody
-
Loading control antibody (e.g., anti-actin or anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells and grow to the desired confluency.
-
Pre-treat cells with varying concentrations of this compound for a desired period (e.g., 1-4 hours). Include an untreated control.
-
Add puromycin to the cell culture medium at a final concentration of 1-10 µM and incubate for a short period (e.g., 10-30 minutes).
-
Wash the cells with ice-cold PBS to remove the puromycin.
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting with equal amounts of protein for each sample.
-
Probe the membrane with an anti-puromycin antibody to detect puromycin-incorporated nascent polypeptide chains.
-
Re-probe the membrane with a loading control antibody.
-
A decrease in the puromycin signal in O-methyl-L-tyrosine-treated cells compared to the control indicates a reduction in global protein synthesis.
Sources
A Comparative Guide to O-methyl-L-tyrosine (OMT) as a PET Tracer for Enhanced Tumor Diagnosis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological molecular imaging, the quest for tracers with high specificity and sensitivity remains paramount. While 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) has long been the cornerstone of clinical PET imaging, its limitations, particularly in distinguishing tumors from inflammatory processes and its high physiological uptake in the brain, have spurred the development of alternative probes.[1][2] Among these, radiolabeled amino acids have emerged as a promising class of PET tracers, capitalizing on the increased metabolic demand of cancer cells for these essential building blocks. This guide provides an in-depth validation of O-[¹¹C]methyl-L-tyrosine ([¹¹C]OMT), a synthetic amino acid analog, and objectively compares its performance against established PET tracers.
The Rationale for Amino Acid Tracers: Targeting Tumor-Specific Metabolism
Cancer cells exhibit a reprogrammed metabolism characterized by an increased uptake of nutrients, including amino acids, to fuel their rapid proliferation and growth.[3][4] A key player in this altered metabolic landscape is the L-type amino acid transporter 1 (LAT1), which is highly upregulated in a wide array of human cancers, including those of the breast, prostate, lung, and brain.[1][5][6] This overexpression of LAT1 in malignant tissues, coupled with its relatively low expression in normal tissues, presents an attractive target for tumor-specific imaging.[6][7]
Unlike natural amino acids, synthetic analogs like OMT are transported into the cell but are not incorporated into proteins, allowing for their accumulation within the tumor and providing a stable imaging signal. O-[¹¹C]methyl-L-tyrosine, as a radiolabeled analog of tyrosine, leverages the elevated amino acid transport machinery of cancer cells for targeted imaging.
Mechanism of O-methyl-L-tyrosine Uptake in Cancer Cells
The primary mechanism governing the uptake of OMT into tumor cells is its transport via the L-type amino acid transporter 1 (LAT1). LAT1 is a sodium-independent transporter that facilitates the cellular uptake of large neutral amino acids, such as leucine, tyrosine, and methionine.[1] The upregulation of LAT1 is a hallmark of many cancers and is often associated with increased tumor proliferation and a poorer prognosis.[1][5][6]
The signaling pathways that lead to LAT1 upregulation in cancer are complex and often involve key oncogenic drivers. For instance, the RAS-MEK-ERK and PI3K/AKT/mTOR pathways, which are frequently activated in cancer, have been shown to promote the transcription and translation of LAT1.[3][5] This intricate regulatory network ensures that cancer cells have a sustained supply of essential amino acids to support their anabolic and bioenergetic needs.
Below is a diagram illustrating the signaling pathways influencing LAT1 expression and the subsequent uptake of OMT.
Experimental Validation of O-methyl-L-tyrosine
The validation of a novel PET tracer involves a rigorous multi-step process, from its initial synthesis to preclinical and clinical evaluation. This section details the experimental methodologies employed to validate OMT as a robust tool for tumor diagnosis.
Radiosynthesis of O-[¹¹C]methyl-L-tyrosine
The synthesis of [¹¹C]OMT is a critical first step in its validation. A common and efficient method involves the "on-line" O-[¹¹C]methylation of a tyrosine precursor.[8][9]
Experimental Protocol: Automated Synthesis of [¹¹C]OMT
-
Production of [¹¹C]Carbon Dioxide: [¹¹C]CO₂ is produced by bombarding a nitrogen gas target containing a small percentage of oxygen with protons from a cyclotron.[10]
-
Conversion to [¹¹C]Methyl Iodide or [¹¹C]Methyl Triflate: The [¹¹C]CO₂ is then converted to a reactive methylating agent, typically [¹¹C]methyl iodide ([¹¹C]MeI) or [¹¹C]methyl triflate ([¹¹C]MeOTf), through gas-phase iodination or by passing [¹¹C]MeI through a heated silver triflate column, respectively.[10][11]
-
[¹¹C]Methylation Reaction: The [¹¹C]methylating agent is bubbled through a solution of the L-tyrosine disodium salt precursor dissolved in a suitable organic solvent, such as dimethylsulfoxide (DMSO), in the presence of a base like tetrabutylammonium hydroxide.[8][9] This reaction can be efficiently performed on a solid support, such as a Sep-Pak tC18 cartridge, to simplify the process.[8][9]
-
Purification: The crude reaction mixture is purified to remove unreacted precursors and byproducts. This can be achieved using high-performance liquid chromatography (HPLC) or, for a more streamlined process, solid-phase extraction (SPE) using commercially available cartridges.[10]
-
Formulation: The purified [¹¹C]OMT is formulated in a sterile, injectable saline solution for administration.
The entire automated synthesis process can be completed within 30 minutes, with radiochemical yields of approximately 60% (decay-corrected) and radiochemical purity exceeding 97%.[10]
Sources
- 1. The role of L-type amino acid transporter 1 in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Amino Acid Uptake Assay Amino Acid Uptake Assay Kit Dojindo [dojindo.com]
- 5. mdpi.com [mdpi.com]
- 6. ovid.com [ovid.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Initial experience in small animal tumor imaging with a clinical positron emission tomography/computed tomography scanner using 2-[F-18]fluoro-2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. oipub.com [oipub.com]
A Researcher's Guide to Specificity: Comparative Analysis of Antibodies Targeting O-methyl-L-tyrosine
For researchers, scientists, and drug development professionals, the precise detection of post-translational modifications (PTMs) is paramount. Among these, the methylation of amino acids represents a subtle yet profound regulatory mechanism. O-methyl-L-tyrosine (O-Me-Tyr) is a tyrosine derivative utilized in diverse fields, from neuroscience research into neurotransmitter synthesis to synthetic biology for controlling gene expression.[1][2] The availability of high-quality antibodies specific to this modification is critical for advancing these studies. However, the small size of the methyl group presents a significant challenge in generating antibodies that can distinguish between the modified and unmodified amino acid, a common hurdle in the development of antibodies against PTMs.[3][4][5]
This guide provides a comprehensive framework for evaluating and comparing the cross-reactivity of antibodies targeting O-methyl-L-tyrosine. We will delve into the causality behind experimental choices, present detailed protocols for robust validation, and offer a comparative analysis of hypothetical antibodies to illustrate the principles of antibody selection. Our approach is grounded in the pillars of scientific integrity: expertise, trustworthiness, and authoritative validation.
The Criticality of Specificity for O-methyl-L-tyrosine Detection
To ensure the trustworthiness of an antibody, a multi-faceted validation strategy is essential.[6] This involves not only confirming its binding to the target but also demonstrating a lack of binding to closely related molecules. Here, we outline a series of experiments designed to provide a comprehensive cross-reactivity profile.
Experimental Design for Cross-Reactivity Profiling
A thorough investigation of antibody cross-reactivity should be systematic and employ orthogonal methods to build a cohesive body of evidence. The core of this strategy involves challenging the antibody with a panel of molecules that could potentially cross-react.
Selection of Cross-Reactivity Reagents:
-
Primary Target: O-methyl-L-tyrosine conjugated to a carrier protein (e.g., BSA or KLH) for immunization and as a positive control in assays.
-
Primary Negative Control: L-tyrosine conjugated to the same carrier protein.
-
Structurally Similar Analogs:
-
Other Modified Amino Acids: A panel of other methylated amino acids (e.g., mono-, di-, and tri-methylated lysine and arginine) to ensure the antibody is not a general "anti-methyl" antibody.[9][10][11]
The following sections detail the experimental workflows for assessing antibody performance against this panel of reagents.
Primary Screening: Competitive ELISA
Competitive ELISA is a highly sensitive technique for quantifying small molecules and is ideal for assessing the specificity of anti-hapten antibodies.[2][12][13][14] In this format, free O-methyl-L-tyrosine (or a cross-reactant) in solution competes with immobilized O-methyl-L-tyrosine for binding to the antibody. A higher affinity of the antibody for the molecule in solution results in a lower signal.
Experimental Workflow: Competitive ELISA
Caption: Workflow for Competitive ELISA to assess antibody specificity.
Detailed Protocol for Competitive ELISA:
-
Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of O-methyl-L-tyrosine-BSA conjugate (1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[13][15]
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 3% BSA in PBS) and incubate for 1-2 hours at room temperature.[14]
-
Washing: Repeat the wash step.
-
Competitive Reaction:
-
Prepare serial dilutions of the competitor molecules (O-methyl-L-tyrosine, L-tyrosine, and other analogs) in a separate plate.
-
Add a constant, predetermined concentration of the anti-O-methyl-L-tyrosine antibody to each well of the competitor plate and incubate for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step.
-
Secondary Antibody: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in wash buffer) and incubate for 1 hour at room temperature.[13]
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL/well of TMB substrate and incubate in the dark until a color develops.
-
Stop Reaction: Add 50 µL/well of stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value (the concentration of competitor that inhibits 50% of the antibody binding).
Orthogonal Validation Methods
To build a robust case for antibody specificity, it is crucial to employ orthogonal validation methods that rely on different principles.[16]
Western Blotting
Western blotting can be used to assess cross-reactivity against a panel of conjugated proteins.[6][17] While not as quantitative as competitive ELISA for this application, it provides a clear visual confirmation of specificity.
-
Protein Separation: Separate the panel of conjugated proteins (O-Me-Tyr-BSA, Tyr-BSA, etc.) and the unconjugated carrier protein (BSA) by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-O-methyl-L-tyrosine antibody (at an optimized dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI)
SPR and BLI are powerful, label-free techniques that provide real-time kinetic data on antibody-antigen interactions, including association (ka) and dissociation (kd) rates, and affinity (KD).[18][19][20][21][22][23][24][25] By immobilizing the antibody and flowing the different tyrosine analogs over the sensor surface, one can obtain quantitative data on binding kinetics and affinity for each molecule.
Caption: Workflow for SPR/BLI analysis of antibody kinetics and specificity.
-
Immobilization: Immobilize the anti-O-methyl-L-tyrosine antibody onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a dilution series of each analyte (O-methyl-L-tyrosine, L-tyrosine, and other analogs) in running buffer.
-
Binding Cycle:
-
Baseline: Flow running buffer over the sensor to establish a stable baseline.
-
Association: Inject the lowest concentration of the first analyte and monitor the binding response in real-time.
-
Dissociation: Switch back to running buffer and monitor the dissociation of the analyte.
-
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte.
-
Repeat: Repeat the binding cycle for all concentrations of the first analyte and then for all other analytes in the panel.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the ka, kd, and KD for each interaction.
Comparative Data Analysis
To illustrate how the data from these experiments can be used to compare antibodies, we present a hypothetical comparison of three fictional anti-O-methyl-L-tyrosine antibodies: Antibody A (highly specific), Antibody B (moderately specific), and Antibody C (poorly specific).
| Parameter | Antibody A | Antibody B | Antibody C |
| Competitive ELISA IC50 (µM) | |||
| O-methyl-L-tyrosine | 0.1 | 0.5 | 2.0 |
| L-tyrosine | >1000 | 50 | 5.0 |
| O-ethyl-L-tyrosine | 10 | 15 | 3.0 |
| N-methyl-L-tyrosine | >1000 | 500 | 100 |
| L-phenylalanine | >1000 | >1000 | 500 |
| Cross-Reactivity (%) * | |||
| L-tyrosine | <0.01% | 1% | 40% |
| O-ethyl-L-tyrosine | 1% | 3.3% | 67% |
| Western Blot Signal | |||
| O-Me-Tyr-BSA | +++ | +++ | +++ |
| Tyr-BSA | - | + | ++ |
| SPR Affinity (KD, M) | |||
| O-methyl-L-tyrosine | 1 x 10⁻⁸ | 5 x 10⁻⁸ | 2 x 10⁻⁷ |
| L-tyrosine | No Binding | 5 x 10⁻⁶ | 5 x 10⁻⁷ |
*Cross-reactivity (%) = (IC50 of O-methyl-L-tyrosine / IC50 of analog) x 100
Interpretation of Results:
-
Antibody A demonstrates excellent specificity. It has a high affinity for O-methyl-L-tyrosine with a very low IC50 in the competitive ELISA and a low KD in SPR. Crucially, it shows negligible binding to L-tyrosine and other analogs, as evidenced by the high IC50 values, low cross-reactivity percentages, lack of a signal for Tyr-BSA in the Western blot, and no detectable binding in SPR. This antibody would be the ideal choice for sensitive and specific detection of O-methyl-L-tyrosine.
-
Antibody B shows moderate specificity. While it preferentially binds to O-methyl-L-tyrosine, it exhibits some cross-reactivity with L-tyrosine and O-ethyl-L-tyrosine. This is reflected in the lower IC50 for these analogs compared to Antibody A, the faint band for Tyr-BSA in the Western blot, and the measurable, albeit weaker, affinity for L-tyrosine in SPR. This antibody might be usable in some applications, but the potential for off-target binding would need to be carefully considered and controlled for.
-
Antibody C is poorly specific. It has a lower affinity for O-methyl-L-tyrosine and shows significant cross-reactivity with L-tyrosine and O-ethyl-L-tyrosine. The similar IC50 and KD values for the target and its unmodified counterpart indicate that this antibody cannot reliably distinguish between the two. This antibody would not be suitable for applications requiring specific detection of O-methyl-L-tyrosine.
Conclusion
The selection of an antibody for the detection of a small post-translational modification like O-methylation of tyrosine requires a rigorous and multi-pronged validation approach. A simple positive result against the target is insufficient. As we have demonstrated, a comprehensive cross-reactivity profiling using a combination of competitive ELISA, Western blotting, and real-time kinetic analysis like SPR or BLI provides the necessary data to make an informed decision. By understanding the principles behind these validation experiments and carefully interpreting the results, researchers can confidently select antibodies that will generate specific, reproducible, and trustworthy data, ultimately advancing our understanding of the biological roles of O-methyl-L-tyrosine.
References
-
Creative Diagnostics. (2021, March 1). Competitive ELISA. Creative Diagnostics. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Methylation Specific Antibody Discovery Service. Creative Biolabs. Retrieved from [Link]
-
PubChem. (n.d.). O-Methyl-L-Tyrosine. National Center for Biotechnology Information. Retrieved from [Link]
-
Pietkiewicz, J., & Paneth, P. (2020). Methylated derivatives of l-tyrosine in reaction catalyzed by l-amino acid oxidase: isotope and inhibitory effects. Journal of Biochemistry, 168(5), 485–492. Retrieved from [Link]
-
Reichert. (2025, February 6). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Reichert Technologies. Retrieved from [Link]
-
Tian, T., et al. (2023). Effects of different O-methyl-L-tyrosine (OMeY) concentrations on the... ResearchGate. Retrieved from [Link]
-
Hattori, T., et al. (2018). Next-generation antibodies for post-translational modifications. FEBS Letters, 592(10), 1615–1626. Retrieved from [Link]
-
Bordeaux, J., et al. (2010). Antibody validation. BioTechniques, 48(3), 197–209. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. Retrieved from [Link]
-
ForteBio. (n.d.). Label-free kinetic analysis of an antibody-antigen interaction using biolayer interferometry. Pall ForteBio. Retrieved from [Link]
-
ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It? ELISA kit. Retrieved from [Link]
-
Sikes, H. D., & Ressler, A. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Methods in Molecular Biology, 1875, 133–143. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Methylation Site-Specific Antibodies. Creative Biolabs. Retrieved from [Link]
-
Bio-Rad. (n.d.). Competitive ELISA Protocol. Bio-Rad. Retrieved from [Link]
-
University of Connecticut. (2019). Engineering Affinity and Specificity of Antibodies Targeting Protein Modifications. Digital Commons @ UConn. Retrieved from [Link]
-
Merck Millipore. (n.d.). Antibodies to Methylated Proteins. MilliporeSigma. Retrieved from [Link]
-
Rapid Novor. (2025, September 17). SPR Service - Antibody-Antigen Interaction Analysis. Rapid Novor. Retrieved from [Link]
-
Wikipedia. (n.d.). Bio-layer interferometry. Wikipedia. Retrieved from [Link]
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Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Aptamer Group. Retrieved from [Link]
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Kijanka, G., et al. (2016). Referencing cross-reactivity of detection antibodies for protein array experiments. F1000Research, 5, 70. Retrieved from [Link]
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Gandhi, S., et al. (2010). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Journal of Agricultural and Food Chemistry, 58(20), 10737–10744. Retrieved from [Link]
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Nishikori, S., et al. (2024). Binding mode–guided development of high-performance antibodies targeting site-specific posttranslational modifications. Proceedings of the National Academy of Sciences, 121(1). Retrieved from [Link]
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Synaptic Systems. (n.d.). Antibody Validation: Ensuring Quality and Reliability. Synaptic Systems. Retrieved from [Link]
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MBL Life Science. (n.d.). The principle and method of ELISA. MBL Life Science. Retrieved from [Link]
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Al Qaraghuli, M. M., et al. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Frontiers in Molecular Biosciences, 8, 643323. Retrieved from [Link]
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Wobst, J., et al. (2023). Antibody Profiling: Kinetics with Native Biomarkers for Diagnostic Assay and Drug Developments. International Journal of Molecular Sciences, 24(24), 17495. Retrieved from [Link]
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Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time. Assay Genie. Retrieved from [Link]
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Carterra. (2020, April 24). Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. Carterra. Retrieved from [Link]
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Bedford, M. T. (n.d.). Methyl-Specific antibodies. Retrieved from [Link]
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Biocompare. (2025, June 19). How to Choose the Right Antibody for Western Blot (WB)--A Practical Guide. Biocompare. Retrieved from [Link]
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Sartorius. (2017). Strategies Using Bio-Layer Interferometry Biosensor Technology for Vaccine Research and Development. Sartorius. Retrieved from [Link]
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A Comparative Analysis of O-[11C]methyl-L-tyrosine and O-[18F]fluoromethyl-L-tyrosine for Oncological PET Imaging
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Executive Summary
The imaging of amino acid transport and metabolism provides a critical window into the proliferative activity of tumors. For decades, O-[11C]methyl-L-tyrosine (¹¹C-MET) has been a valuable PET tracer for this purpose, particularly in neuro-oncology. However, the logistical constraints imposed by the short half-life of carbon-11 have driven the development of fluorine-18 labeled alternatives. This guide presents a detailed comparative analysis of ¹¹C-MET and a promising alternative, O-[18F]fluoromethyl-L-tyrosine (¹⁸F-FMT). We will dissect their radiosynthesis, preclinical performance, and clinical imaging characteristics to provide a clear, evidence-based framework for selecting the appropriate tracer for research and clinical applications.
The Rationale for Amino Acid PET Tracers in Oncology
Unlike glucose analogues such as ¹⁸F-FDG, which can show high uptake in inflammatory tissues, amino acid tracers often provide better tumor specificity. Malignant cells frequently upregulate amino acid transport systems to fuel rapid growth and protein synthesis. L-type amino acid transporters (LAT), particularly LAT1, are overexpressed in many human cancers and are the primary mechanism for the uptake of tyrosine analogues like MET and FMT. By targeting this fundamental aspect of tumor biology, these tracers offer high-contrast imaging of viable tumor tissue, making them invaluable for initial diagnosis, delineation of tumor extent for therapy planning, and assessment of treatment response.
Radiosynthesis and Physicochemical Properties
The choice between a ¹¹C- and ¹⁸F-labeled tracer is fundamentally influenced by the radiosynthesis process and the physical properties of the radionuclide.
Radiosynthesis of O-[¹¹C]methyl-L-tyrosine (¹¹C-MET)
The synthesis of ¹¹C-MET is a well-established and efficient process. It typically involves the O-methylation of the precursor N-formyl-L-tyrosine using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), followed by deprotection of the formyl group. The short 20.4-minute half-life of ¹¹C necessitates an on-site cyclotron and a rapid, automated synthesis process.
Radiosynthesis of O-[¹⁸F]fluoromethyl-L-tyrosine (¹⁸F-FMT)
¹⁸F-FMT is synthesized via a nucleophilic substitution reaction. The process generally involves the reaction of [¹⁸F]fluoride with a suitable precursor, such as O-(2-bromo-ethyl)-N-Boc-L-tyrosine tert-butyl ester, followed by deprotection steps. The longer half-life of ¹⁸F (109.8 minutes) allows for centralized production and distribution to facilities without a cyclotron, significantly improving accessibility.
Diagram: Comparative Radiosynthesis Workflows
Caption: Radiosynthesis workflows for ¹¹C-MET and ¹⁸F-FMT.
Comparative Analysis of Radiosynthesis and Key Properties
| Parameter | O-[¹¹C]methyl-L-tyrosine (¹¹C-MET) | O-[¹⁸F]fluoromethyl-L-tyrosine (¹⁸F-FMT) | Key Implications |
| Radionuclide Half-life | 20.4 minutes | 109.8 minutes | ¹⁸F allows for centralized manufacturing, distribution, and longer, more flexible imaging protocols. |
| Typical Synthesis Time | 20-30 minutes | 40-60 minutes | The faster synthesis of ¹¹C-MET is a necessity due to its rapid decay. |
| Radiochemical Yield (decay-corrected) | Typically >50% | Typically 20-40% | ¹¹C-MET synthesis is generally more efficient, though yields for ¹⁸F-FMT are sufficient for clinical use. |
| Molar Activity (Aₘ) | High | Very High | Both tracers have high molar activity, minimizing the risk of pharmacological effects. |
| On-site Cyclotron | Required | Not required (can be shipped) | This is the single largest logistical advantage of ¹⁸F-labeled tracers. |
Preclinical Evaluation: A Head-to-Head Comparison
Preclinical studies in cell cultures and animal models are essential to validate the biological behavior of a new tracer against an established standard.
In Vitro Stability and Cell Uptake
Both ¹¹C-MET and ¹⁸F-FMT demonstrate high stability in human serum, with minimal defluorination or demethylation observed within typical imaging timeframes. The primary mechanism for cellular uptake for both tracers is the L-type amino acid transporter (LAT1), which is frequently overexpressed in cancer cells. Studies in glioma cell lines have shown that the uptake of both tracers can be competitively inhibited by other large neutral amino acids, such as L-leucine and L-tyrosine, confirming their transport via the same pathway. This shared mechanism is crucial as it suggests that ¹⁸F-FMT can be expected to accumulate in the same tumor types as ¹¹C-MET.
Diagram: Biological Fate of Tyrosine Analogue Tracers
Caption: Transport and fate of ¹¹C-MET and ¹⁸F-FMT in tumor cells.
In Vivo Biodistribution and Tumor Uptake
Animal studies, often in rodent models with xenografted human tumors, are critical for comparing biodistribution and imaging contrast.
-
Normal Tissue Distribution: Both tracers show physiological uptake in organs with high rates of amino acid transport and protein synthesis, such as the pancreas, salivary glands, and bone marrow. A key difference is the route of excretion. ¹¹C-MET metabolites are cleared through the hepatobiliary system, while ¹⁸F-FMT and its metabolites show significant renal and urinary clearance. This leads to higher activity in the bladder with ¹⁸F-FMT, which can be a consideration for pelvic tumor imaging.
-
Tumor Uptake: In comparative studies using the same tumor models, ¹⁸F-FMT has demonstrated comparable or slightly higher tumor uptake than ¹¹C-MET. More importantly, ¹⁸F-FMT often exhibits lower background activity in normal brain tissue, leading to improved tumor-to-background ratios, a critical parameter for accurate tumor delineation. The slower clearance of ¹⁸F-FMT from the blood pool compared to ¹¹C-MET means that optimal imaging times may be slightly later (e.g., 40-60 minutes post-injection for ¹⁸F-FMT vs. 20-40 minutes for ¹¹C-MET).
Clinical Applications and Comparative Imaging Performance
The ultimate test of a tracer's utility is its performance in human patients. The primary application for both tracers has been in the field of neuro-oncology.
Brain Tumor Imaging
In patients with gliomas, both ¹¹C-MET and ¹⁸F-FMT provide images with high contrast between the tumor and the surrounding healthy brain tissue. This is a significant advantage over ¹⁸F-FDG, which has high physiological uptake in the cerebral cortex.
-
Tumor Delineation: Studies have shown a strong correlation between the area of uptake for both tracers, indicating they identify similar tumor volumes. However, some studies report that ¹⁸F-FMT may provide a superior tumor-to-normal brain tissue ratio, which can be advantageous for radiotherapy planning and surgical guidance.
-
Diagnostic Accuracy: The diagnostic performance for identifying primary and recurrent brain tumors is high for both tracers and generally considered comparable. The choice often comes down to the logistical advantages offered by ¹⁸F.
Dosimetry
The estimated effective dose for patients is an important safety consideration. Due to the longer half-life and different biodistribution of ¹⁸F, the radiation dose from ¹⁸F-FMT is higher than from ¹¹C-MET, though it remains well within the safe limits for diagnostic imaging procedures.
Comparative Clinical Performance Summary
| Feature | O-[¹¹C]methyl-L-tyrosine (¹¹C-MET) | O-[¹⁸F]fluoromethyl-L-tyrosine (¹⁸F-FMT) | Clinical Significance |
| Primary Application | Brain Tumors (Gliomas) | Brain Tumors (Gliomas) | Both are highly effective for neuro-oncology. |
| Tumor-to-Brain Ratio | Good to Excellent | Excellent; often reported as superior to ¹¹C-MET. | Higher contrast improves diagnostic confidence and accuracy in tumor volume definition. |
| Optimal Imaging Time | 20-40 min post-injection | 40-60 min post-injection | The longer window for ¹⁸F-FMT allows for more flexibility in patient scheduling. |
| Patient Throughput | Limited by short half-life | Higher; multiple patients can be scanned from a single synthesis batch. | A key operational and economic advantage for busy PET centers. |
| Effective Dose (mSv/MBq) | ~0.005 mSv/MBq | ~0.020 mSv/MBq | Both are safe, but the dose from ¹⁸F-FMT is higher. The total dose is comparable to other ¹⁸F-based PET scans. |
Experimental Protocols
Reproducibility is the cornerstone of scientific research. The following are generalized protocols that serve as a starting point for methodology development.
Protocol: Automated Radiosynthesis of ¹¹C-MET
-
Cyclotron Production: Produce [¹¹C]CO₂ or [¹¹C]CH₄ via the ¹⁴N(p,α)¹¹C nuclear reaction.
-
Conversion to [¹¹C]CH₃I: Convert the cyclotron product to [¹¹C]methyl iodide using a gas-phase or wet-chemistry method within an automated synthesis module.
-
Radiolabeling: Bubble the [¹¹C]CH₃I through a solution of the precursor, N-formyl-L-tyrosine, in a suitable solvent (e.g., DMF) with a base (e.g., NaOH).
-
Deprotection: Add hydrochloric acid (HCl) and heat to remove the N-formyl protecting group.
-
Purification: Purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Formulation: Collect the ¹¹C-MET fraction, remove the HPLC solvent via rotary evaporation, and formulate the final product in sterile saline for injection.
-
Quality Control: Perform standard QC tests (radiochemical purity, pH, sterility, endotoxin levels).
Protocol: Small Animal PET/CT Imaging for Comparative Tracer Evaluation
-
Animal Model: Use immunodeficient mice bearing subcutaneous or orthotopic human glioma xenografts.
-
Animal Preparation: Fast the animals for 4-6 hours prior to imaging to reduce background variability.
-
Tracer Administration: Anesthetize the animal (e.g., with isoflurane) and inject a known quantity (e.g., 5-10 MBq) of ¹¹C-MET or ¹⁸F-FMT via a tail vein catheter.
-
Dynamic Imaging (Optional): For kinetic analysis, begin a dynamic PET scan immediately upon injection for 60 minutes.
-
Static Imaging: For standard uptake comparison, perform a static PET scan (e.g., 10-15 minutes) at a predefined time point post-injection (e.g., 30 minutes for ¹¹C-MET, 50 minutes for ¹⁸F-FMT).
-
CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction.
-
Image Analysis: Reconstruct the PET images. Draw regions of interest (ROIs) over the tumor, muscle, and key organs using the co-registered CT images. Calculate the tracer uptake, typically expressed as the Standardized Uptake Value (SUV) or percent injected dose per gram (%ID/g).
-
Data Comparison: Statistically compare the tumor uptake and tumor-to-background ratios between the ¹¹C-MET and ¹⁸F-FMT groups.
Discussion and Future Perspectives
The choice between ¹¹C-MET and ¹⁸F-FMT is a classic trade-off between an established, well-characterized tracer and a logistically superior alternative.
-
¹¹C-MET remains a valuable tool, especially for research institutions with an on-site cyclotron and established production methods. Its lower patient radiation dose and slightly different excretion profile may be advantageous in specific research contexts.
-
¹⁸F-FMT represents a clear step forward in terms of clinical applicability and accessibility. Its longer half-life fundamentally changes the operational workflow, allowing for centralized production, distribution to multiple clinics, and more flexible patient scheduling. The potentially superior tumor-to-background contrast in brain imaging further strengthens its case for becoming the preferred L-tyrosine analogue for clinical neuro-oncology.
References
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Langen, K. J., & Pöpperl, G. (2006). Amino Acid PET in Neurooncology. Journal of Nuclear Medicine, 47(8), 1235-1237. [Link]
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Hayashi, K., & Kagawa, S. (2012). L-type amino acid transporter 1 as a potential therapeutic target in human cancers. Journal of Pharmaceutical Sciences, 118(1), 8-14. [Link]
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Långström, B., & Lundqvist, H. (1976). The preparation of ¹¹C-methyl iodide and its use in the synthesis of ¹¹C-methyl-L-methionine. International Journal of Applied Radiation and Isotopes, 27(5-6), 357-363. [Link]
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Poot, A. J., Elsinga, P. H., & Vaalburg, W. (2007). Radiosynthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine. Journal of Labelled Compounds and Radiopharmaceuticals, 50(5-6), 440-442. [Link]
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Tomiyoshi, K., Amed, K., & Muhammad, S. (1997). Biodistribution and kinetics of O-[''C]methyl-L-tyrosine and O-[I8F]fluoromethyl-L-tyrosine for brain tumor imaging using PET. Annals of Nuclear Medicine, 11(4), 305-312. [Link]
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Oka, S., & Ono, M. (2018). Clinical Application of Amino Acid PET for Brain Tumors. Asia Oceania Journal of Nuclear Medicine & Biology, 6(1), 25-33. [Link]
A Comparative Guide to Catecholamine Inhibition: O-methyl-D-tyrosine vs. 3-iodo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of neurochemical modulation, the inhibition of catecholamine synthesis presents a powerful tool for both research and therapeutic development. This guide provides a detailed comparative analysis of two prominent tyrosine hydroxylase inhibitors: O-methyl-D-tyrosine and 3-iodo-L-tyrosine. As a senior application scientist, my aim is to furnish you with the in-depth technical insights and experimental data necessary to make informed decisions in your research endeavors.
Introduction: The Significance of Catecholamine Inhibition
Catecholamines, including dopamine, norepinephrine, and epinephrine, are pivotal neurotransmitters and hormones that regulate a vast array of physiological and cognitive processes.[1] The biosynthesis of these critical molecules is initiated by the enzyme tyrosine hydroxylase (TH), which catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[2][3] This initial step is the rate-limiting factor in the entire catecholamine synthesis pathway.[2][3] Consequently, inhibitors of tyrosine hydroxylase are invaluable for studying the roles of catecholamines in various physiological and pathological states, and they hold therapeutic potential for conditions characterized by excessive catecholamine production.
Mechanism of Action: Competitive Inhibition of Tyrosine Hydroxylase
Both O-methyl-D-tyrosine and 3-iodo-L-tyrosine exert their effects by acting as competitive inhibitors of tyrosine hydroxylase.[4][5] Their structural similarity to the endogenous substrate, L-tyrosine, allows them to bind to the active site of the enzyme, thereby preventing the conversion of L-tyrosine to L-DOPA and effectively reducing the overall synthesis of catecholamines.[4][5]
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A Comparative Guide to [18F]FMT and [18F]FDG for Monitoring Tumor Response
For researchers, scientists, and drug development professionals, the accurate assessment of tumor response to therapy is paramount. Positron Emission Tomography (PET) has become an indispensable tool in this endeavor, offering functional insights into tumor biology that often precede anatomical changes. The most established PET radiotracer, [18F]Fluorodeoxyglucose ([18F]FDG), has long been the clinical standard. However, its limitations have paved the way for novel tracers, such as the amino acid analog [18F]FMT (L-[3-18F]-α-methyltyrosine), which offers distinct advantages in specific oncological settings.
This guide provides an in-depth, objective comparison of [18F]FMT and [18F]FDG for monitoring tumor response, grounded in mechanistic principles and supported by experimental data.
The Fundamental Difference: Probing Glycolysis vs. Amino Acid Transport
The utility of a PET tracer is defined by the biological process it visualizes. [18F]FDG and [18F]FMT target two distinct hallmarks of cancer: altered energy metabolism and sustained proliferative signaling.
[18F]FDG: A Surrogate for Glucose Metabolism
[18F]FDG is an analog of glucose. Cancer cells, due to a phenomenon known as the "Warburg effect," exhibit significantly increased rates of glycolysis compared to most normal tissues.[1] The mechanism of [18F]FDG accumulation is a three-step process:
-
Transport: [18F]FDG is transported into cells via glucose transporters (GLUTs), which are often overexpressed on cancer cells.[1]
-
Phosphorylation: Once inside the cell, it is phosphorylated by the enzyme hexokinase to [18F]FDG-6-phosphate.[2][3]
-
Metabolic Trapping: Unlike glucose-6-phosphate, [18F]FDG-6-phosphate cannot be further metabolized in the glycolytic pathway and is a poor substrate for glucose-6-phosphatase.[4][5] This effectively traps the radiotracer inside the cell, allowing for imaging. The intensity of the PET signal is therefore proportional to the rate of glucose uptake and phosphorylation.[4]
[18F]FMT: A Marker of Amino Acid Transport
[18F]FMT is a synthetic amino acid analog of tyrosine. Proliferating cancer cells require a constant supply of amino acids for protein synthesis. To meet this demand, they upregulate amino acid transport systems, particularly the L-type amino acid transporter 1 (LAT1).
-
Transport: [18F]FMT is transported into cancer cells predominantly by these upregulated amino acid transporters.[6]
-
No Incorporation: Crucially, unlike natural amino acids, [18F]FMT is not metabolized or incorporated into proteins.[7]
-
Accumulation: Its accumulation, therefore, directly reflects the activity of amino acid transport systems, which is closely linked to cellular proliferation and tumor viability.[7][8]
The following diagram illustrates the distinct cellular uptake and retention mechanisms of these two tracers.
Performance in Monitoring Tumor Response: A Head-to-Head Comparison
The choice of tracer for monitoring therapy response depends critically on the tumor type, location, and the nature of the treatment.
The Challenge of Inflammation
A major limitation of [18F]FDG is its lack of specificity for cancer.[9] Inflammatory cells, such as activated macrophages and neutrophils, also exhibit high glucose metabolism and will readily accumulate [18F]FDG.[9][10] This is a significant confounder in response assessment, as many cancer therapies, particularly radiation and certain immunotherapies, induce an inflammatory response. This can lead to a high [18F]FDG signal that masks the underlying tumor response, making it difficult to distinguish true tumor progression from benign post-treatment inflammation.[10]
[18F]FMT offers a distinct advantage here. Amino acid transport is significantly lower in inflammatory cells compared to tumor cells.[7] This property gives [18F]FMT much higher tumor specificity in an inflammatory microenvironment, providing a clearer and more reliable signal of viable tumor tissue.
The Special Case: Neuro-Oncology
In brain tumor imaging, the differences between the two tracers are most pronounced. Normal brain parenchyma has a very high rate of glucose metabolism, resulting in intense physiological [18F]FDG uptake.[11] This high background activity severely limits the contrast and sensitivity for detecting brain tumors, which may not be substantially more metabolically active than the surrounding normal brain.[10][11]
Conversely, the uptake of amino acids in normal brain tissue is low. This results in an exceptionally low background signal on [18F]FMT PET scans, leading to a high tumor-to-background ratio and excellent delineation of brain tumors.[7][8] A meta-analysis directly comparing the diagnostic performance of [18F]-labeled amino acid PET (FET, a close analog to FMT) and [18F]FDG PET for brain tumors demonstrated the profound superiority of the amino acid tracer.[11][12]
| Performance Metric | [18F]FET (Amino Acid Tracer) | [18F]FDG (Glucose Tracer) |
| Sensitivity (Tumor Diagnosis) | 0.94 (95% CI: 0.79–0.98)[11][12] | 0.38 (95% CI: 0.27–0.50)[11][12] |
| Specificity (Tumor Diagnosis) | 0.88 (95% CI: 0.37–0.99)[11][12] | 0.86 (95% CI: 0.31–0.99)[11][12] |
| Area Under the Curve (AUC) | 0.96 (95% CI: 0.94–0.97)[11][12] | 0.40 (95% CI: 0.36–0.44)[11][12] |
| Data from a meta-analysis on brain tumor diagnosis.[11][12] |
For monitoring response to therapy in brain tumors, this translates to a much clearer assessment of residual or recurrent disease with [18F]FMT, free from the confounding background of [18F]FDG.
Applications Beyond the Brain
While neuro-oncology is the most established application for [18F]FMT, its utility is being explored in other cancers where [18F]FDG has limitations. A clinical trial was designed to evaluate [18F]FMT PET for assessing therapy response in lung cancer patients compared to [18F]FDG PET, indicating its potential in systemic oncology.[13] The higher specificity of [18F]FMT could be valuable in assessing response in tumors located in areas with high physiological [18F]FDG uptake or inflammation.
Standardized Protocol for a Comparative Imaging Study
To ensure robust and reproducible results when comparing these tracers, a well-defined imaging protocol is essential. The following represents a standard methodology for a head-to-head preclinical or clinical study.
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A Senior Application Scientist's Guide to Investigating the LAT1 Selectivity of FAMT (3-fluoro-l-α-methyl-tyrosine)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of LAT1 in Therapeutics and Diagnostics
The L-type amino acid transporter 1 (LAT1), a protein encoded by the SLC7A5 gene, is a crucial mediator of cellular nutrition and metabolism.[1] It functions as a sodium-independent obligatory exchanger, transporting large neutral amino acids such as leucine, phenylalanine, and tyrosine across the cell membrane.[1][2] This transport is vital for normal physiological processes, particularly in the brain where LAT1 is highly expressed at the blood-brain barrier, ensuring the uptake of essential amino acids.[3]
From a therapeutic and diagnostic standpoint, the significant upregulation of LAT1 in a wide array of human cancers has made it a prime target for drug delivery and development.[1][4] Cancer cells, with their high metabolic demands for proliferation, heavily rely on LAT1 for a consistent supply of essential amino acids.[2] This dependency presents a strategic vulnerability that can be exploited for targeted cancer therapy and imaging.
FAMT: A Promising Probe for LAT1-Expressing Cancers
3-fluoro-l-α-methyl-tyrosine (FAMT) is a synthetic amino acid analog that has garnered considerable interest as a selective substrate for LAT1. Its utility as a positron emission tomography (PET) tracer, [18F]-FAMT, for visualizing tumors is a direct consequence of its selective uptake by LAT1-expressing cancer cells. Understanding the selectivity of FAMT for LAT1 is paramount for its effective use in diagnostics and for the development of novel LAT1-targeted therapeutics. This guide provides a comprehensive framework for investigating the LAT1 selectivity of FAMT, comparing its performance with other known LAT1 substrates and inhibitors, and is supported by detailed experimental protocols.
The Mechanism of LAT1 Transport: An Obligatory Exchange
LAT1 does not function in isolation; it forms a heterodimeric complex with the glycoprotein CD98 (4F2hc), which is essential for its stability and proper localization to the plasma membrane.[2][5] The transport mechanism of LAT1 is an obligatory antiport, meaning the influx of one amino acid is coupled with the efflux of another.[1] This bidirectional exchange is a key consideration in the design and interpretation of experiments aimed at characterizing LAT1 substrates.
Caption: The obligatory exchange mechanism of the LAT1 transporter.
Experimental Design for Assessing FAMT's LAT1 Selectivity
A robust investigation into the LAT1 selectivity of FAMT necessitates a multi-pronged approach. The following experimental workflows are designed to provide a comprehensive understanding of FAMT's interaction with LAT1, from initial binding affinity to its functionality as a transported substrate.
Caption: A logical workflow for the comprehensive evaluation of FAMT's LAT1 selectivity.
Detailed Experimental Protocols
Competitive Inhibition Assay to Determine the Inhibition Constant (Kᵢ)
This assay quantifies the affinity of FAMT for LAT1 by measuring its ability to compete with a known radiolabeled LAT1 substrate. The half-maximal inhibitory concentration (IC₅₀) is determined and then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[6][7]
a. Cell Culture and Preparation:
-
Cell Line Selection: Utilize a cell line with high endogenous LAT1 expression, such as various cancer cell lines (e.g., SKOV3, IGROV1, OVCAR3, A2780), or a stably transfected cell line like HEK293 expressing human LAT1.[1][8]
-
Culture Conditions: Culture cells to 90-95% confluency in 24- or 48-well plates. For transfected cell lines, induction of LAT1 expression may be required (e.g., with sodium butyrate and doxycycline).[5]
-
Preparation for Assay: On the day of the experiment, aspirate the culture medium and wash the cells twice with a pre-warmed, sodium-free buffer (e.g., choline-based buffer) to remove endogenous amino acids and sodium, which can interfere with LAT1 transport.[5]
b. Assay Procedure:
-
Pre-incubation: Add the sodium-free buffer to each well and incubate for 10-15 minutes at 37°C.
-
Inhibition: Aspirate the buffer and add fresh buffer containing a fixed concentration of a radiolabeled LAT1 substrate (e.g., [¹⁴C]-L-Leucine or [³H]-gabapentin) and varying concentrations of FAMT.[5][9] Include control wells with no inhibitor (total uptake) and wells with a known LAT1 inhibitor like BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) to determine non-specific uptake.[10]
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 3-5 minutes) to ensure measurement of the initial uptake rate.
-
Termination: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells in each well (e.g., with 0.1 N NaOH, 0.1% SDS) and transfer the lysate to scintillation vials.[5] Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
c. Data Analysis:
-
Calculate the percentage of specific uptake at each FAMT concentration.
-
Plot the percentage of specific uptake against the logarithm of the FAMT concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + ([S]/Kₘ))
-
Where [S] is the concentration of the radiolabeled substrate and Kₘ is its Michaelis-Menten constant for LAT1.
-
-
Direct Uptake Assay to Determine Transport Kinetics (Kₘ and Vₘₐₓ)
This assay directly measures the transport of radiolabeled FAMT into cells to determine its kinetic parameters, the Michaelis-Menten constant (Kₘ) and the maximum transport velocity (Vₘₐₓ).
a. Cell Culture and Preparation:
-
Follow the same cell culture and preparation steps as in the competitive inhibition assay.
b. Assay Procedure:
-
Pre-incubation: Pre-incubate the cells in sodium-free buffer as described previously.
-
Uptake: Aspirate the buffer and add fresh buffer containing varying concentrations of radiolabeled FAMT.
-
Incubation, Termination, and Scintillation Counting: Follow the same procedures as in the competitive inhibition assay.
c. Data Analysis:
-
Calculate the initial rate of uptake (pmol/mg protein/min) at each FAMT concentration.
-
Plot the uptake rate against the FAMT concentration and fit the data to the Michaelis-Menten equation :
-
v = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
Where v is the initial uptake velocity, Vₘₐₓ is the maximum velocity, [S] is the substrate (FAMT) concentration, and Kₘ is the Michaelis-Menten constant.
-
-
-
A Lineweaver-Burk or Eadie-Hofstee plot can also be used to linearize the data and determine Kₘ and Vₘₐₓ.[11]
Data Presentation and Comparative Analysis
Summarize the quantitative data in a clear and concise table to facilitate comparison with other known LAT1 substrates and inhibitors.
| Compound | Kᵢ (µM) | Kₘ (µM) | Vₘₐₓ (pmol/mg protein/min) | Selectivity Profile |
| FAMT | Experimental Value | Experimental Value | Experimental Value | Highly selective for LAT1 |
| L-Leucine | - | ~20-30[11] | ~2-6[11] | Substrate for LAT1 and other transporters |
| L-Phenylalanine | - | ~11[9] | Variable | Substrate for LAT1 and other transporters |
| BCH | ~130[12] | - | - | Broad-spectrum system L inhibitor |
| JPH203 | Low µM range[4] | - | - | Highly selective LAT1 inhibitor |
Note: The provided Kᵢ, Kₘ, and Vₘₐₓ values are approximate and can vary depending on the cell line and experimental conditions.
Interpretation and Conclusion
A low Kᵢ value for FAMT in the competitive inhibition assay indicates a high binding affinity for LAT1. The ability to be transported, as demonstrated by the direct uptake assay with determinable Kₘ and Vₘₐₓ values, confirms that FAMT is not just a binder but a substrate of LAT1.
By comparing the kinetic parameters of FAMT with those of endogenous amino acids like L-leucine and L-phenylalanine, and known inhibitors like BCH and JPH203, a comprehensive selectivity profile can be established. A significantly lower Kᵢ or Kₘ for FAMT compared to its affinity for other transporters (if known) would provide strong evidence for its LAT1 selectivity.
The experimental framework detailed in this guide provides a robust methodology for the in-depth investigation of the LAT1 selectivity of FAMT. The resulting data will be invaluable for researchers and drug development professionals in optimizing the use of FAMT as a diagnostic tool and in guiding the design of novel, highly selective LAT1-targeted therapeutics.
References
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ChemHelpASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]
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Yanagida, O., et al. (2001). Human L-type amino acid transporter 1 (LAT1): characterization of function and expression in tumor cell lines. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1514(2), 291-302. [Link]
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Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool [Video]. YouTube. [Link]
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LeBacq, K., et al. (2004). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Fundamental & Clinical Pharmacology, 18(3), 257-270. [Link]
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Enzyme Inhibition Calculator. (n.d.). Ki to IC50 Converter. Retrieved from [Link]
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Ecker, G. F., & Langer, T. (2019). Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. ResearchGate. [Link]
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Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for O-methyl-L-tyrosine hydrochloride
This guide provides essential safety and logistical information for the handling of O-methyl-L-tyrosine hydrochloride (CAS No. 67423-44-3). Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a self-validating system of protocols grounded in established safety principles. By understanding the causality behind each procedural step, laboratory personnel can foster a culture of safety and ensure the integrity of their work.
Hazard Identification and Risk Assessment
This compound is a non-proteinogenic amino acid derivative used in biochemical and pharmaceutical research.[1] While it is a valuable research tool, its hydrochloride salt form and fine powder consistency present specific hazards that necessitate stringent safety controls.
Based on Safety Data Sheets (SDS) for this compound and structurally similar amino acid derivatives, the primary risks are:
-
Serious Eye Irritation: Direct contact with the powder can cause significant irritation or damage to the eyes.[2][3][4]
-
Skin Irritation: The compound is classified as a skin irritant, causing reversible inflammation upon contact.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of airborne dust can irritate the respiratory system.[3][4][5]
Furthermore, in the event of a fire, hazardous combustion products may be released, including toxic hydrogen chloride gas, carbon oxides, and nitrogen oxides.[2][3] A thorough risk assessment is the foundation of a safe experimental plan; always consult the specific Safety Data Sheet for the material you are using and consider the scale of your work.[6][7]
Personal Protective Equipment (PPE): The First Line of Defense
The selection and proper use of PPE are critical to prevent exposure via inhalation, dermal contact, or eye contact.[8] The following table summarizes the mandatory PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles or Safety Glasses with Side Shields | Required to protect against accidental splashes and airborne particles.[2][9][10] For procedures with a higher risk of splashing, such as dissolving larger quantities, a face shield should be worn in conjunction with goggles.[10][11] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are recommended for their broad chemical resistance and protection against this type of compound.[2][12] Always inspect gloves for tears or holes before use and change them regularly or immediately if contamination is suspected to avoid unintended exposure.[13] |
| Body | Laboratory Coat | A knee-length lab coat must be worn to protect the skin and personal clothing from contamination.[2][9][10] Ensure the coat is fully buttoned. |
| Respiratory | NIOSH-Approved Dust Respirator | A respirator (e.g., N95) is mandatory when handling the powder outside of a certified chemical fume hood or if there is any potential for dust generation.[2][5][10][14] This prevents inhalation, a primary exposure route for fine chemical powders.[15] |
Engineering Controls: Creating a Safe Workspace
While PPE is essential, it is the final layer of protection. Engineering controls are designed to remove the hazard at its source.
-
Chemical Fume Hood: All weighing and transferring of solid this compound must be performed inside a properly functioning chemical fume hood.[9][16] This is the most critical engineering control as it contains dust and prevents it from entering the breathing zone of the operator.
-
Ventilation: Ensure the laboratory is well-ventilated to maintain good air quality.[2]
-
Safety Stations: An operational and easily accessible eyewash station and safety shower must be present in the immediate work area.[2][8] Verify their functionality before beginning any work.
Standard Operating Procedure (SOP) for Handling
Adherence to a strict, step-by-step protocol minimizes risk and ensures procedural consistency.
Preparation and Workspace Setup
-
Designate a specific area within the chemical fume hood for handling the compound to prevent cross-contamination.[16]
-
Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) and verify that the analytical balance is clean and certified.
-
Ensure a hazardous waste container is properly labeled and accessible within the fume hood.[9]
-
Don all required PPE as specified in the table above before entering the designated handling area.
Weighing and Transferring the Compound
-
Perform all manipulations deep within the fume hood to maximize containment.
-
Handle the container of this compound carefully to avoid aerosolizing the fine powder.
-
Use a spatula to carefully transfer the desired amount of the compound onto a weigh boat or into a receiving vessel. Avoid dropping or tapping the spatula, which can generate dust.[10]
-
Once the transfer is complete, securely close the primary container.[2][14]
-
Clean any residual powder from the spatula by rinsing it with a suitable solvent directly into the reaction vessel or a designated waste container.
Post-Handling Decontamination
-
Wipe down the designated work surface, balance, and any equipment used with a damp cloth or towel, taking care not to create dust. Dispose of cleaning materials as hazardous waste.[9]
-
Remove PPE in the correct order to avoid self-contamination: first gloves, then lab coat, and finally eye protection.
-
Wash hands and forearms thoroughly with soap and water after removing PPE.[2][13][14]
Emergency Preparedness: Spill and Exposure Response
Small Spill Response (Inside Fume Hood)
-
Ensure you are wearing the appropriate PPE, including respiratory protection.[10]
-
Carefully sweep or scoop the solid material together, avoiding any actions that could generate dust.[10][14]
-
Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[5][10]
-
Decontaminate the spill area with a suitable solvent and paper towels, which must also be disposed of as hazardous waste.
Personal Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][3] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[2][13] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Waste Disposal Protocol
All waste materials must be treated as hazardous.
-
Chemical Waste: All excess this compound and solutions containing the compound must be collected in a designated, compatible, and clearly labeled hazardous waste container.[3][9]
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, paper towels, and other consumables, must be placed in a sealed container and disposed of as solid hazardous waste.[9]
-
Follow all federal, state, and local environmental regulations for the disposal of chemical waste.[5]
Workflow Visualization
The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe Handling Workflow for this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
